molecular formula C16H22O3 B1673399 Homosalate CAS No. 118-56-9

Homosalate

Número de catálogo: B1673399
Número CAS: 118-56-9
Peso molecular: 262.34 g/mol
Clave InChI: WSSJONWNBBTCMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Homosalate (CAS 118-56-9) is an organic ultraviolet (UV) B filter belonging to the salicylate class of chemicals, with a peak absorption at approximately 306 nm . Its primary research application is in the study of sunscreen formulations and photoprotection mechanisms. Research indicates that its efficacy stems from an ultrafast excited state intramolecular proton transfer (ESIPT) process upon UVB photon absorption, effectively converting radiation into less harmful energy . Beyond its photophysical properties, this compound is a critical compound in toxicological and human biomonitoring studies. Recent research has demonstrated systemic absorption after dermal application in humans, with studies investigating its toxicokinetics, metabolism, and elimination profiles . It is important to note that commercial this compound is a mixture of cis - (cHMS) and trans -isomers (tHMS), which exhibit significantly different bioavailabilities and must be evaluated separately in exposure and risk assessments . In vitro assays have indicated potential endocrine activity, with studies reporting interactions as a progesterone and androgen receptor antagonist, making it a compound of interest for endocrine disruption research . This product is provided as a high-purity material for research purposes only, supporting investigations in chemistry, dermatology, toxicology, and environmental science. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

118-56-9
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21184
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Homosalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosalate [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11064
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Homosalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homosalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,5-Trimethylcyclohexyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homosalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Homosalate's Mechanism of Action as a UVB Absorber: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homosalate (B147027) (HMS), a prevalent organic ultraviolet (UV) filter in commercial sunscreens, provides protection primarily within the UVB spectrum (295-315 nm).[1] Its efficacy lies in a sophisticated and highly efficient photoprotective mechanism. Upon absorption of UVB radiation, the enol tautomer of this compound undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer.[2] This process facilitates the rapid, non-radiative dissipation of the absorbed energy as heat, allowing the molecule to return to its ground state and repeat the cycle. This technical guide delineates the core mechanism of action of this compound, presents key quantitative photophysical data, details the experimental protocols used for its characterization, and provides visualizations of the principal signaling pathway and experimental workflows.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound protects against UVB radiation is through the absorption of a photon and the subsequent dissipation of that energy through a process called excited-state intramolecular proton transfer (ESIPT).[2][3] This process is exceptionally rapid and efficient, which is a desirable characteristic for a UV filter as it minimizes the lifetime of the excited state and reduces the probability of unwanted photochemical reactions.[2]

The key steps in the ESIPT mechanism for this compound are:

  • UVB Photon Absorption : The this compound molecule, in its stable ground state enol-form, absorbs a UVB photon. This absorption excites the molecule to a higher energy electronic state, specifically the first excited singlet state (S₁).

  • Ultrafast Proton Transfer : In the excited state, the molecule undergoes an extremely fast intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen.[2] This creates an excited-state keto-tautomer.[2] This transfer is a barrierless process, contributing to its high speed.[4]

  • Non-Radiative Decay : The excited keto-tautomer rapidly returns to its ground electronic state (S₀) through non-radiative decay pathways, primarily by dissipating the absorbed energy as heat.[2]

  • Reverse Tautomerization : Once in the ground state, the keto-tautomer quickly reverts to the more stable enol-form, completing the photoprotective cycle.

This cyclic process allows a single this compound molecule to absorb and safely dissipate multiple UVB photons, contributing to its overall efficacy as a sunscreen agent. While ESIPT is the dominant deactivation pathway, other minor pathways such as fluorescence and intersystem crossing to a triplet state also occur, but with much lower quantum yields.[2] Studies have also suggested the presence of a second conformer of this compound that does not undergo ESIPT and has a longer-lived excited state.[2]

Quantitative Data

The photophysical properties of this compound have been characterized using various spectroscopic techniques. The following tables summarize key quantitative data from studies in different environments.

Table 1: Photophysical Properties of this compound

ParameterValueSolvent/Condition
UV Absorption Maximum (λmax) ~306 nmAcetonitrile, Ethanol, Cyclohexane[2]
Fluorescence Quantum Yield (ΦF) 3.5%Acetonitrile[2]
4.6%Ethanol[2]
11.6%Cyclohexane[2]
Gas-Phase Fluorescence Lifetime (τ) 12-20 nsPhotoexcitation at 305–335 nm[2]

Table 2: Time-Resolved Spectroscopy Data for this compound in Solution

Time ConstantAcetonitrile (ps)Ethanol (ps)Cyclohexane (ps)Assignment
τ1 < 0.110< 0.100< 0.090Excited-State Intramolecular Proton Transfer (ESIPT)
τ2 0.46 ± 0.020.65 ± 0.031.10 ± 0.04Internal Conversion and Vibrational Cooling
τ3 24.3 ± 0.632 ± 118.2 ± 0.4Fluorescence
τ4 > 2000> 2000> 2000Intersystem Crossing

Data sourced from Holt et al. (2020).[2]

Experimental Protocols

The characterization of this compound's photophysical properties relies on a suite of advanced spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State UV-Visible Absorption Spectroscopy
  • Objective : To determine the primary UVB absorption wavelength range and the molar extinction coefficient of this compound.

  • Apparatus : A dual-beam UV-Visible spectrophotometer.

  • Reagents and Sample Preparation :

    • This compound standard.

    • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

    • Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10-5 to 10-4 M) for Beer-Lambert law analysis.

  • Procedure :

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Fill a pair of matched quartz cuvettes with the chosen solvent to serve as the blank.

    • Perform a baseline correction across the desired wavelength range (e.g., 250-400 nm).

    • Replace the sample cuvette with the most dilute this compound solution and record the absorption spectrum.

    • Repeat the measurement for all prepared concentrations.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be determined from the slope of the resulting line according to the Beer-Lambert law.

Time-Resolved Transient Absorption Spectroscopy (TAS)
  • Objective : To investigate the dynamics of the excited states of this compound on ultrafast timescales, including the rate of ESIPT and subsequent relaxation processes.

  • Apparatus : A femtosecond pump-probe transient absorption spectrometer. This typically consists of a Ti:Sapphire laser and optical parametric amplifier (OPA) to generate pump and probe pulses, a delay stage, and a detector (e.g., CCD).[5]

  • Sample Preparation :

    • Prepare a solution of this compound in the solvent of interest with an absorbance of approximately 0.5 at the pump wavelength in a 100 µm path length cell to avoid excessive signal attenuation.[2]

    • The sample should be continuously flowed or stirred to prevent photodegradation.[2]

  • Procedure :

    • The laser output is split into two beams: the pump and the probe.

    • The pump beam is tuned to the absorption maximum of this compound (e.g., ~306-309 nm) to excite the molecules.[4]

    • The probe beam is converted into a white-light continuum to monitor changes in absorption across a broad spectral range.

    • The pump pulse excites the sample, and the probe pulse arrives at the sample at a variable time delay, controlled by a mechanical delay stage.

    • The change in absorbance of the probe beam is measured as a function of both wavelength and time delay.

  • Data Analysis :

    • The collected data is represented as a 2D map of change in absorbance (ΔA) versus wavelength and time.

    • Global lifetime analysis is performed on the data matrix to extract the time constants (lifetimes) of the different excited-state processes.

Laser-Induced Fluorescence (LIF) Spectroscopy
  • Objective : To measure the fluorescence emission spectrum and lifetime of this compound, providing insights into radiative decay pathways.

  • Apparatus : A tunable laser system for excitation, a sample chamber (for gas-phase studies, this is a vacuum chamber with a molecular beam source), a monochromator to disperse the emitted fluorescence, and a photomultiplier tube (PMT) or CCD for detection.[6]

  • Sample Preparation (Gas-Phase) :

    • This compound is heated to increase its vapor pressure and seeded into a carrier gas (e.g., helium).[2]

    • The gas mixture is expanded into a vacuum chamber through a pulsed valve to create a jet-cooled molecular beam.

  • Procedure :

    • The tunable laser is scanned across the absorption band of this compound.

    • The laser excites the this compound molecules to the S₁ state.

    • The resulting fluorescence is collected at a 90-degree angle to the laser beam and focused into a monochromator.

    • The dispersed fluorescence is detected by the PMT or CCD.

    • For lifetime measurements, a pulsed laser is used for excitation, and the decay of the fluorescence intensity over time is recorded.

  • Data Analysis :

    • An excitation spectrum is generated by plotting the total fluorescence intensity as a function of the excitation wavelength.

    • An emission spectrum is obtained by fixing the excitation wavelength and scanning the monochromator.

    • Fluorescence lifetimes are determined by fitting the decay curves to an exponential function.

Photostability Testing
  • Objective : To evaluate the stability of this compound upon prolonged exposure to UV radiation.

  • Apparatus : A solar simulator or a lamp that complies with ICH Q1B guidelines, providing controlled UVA and visible light output.[7] A UV-Visible spectrophotometer for analysis.

  • Sample Preparation :

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).[7]

  • Procedure :

    • Measure the initial UV-Vis absorption spectrum of the this compound solution.

    • Expose the sample to a controlled dose of UV radiation from the light source. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[7]

    • Keep the control sample at the same temperature but in the dark.

    • At specified time intervals, withdraw aliquots of the exposed and control samples and measure their UV-Vis absorption spectra.

  • Analysis :

    • Compare the absorption spectra of the exposed sample over time to the initial spectrum and the control sample.

    • A decrease in the absorbance at λmax indicates photodegradation.

    • The percentage of degradation can be quantified by the change in absorbance.

Visualizations

Signaling Pathway of this compound's Photoprotective Mechanism

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) S0_enol This compound (Enol Tautomer) S0_keto Keto Tautomer S0_enol->S0_keto Tautomerization S1_enol Excited Enol Tautomer S0_enol->S1_enol UVB Photon Absorption S0_keto->S0_enol Rapid Tautomerization S1_enol->S0_enol Fluorescence (minor pathway) S1_keto Excited Keto Tautomer S1_enol->S1_keto Ultrafast ESIPT (<110 fs) S1_keto->S0_keto Non-radiative Decay (Internal Conversion)

Caption: The photoprotective cycle of this compound initiated by UVB absorption.

Experimental Workflow for Time-Resolved Transient Absorption Spectroscopy

G cluster_setup Instrument Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis laser Femtosecond Laser System split Beam Splitter laser->split pump_path Pump Beam Path (OPA for wavelength tuning) split->pump_path probe_path Probe Beam Path (White Light Generation) split->probe_path sample Sample Cell pump_path->sample delay Optical Delay Stage probe_path->delay delay->sample detector Spectrometer & Detector sample->detector matrix Generate ΔA vs. Wavelength & Time Matrix detector->matrix Raw Data excite Excite Sample with Pump Pulse probe Probe Sample at Time Delay (t) excite->probe measure Measure Change in Absorbance (ΔA) probe->measure repeat Repeat for a Range of Time Delays measure->repeat repeat->excite fit Global Lifetime Analysis matrix->fit results Extract Kinetic Information (e.g., Excited State Lifetimes) fit->results

Caption: A typical workflow for a pump-probe transient absorption spectroscopy experiment.

References

Physicochemical Properties of Homosalate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), an organic compound belonging to the salicylate (B1505791) class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the wavelength range of 295 to 315 nm, thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1] Beyond its role as a UV absorber, this compound's physicochemical properties significantly influence the formulation's stability, efficacy, and aesthetic characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and detailed experimental methodologies to aid researchers and formulation scientists in the development of effective and stable sun care products.

Core Physicochemical Properties

A comprehensive understanding of this compound's physicochemical properties is paramount for successful formulation development. These properties dictate its solubility in various cosmetic ingredients, its stability within a formulation, and its overall performance as a UV filter.

Identification and Chemical Structure
PropertyValueReference
IUPAC Name 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate
CAS Number 118-56-9
Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol

This compound is synthesized via the Fischer-Speier esterification of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1]

Physical and Chemical Properties
PropertyValueReference
Appearance Colorless to pale yellow, viscous liquid
Odor Faint, characteristic
Density 1.05 g/cm³ at 20°C
Boiling Point 181-185 °C
Melting Point < -20 °C
Viscosity Data not readily available; expected to be viscous
pKa ~8.1 (predicted)[2]
LogP (Octanol/Water) 5.94[2]
Solubility Profile
SolventSolubilityReference
Water Insoluble (<0.1 g/100 mL at 26°C)
Ethanol Miscible
Common Emollients Miscible
DMSO Soluble
Chloroform Slightly soluble
UV Absorption Characteristics
PropertyValueReference
UV Absorption Range 295 - 315 nm (UVB)[1]
λmax (in Ethanol) 306 nm[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are crucial for quality control and formulation optimization.

Synthesis: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of salicylic acid with 3,3,5-trimethylcyclohexanol.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Salicylic_Acid Salicylic Acid Reflux Reflux Salicylic_Acid->Reflux Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol Trimethylcyclohexanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Water_Removal Water Removal (Dean-Stark) Reflux->Water_Removal Equilibrium Shift Water Water Reflux->Water This compound This compound Water_Removal->this compound

Caption: Fischer-Speier esterification of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, 3,3,5-trimethylcyclohexanol (in slight excess), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4][5]

Density Determination (ASTM D4052)

The density of this compound, a viscous liquid, can be accurately determined using a digital density meter.[6][7][8][9][10]

Density_Measurement Start Start Calibrate Calibrate Digital Density Meter (with air and deionized water) Start->Calibrate Inject Inject this compound Sample (approx. 1-2 mL) Calibrate->Inject Measure Measure Oscillation Period Inject->Measure Calculate Calculate Density Measure->Calculate Result Density Value (g/cm³) Calculate->Result

Caption: Workflow for density measurement of this compound.

Methodology:

  • Apparatus: A digital density meter compliant with ASTM D4052.

  • Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20°C).

  • Sample Preparation: Ensure the this compound sample is free of air bubbles.

  • Measurement: Inject approximately 1-2 mL of the this compound sample into the oscillating U-tube of the density meter.

  • Data Acquisition: The instrument measures the change in the oscillation period of the U-tube caused by the sample.

  • Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and skin penetration of this compound.[11][12][13][14]

LogP_Determination Start Start Prepare Prepare n-octanol and water phases (pre-saturated) Start->Prepare Dissolve Dissolve this compound in one phase Prepare->Dissolve Mix Mix phases in a separatory funnel Dissolve->Mix Shake Shake vigorously to equilibrate Mix->Shake Separate Allow phases to separate Shake->Separate Analyze Analyze this compound concentration in each phase (e.g., HPLC) Separate->Analyze Calculate Calculate LogP = log([this compound]octanol / [this compound]water) Analyze->Calculate Result LogP Value Calculate->Result

Caption: Shake-flask method for LogP determination.

Methodology:

  • Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (n-octanol).

  • Partitioning: Add a known volume of the this compound stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

UV-Visible Spectroscopy

The UV absorption spectrum of this compound is fundamental to its function as a sunscreen agent.[3][16][17]

Methodology:

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is around 10 µg/mL.[18]

  • Blank Measurement: Record the absorbance of the solvent alone as a baseline.

  • Sample Measurement: Record the absorbance of the this compound solution from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance range.

Viscosity Measurement

The viscosity of this compound is an important factor for the sensory properties and spreadability of a formulation.

Methodology using an Ostwald Viscometer: [19][20][21][22][23]

  • Apparatus: An Ostwald viscometer and a constant temperature water bath.

  • Calibration: Determine the viscometer constant (K) using a liquid of known viscosity and density (e.g., water) at a specific temperature.

  • Sample Loading: Introduce a precise volume of this compound into the viscometer.

  • Equilibration: Allow the viscometer to equilibrate in the constant temperature water bath.

  • Flow Time Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula ν = K * t, where t is the flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known (η = ν * ρ).

Photostability Testing

Assessing the photostability of this compound is crucial to ensure it maintains its protective efficacy upon exposure to UV radiation.[2][24][25]

Photostability_Testing Start Start Prepare_Sample Prepare thin film of this compound (or formulation) on a substrate Start->Prepare_Sample Initial_Measurement Measure initial UV absorbance Prepare_Sample->Initial_Measurement Irradiate Expose to controlled UV radiation (solar simulator) Initial_Measurement->Irradiate Post_Irradiation_Measurement Measure UV absorbance after irradiation Irradiate->Post_Irradiation_Measurement Compare Compare pre- and post-irradiation spectra Post_Irradiation_Measurement->Compare Analyze Calculate percentage of degradation Compare->Analyze Result Photostability Profile Analyze->Result

Caption: General workflow for photostability testing.

Methodology:

  • Sample Preparation: Apply a thin, uniform film of this compound or a formulation containing this compound onto a suitable substrate (e.g., quartz plates or PMMA plates).

  • Initial Analysis: Measure the initial UV absorbance spectrum of the sample.

  • Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Analysis: Measure the UV absorbance spectrum of the sample after irradiation.

  • Evaluation: Compare the pre- and post-irradiation spectra to determine any changes in absorbance, which indicates photodegradation. The percentage of degradation can be quantified by monitoring the change in absorbance at the λmax.

Formulation Implications

The physicochemical properties of this compound directly impact its application in sunscreen formulations:

  • Solubility and Solvent Properties: this compound's excellent solubility in many cosmetic oils and its ability to dissolve other solid UV filters, such as avobenzone, make it a valuable formulation aid.[1] This property helps to prevent the crystallization of other filters, thereby improving the stability and efficacy of the final product.

  • UVB Protection: With a peak absorption at 306 nm, this compound is an effective UVB absorber.[1] However, it offers limited UVA protection, necessitating its combination with other UV filters to achieve broad-spectrum coverage.

  • Emollience and Aesthetics: As an oil-soluble liquid, this compound contributes to the emollience of a formulation, resulting in a pleasant, non-greasy skin feel.

  • Stability: While generally considered stable, this compound can exhibit some degree of photodegradation.[1] Its photostability can be influenced by the presence of other ingredients in the formulation. Therefore, photostability testing of the final formulation is recommended.

Conclusion

This compound is a multifaceted ingredient in sun care formulations, acting as both a primary UVB absorber and a valuable formulation aid. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for formulators to develop stable, effective, and aesthetically pleasing sunscreen products. The provided experimental protocols offer a framework for the accurate assessment of these properties, ensuring product quality and performance. As with any cosmetic ingredient, it is crucial for formulators to adhere to regional regulatory guidelines regarding the maximum allowable concentration of this compound in finished products.[26]

References

An In-depth Technical Guide to the Synthesis and Purification of Homosalate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for homosalate (B147027) (3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate), a widely used UVB filter in sunscreen and personal care products. The document details experimental protocols, summarizes quantitative data, and visualizes key chemical pathways and workflows.

Introduction to this compound

This compound, CAS No. 118-56-9, is an organic compound belonging to the salicylate (B1505791) class of chemicals. It is an ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1][2] Its primary function in cosmetic formulations is as a chemical UV filter, absorbing short-wave UVB rays in the 295 nm to 315 nm range, thereby protecting the skin from sun damage.[1] The molecule consists of a salicylic acid chromophore, which absorbs UV radiation, and a hydrophobic 3,3,5-trimethylcyclohexyl group, which imparts oil solubility and prevents the compound from dissolving in water.[1][3]

Synthesis of 3,3,5-Trimethylcyclohexanol (Precursor)

The industrial synthesis of this compound often begins with the production of its key precursor, 3,3,5-trimethylcyclohexanol, from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[1] This process involves hydrogenation followed by an epimerization step to enrich the desired cis-isomer, which is crucial for the properties of the final this compound product.[4]

Overall Synthesis Workflow

The overall manufacturing process can be visualized as a two-stage synthesis followed by purification.

G cluster_0 Precursor Synthesis cluster_1 This compound Synthesis cluster_2 Purification Isophorone Isophorone Hydrogenation Hydrogenation Isophorone->Hydrogenation H₂, Catalyst Epimerization Epimerization Hydrogenation->Epimerization Heat, Pressure TMCH TMCH Epimerization->TMCH (3,3,5-trimethylcyclohexanol) Synthesis Synthesis TMCH->Synthesis + Salicylic Acid Derivative + Catalyst Crude_this compound Crude_this compound Synthesis->Crude_this compound Filtration Filtration Crude_this compound->Filtration Neutralization Neutralization Filtration->Neutralization Vacuum_Distillation Vacuum_Distillation Neutralization->Vacuum_Distillation Pure_this compound Pure_this compound Vacuum_Distillation->Pure_this compound

Fig. 1: Overall workflow for this compound production.
Experimental Protocol: Hydrogenation and Epimerization of Isophorone

A patented method describes the synthesis of 3,3,5-trimethylcyclohexanol with a high cis-isomer ratio.[4]

  • Hydrogenation: Isophorone is charged into a reactor with a hydrogenation catalyst (e.g., Ruthenium on Carbon, Ru/C). The reaction is carried out under hydrogen pressure (e.g., 0.6 – 1.2 MPa) at a controlled temperature (e.g., 70 – 110 °C) until hydrogen uptake ceases.[4] This initial step produces a mixture of cis- and trans-isomers of 3,3,5-trimethylcyclohexanol, often in a nearly 1:1 ratio.[4]

  • Epimerization: To increase the proportion of the desired cis-isomer, the reaction conditions are adjusted without isolating the product. The temperature is raised to 130 – 160 °C and the hydrogen pressure is increased to 1.0 – 1.8 MPa.[4] The mixture is held under these conditions for 4 to 7 hours. This process shifts the equilibrium to favor the formation of the cis-isomer.[4]

  • Isolation: After the epimerization is complete, the reaction mixture is cooled (e.g., to 60-70 °C), and the solid catalyst is removed by filtration. The resulting liquid is purified 3,3,5-trimethylcyclohexanol, ready for the subsequent esterification step.[4]

This compound Synthesis Methods

There are three primary routes for the synthesis of this compound, each with distinct advantages regarding reaction conditions, catalyst choice, and byproducts.

Method A: Fischer-Speier Esterification

This is the classic and most frequently cited method for this compound synthesis.[1][3] It involves the direct acid-catalyzed reaction between salicylic acid and 3,3,5-trimethylcyclohexanol.[5][6]

G Sal_Acid Salicylic Acid Protonation Protonation of Carbonyl Oxygen Sal_Acid->Protonation H⁺ (Catalyst) TMCH 3,3,5-Trimethylcyclohexanol Attack Nucleophilic Attack by Alcohol TMCH->Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination Proton Transfer This compound This compound Elimination->this compound -H₂O, -H⁺

Fig. 2: Fischer-Speier esterification pathway.
  • Reaction Setup: Salicylic acid and an excess of 3,3,5-trimethylcyclohexanol are combined in a reactor. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Esterification: The mixture is heated to reflux (typically 60-110 °C) for several hours (1-10 hours).[5] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.[5][7]

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent. The organic phase is washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid, followed by washing with brine.[7]

  • Purification: The final product is purified by vacuum distillation.[8]

Method B: Transesterification

This method involves the reaction of a salicylic acid lower alkyl ester, such as methyl salicylate or ethyl salicylate, with 3,3,5-trimethylcyclohexanol.[8][9] This route often employs basic or organometallic catalysts and avoids the production of water.[4][8]

G Methyl_Sal Methyl Salicylate Reaction Transesterification Methyl_Sal->Reaction TMCH 3,3,5-Trimethylcyclohexanol TMCH->Reaction Base or Organometallic Catalyst, Heat This compound This compound Reaction->this compound Methanol Methanol (byproduct) Reaction->Methanol

Fig. 3: Transesterification pathway for this compound synthesis.

Based on a patented procedure:[8][10]

  • Reaction Setup: In a 250 mL three-necked flask, charge methyl salicylate (10.0 g), 3,3,5-trimethylcyclohexanol (23.3 g), potassium carbonate (0.50 g) as the catalyst, and tetrabutylammonium (B224687) bromide (0.1 g) as a co-catalyst.[8][10]

  • Transesterification: Heat the reaction mixture to 180 °C and maintain this temperature for 13 hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of methyl salicylate.[10]

  • Purification: Upon completion, the low-boiling byproduct (methanol) and excess reactants are removed, and the crude product is purified via vacuum distillation to yield colorless, liquid this compound.[8][10]

Method C: Acyl Chloride Esterification

This alternative route involves converting salicylic acid into a more reactive intermediate, salicyloyl chloride, which then readily reacts with 3,3,5-trimethylcyclohexanol.

This is a two-step process:

  • Synthesis of Salicyloyl Chloride: Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent.[11] The reaction is favorable as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[11] The reaction is typically heated to 70-75 °C for 1-2 hours.[11] Excess thionyl chloride and solvent are removed under reduced pressure to yield crude salicyloyl chloride.[11]

  • Esterification: The crude salicyloyl chloride is then reacted with 3,3,5-trimethylcyclohexanol. This reaction is typically fast and may be performed at lower temperatures compared to Fischer esterification. The final product is then purified.

Purification of this compound

Regardless of the synthetic route, the crude this compound must be purified to meet the high standards required for cosmetic applications (typically >99% purity).[8][10] The industrial purification process generally involves several key steps.

General Purification Workflow

G Crude Crude this compound (from reactor) Neutralization Neutralization (e.g., with NaHCO₃ or NaOH) (if acid catalyst used) Crude->Neutralization Washing Aqueous Washing /Filtration Neutralization->Washing Removes salts, catalyst residue Distillation Vacuum Distillation Washing->Distillation Removes water, solvents, unreacted materials QC Quality Control (GC/HPLC) Distillation->QC Final Pure this compound (>99%) QC->Final

Fig. 4: General workflow for the purification of this compound.
Detailed Methodologies

  • Neutralization and Washing: If an acid catalyst was used (Method A), the crude product is first neutralized with a weak base like sodium bicarbonate or sodium hydroxide (B78521) solution.[7] This step is followed by washing with water to remove any resulting salts and water-soluble impurities.

  • Filtration: The mixture is filtered to remove any solid byproducts, catalyst residues, or salts.[8]

  • Vacuum Distillation: This is the most critical step for achieving high purity. Distillation under reduced pressure allows the high-boiling this compound (boiling point ~161-165 °C at 12 mmHg) to be separated from less volatile impurities and unreacted starting materials without thermal degradation.[4][8][12]

Quality Control and Analysis

The purity and identity of the final this compound product are confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for quantifying this compound and detecting impurities.[10][13][14] For HPLC analysis, a common setup uses a C18 column with a mobile phase of acetonitrile (B52724) and water (with formic acid) and UV detection at 306 nm.[13][15]

Summary of Quantitative Data

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone [4]

Parameter Value
Hydrogenation
Catalyst Ru/C
H₂ Pressure 0.6 – 1.2 MPa
Temperature 70 – 110 °C
Epimerization
H₂ Pressure 1.0 – 1.8 MPa
Temperature 130 – 160 °C
Reaction Time 4 – 7 h
Product

| Cis:Trans Isomer Ratio | > 9:1 |

Table 2: Transesterification Synthesis of this compound [8][10]

Parameter Example 1 Example 2 Example 3
Reactant 1 Methyl Salicylate (10.0g) Methyl Salicylate (10.0g) Methyl Salicylate (10.0g)
Reactant 2 3,3,5-TMCH (14.0g) 3,3,5-TMCH (23.3g) 3,3,5-TMCH (15.0g)
Catalyst(s) K₂CO₃ (5.0g) K₂CO₃ (0.5g), TBAB (0.1g) CaO-Al₂O₃ (0.6g)
Temperature 120-130 °C 180 °C 150-160 °C
Reaction Time 10 h 13 h Overnight
Conversion 85.6% 97.2% 95.4%
Yield 70.8% 81.1% 89%

| Purity (GC) | >99% | >99% | Not specified |

TMCH: 3,3,5-trimethylcyclohexanol; TBAB: Tetrabutylammonium bromide

Table 3: this compound Product Specifications [4]

Parameter Specification
Appearance Water-white transparent liquid
Refractive Index (n_D²⁰) 1.516 - 1.519
Density (20 °C) 1.049 - 1.053 g/mL
Total Content (GC) ≥ 99.0%
Cis-isomer Content ≥ 85.0%
Trans-isomer Content ≤ 15.0%
Single Impurity (GC) ≤ 0.1%

| Total Impurities (GC) | ≤ 0.5% |

Conclusion

The synthesis of high-purity this compound can be achieved through several viable chemical routes, with transesterification and Fischer-Speier esterification being the most common. The choice of method depends on factors such as catalyst cost, reaction conditions, and waste stream management. A crucial preceding step is the stereoselective synthesis of the 3,3,5-trimethylcyclohexanol precursor to ensure the desired isomer ratio in the final product. Rigorous multi-step purification, centered around vacuum distillation, is essential to meet the stringent purity requirements for its use in cosmetic and pharmaceutical applications.

References

In Vitro Evidence for the Endocrine-Disrupting Properties of Homosalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Homosalate (B147027) (HMS), an organic salicylate (B1505791) compound widely used as a UVB filter in sunscreens and other personal care products, has come under scrutiny for its potential to interfere with the endocrine system. A growing body of in vitro evidence indicates that this compound can interact with multiple hormonal pathways, albeit often with weak potency. Studies have demonstrated estrogenic, anti-androgenic, and anti-progestagenic activities in various cell-based and receptor-binding assays.[1] Furthermore, effects on thyroid cell gene expression have been observed, typically at high concentrations.[2] This technical guide provides a comprehensive overview of the key in vitro studies, summarizing the quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows to support researchers, scientists, and drug development professionals in evaluating the endocrine-disrupting potential of this compound. While many effects are observed at concentrations above those measured in human plasma, the data collectively suggest a potential for hormonal interference that warrants careful consideration.[3]

Estrogenic and Anti-Estrogenic Activity

This compound has been investigated for its ability to mimic or block the action of estrogens. The evidence is multifaceted, with different assay types providing varying perspectives on its potential to interact with the estrogen receptor (ER) signaling pathway.

Estrogen Receptor (ER) Binding and Transcriptional Activation

Direct binding assays have shown conflicting results. Some studies report that this compound has no significant affinity for the estrogen receptor, even at high concentrations.[4] However, functional assays that measure the activation of gene transcription downstream of receptor binding tell a different story. In assays using human cell lines engineered to express estrogen receptors and a reporter gene, this compound was found to activate the transcription of the alpha-type estrogen receptor (ERα).[1]

Proliferative and Anti-Estrogenic Effects

One of the hallmark characteristics of estrogenic compounds is the ability to induce the proliferation of estrogen-dependent cells. In the E-Screen assay, which utilizes the MCF-7 human breast cancer cell line, this compound has been shown to promote cell proliferation.[1] Conversely, other studies have demonstrated an anti-estrogenic effect, where this compound inhibited the activity of 17β-estradiol at high concentrations.[5]

Table 1: Summary of In Vitro Estrogenic & Anti-Estrogenic Effects of this compound
Assay TypeCell Line / SystemEndpointResultReference
Cell Proliferation (E-Screen)MCF-7 Human Breast Cancer CellsCell GrowthEC50 = 1.56 µM[5]
ERα Transcriptional ActivationHuman Estrogen Receptor Alpha (hERα) AssayGene ActivationNo estrogenic activity observed[5]
Anti-Estrogenic ActivityHuman Estrogen Receptor Alpha (hERα) AssayInhibition of 17β-estradiolIC50 = 2060 µM (2.06 mM)[5]
ER, AR, PR InterferenceNot SpecifiedReceptor InteractionShowed estrogenic effects[1]

Caption: Estrogen Receptor Agonist Signaling Pathway.

Androgenic and Anti-Androgenic Activity

This compound has also been evaluated for its potential to interact with the androgen receptor (AR), which is critical for male reproductive development and function. In vitro studies suggest that this compound can exert both weak androgenic (agonist) and more potent anti-androgenic (antagonist) effects.

Androgen Receptor (AR) Binding and Antagonism

In competitive binding assays using a recombinant rat androgen receptor, this compound demonstrated a weak affinity. Even at the highest testable concentrations (100 µM), it displaced only 32-41% of the radiolabeled ligand, and a half-maximal inhibitory concentration (IC50) could not be calculated.[6] However, in functional assays, this compound acts as an AR antagonist. In a bioassay using human prostate carcinoma cells (PALM), it strongly inhibited the activity induced by the synthetic androgen R1881.[4] Other studies have also confirmed its ability to produce a full dose-response curve for anti-androgenic activity by completely inhibiting dihydrotestosterone (B1667394) (DHT) activity.[5]

Androgenic Agonist Activity

In some assay systems, this compound itself has been shown to act as an androgen, producing a full dose-response curve for androgenic activity in a human androgen receptor (hAR) assay, although at a relatively high concentration.[5]

Table 2: Summary of In Vitro Androgenic & Anti-Androgenic Effects of this compound
Assay TypeCell Line / SystemEndpointResultReference
AR Binding AssayRecombinant Rat ARLigand DisplacementWeak affinity; 32-41% displacement at 100 µM; IC50 not calculable[6]
Anti-Androgenic ActivityPALM Human Prostate Carcinoma CellsInhibition of R1881Potent antagonist; IC50 = 2.66 µM[4]
Anti-Androgenic ActivityHuman Androgen Receptor (hAR) AssayInhibition of DHTFull inhibition; IC50 = 107 µM[5]
Androgenic ActivityHuman Androgen Receptor (hAR) AssayReceptor ActivationAgonist activity; EC50 = 170 µM[5]

G AR AR ARE ARE AR->ARE Translocation to nucleus prevented or inactive

Caption: Mechanism of Androgen Receptor Antagonism.

Progesterone (B1679170) Receptor (PR) Activity

The interaction of this compound with the progesterone receptor (PR) has also been investigated. Progesterone is essential for regulating the menstrual cycle and maintaining pregnancy. In vitro evidence suggests this compound acts as a PR antagonist.

In a PR CALUX (Chemical Activated LUciferase eXpression) bioassay, which uses a human cell line transfected with the human PR and a luciferase reporter gene, this compound was found to exert a PR antagonist effect.[4] This finding was supported by other studies demonstrating that UV filters with estrogenic properties, including this compound, also act as antagonists toward the AR and PR.[1]

Table 3: Summary of In Vitro Progesterone Receptor Effects of this compound
Assay TypeCell Line / SystemEndpointResultReference
PR CALUX® BioassayU2-OS Human Osteosarcoma CellsPR AntagonismIC50 = 3.0 µM[4]
Reporter Gene BioassayNot SpecifiedPR AntagonismIdentified as a PR antagonist[1]

Effects on the Thyroid System

Beyond steroid hormone receptors, some studies have explored the impact of this compound on thyroid cells, which are crucial for producing hormones that regulate metabolism. These studies suggest that at higher concentrations, this compound can induce cytotoxicity and alter the expression of genes vital for thyroid function.

In a study using both a rat thyroid cell line (FRTL-5) and normal human thyroid (NHT) cells in primary culture, this compound exposure led to several effects.[2] It significantly reduced cell viability in FRTL-5 cells starting at a concentration of 250 µM after 72 hours, while in human cells, this effect was only seen at a much higher concentration (2000 µM).[2] Importantly, this compound upregulated the mRNA expression of thyroglobulin (Tg) in both cell types and thyroid peroxidase (TPO) in the rat cells, two key components in thyroid hormone synthesis.[2]

Table 4: Summary of In Vitro Effects of this compound on Thyroid Cells
Cell LineExposureEndpointResultReference
FRTL-5 (Rat Thyroid)250 µM (72h)Cell ViabilitySignificant reduction[2]
NHT (Human Thyroid)2000 µM (48-72h)Cell ViabilitySignificant reduction[2]
FRTL-5 (Rat Thyroid)VariousGene ExpressionSignificant upregulation of TPO and Tg mRNA[2]
NHT (Human Thyroid)VariousGene ExpressionSignificant upregulation of Tg mRNA[2]

Methodologies of Key In Vitro Assays

The following sections provide a generalized overview of the protocols for the key assays used to determine the endocrine-disrupting potential of this compound.

Receptor Binding Assays

These assays measure the ability of a test chemical to compete with a radiolabeled or fluorescently-labeled native hormone for binding to a specific receptor.[7][8][9][10]

  • Preparation: A source of the receptor (e.g., recombinant human ER or cytosol from rat uteri) is prepared.[8]

  • Incubation: The receptor preparation is incubated with a constant concentration of a labeled ligand (e.g., ³H-estradiol) and varying concentrations of the test chemical.

  • Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., using charcoal dextran).

  • Quantification: The amount of bound labeled ligand is measured (e.g., via scintillation counting).

  • Analysis: Data are plotted to determine the concentration of the test chemical that inhibits 50% of the labeled ligand binding (IC50).[7]

Reporter Gene Assays (e.g., CALUX)

These cell-based functional assays measure the ability of a chemical to activate or inhibit receptor-mediated gene transcription.[11][12][13][14]

  • Cell Culture: A mammalian cell line (e.g., U2-OS, H4IIE) is genetically modified to contain two key components: the human hormone receptor of interest (e.g., ER, AR, PR) and a reporter gene (e.g., firefly luciferase) linked to a promoter containing hormone response elements (HREs).[11][12]

  • Exposure: The cultured cells are exposed to various concentrations of the test chemical. For antagonist testing, cells are co-incubated with the test chemical and a known agonist.[15]

  • Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.[11]

  • Lysis & Measurement: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added. The resulting light output (luminescence) is measured using a luminometer.

  • Analysis: The luminescence is proportional to the transcriptional activity. Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

G A 1. Seed engineered cells in 96-well plate B 2. Add test compound (e.g., this compound) A->B C 3. Incubate for 24 hours B->C D 4. Lyse cells to release reporter enzyme (Luciferase) C->D E 5. Add substrate (Luciferin) & measure light output D->E F 6. Analyze data & calculate EC50 / IC50 E->F

Caption: General Workflow for a Reporter Gene Assay.

Cell Proliferation Assays (E-Screen)

This assay quantifies the estrogenicity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[16][17][18][19]

  • Cell Plating: MCF-7 cells are seeded into multi-well plates in their standard culture medium.

  • Hormone Starvation: After cells attach, the medium is replaced with a steroid-free medium (using charcoal-dextran treated serum) to remove any hormonal stimuli and synchronize the cells.

  • Exposure: Cells are then exposed to a range of concentrations of the test chemical, alongside a positive control (e.g., 17β-estradiol) and a negative (vehicle) control.

  • Incubation: The plates are incubated for approximately 6 days to allow for cell proliferation.

  • Quantification: At the end of the incubation, cells are fixed and stained (e.g., with crystal violet). The stain is then eluted, and its absorbance is measured, which is proportional to the cell number.

  • Analysis: The proliferative effect is calculated relative to the positive and negative controls to determine estrogenic activity.

G A 1. Plate MCF-7 cells in multi-well plates B 2. Starve cells in hormone-free medium A->B C 3. Expose cells to test compound B->C D 4. Incubate for ~6 days to allow proliferation C->D E 5. Fix cells and stain with Crystal Violet D->E F 6. Measure absorbance to quantify cell number E->F

Caption: E-Screen (MCF-7 Proliferation) Assay Workflow.

Thyroid Cell Assays

These assays evaluate the effects of chemicals on thyroid cell health and function.[20][21][22][23]

  • Cell Culture: Primary human thyroid cells or thyroid cell lines (e.g., FRTL-5) are cultured under appropriate conditions.[20]

  • Exposure: Cells are treated with increasing concentrations of the test compound for various durations (e.g., 24, 48, 72 hours).[2]

  • Viability/Cytotoxicity Assessment: Cell viability is measured using assays like WST-1 or Trypan Blue exclusion to determine cytotoxic concentrations.

  • Gene Expression Analysis: Total RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is then performed to measure the mRNA expression levels of key thyroid-related genes, such as Thyroglobulin (Tg), Thyroid Peroxidase (TPO), and the TSH Receptor (TSHR).[2][24]

  • Analysis: Changes in gene expression are calculated relative to vehicle-treated control cells to identify potential disruption of thyroid function.

Discussion and Conclusion

The in vitro evidence demonstrates that this compound possesses weak but measurable endocrine-disrupting properties across multiple pathways. It exhibits estrogenic activity in cell proliferation and some reporter gene assays, and functions as a more potent anti-androgen and anti-progestin in functional assays.[1][5] Effects on thyroid cells, such as altered gene expression, are also observed, though typically at concentrations that may also induce cytotoxicity.[2]

It is critical to contextualize these findings. The concentrations at which this compound shows activity in these in vitro systems are often significantly higher than the plasma concentrations measured in humans after topical application.[3] High-throughput screening programs like ToxCast/Tox21 have identified activity for this compound, but often at concentrations that are above the "cytotoxic burst," suggesting that some observed effects may be linked to general cellular stress rather than a specific endocrine mechanism.[3][25]

The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the data and concluded that while there are indications of endocrine effects, the evidence is not conclusive enough to derive a specific endocrine-related toxicological point of departure for safety assessments.[4] Nonetheless, due to these concerns, the SCCS has recommended a reduction in the maximum safe concentration of this compound in certain cosmetic products.[1][4]

References

In Vitro Metabolism and Biotransformation of Homosalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), a widely used ultraviolet (UV) B filter in sunscreens and other personal care products, undergoes metabolic transformation upon systemic absorption. Understanding the in vitro metabolism and biotransformation pathways of this compound is crucial for assessing its safety profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current knowledge on this compound's in vitro metabolism, detailing the primary metabolic pathways, identified metabolites, experimental protocols for their characterization, and available quantitative data.

Core Metabolic Pathways

The in vitro metabolism of this compound is primarily characterized by three main biotransformation pathways:

  • Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, catalyzed by esterases, leading to the formation of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. This is considered a major initial step in its metabolism.[1]

  • Oxidation (Phase I Metabolism): The trimethylcyclohexyl ring of this compound is a primary site for oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes in liver microsomes. This results in the formation of hydroxylated and carboxylated metabolites. Key oxidative metabolites include 3-hydroxythis compound (3OH-HMS) and this compound carboxylic acid (HMS-CA).[2][3][4]

  • Conjugation (Phase II Metabolism): The hydroxylated metabolites and salicylic acid can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.

Key Metabolites Identified in Vitro

Several metabolites of this compound have been identified in in vitro studies, primarily using human liver microsomes. The major metabolites are:

  • Salicylic Acid: Formed via hydrolysis of the parent compound.

  • 3,3,5-Trimethylcyclohexanol: The other product of this compound hydrolysis.

  • 3-Hydroxythis compound (3OH-HMS): A product of oxidation on the trimethylcyclohexyl ring.[2][3][4]

  • This compound Carboxylic Acid (HMS-CA): Formed by further oxidation of the trimethylcyclohexyl ring.[2][3][4]

  • Glucuronide and Sulfate Conjugates: Formed from the primary metabolites.

It is important to note that this compound exists as a mixture of cis and trans diastereomers, and their metabolism can be stereoselective. Studies have indicated differences in the metabolic profiles and excretion rates of the isomers in vivo, which likely translates to differences in their in vitro metabolism.[5][6]

Quantitative Data on this compound Metabolism

While several studies have qualitatively identified the metabolites of this compound, detailed quantitative data on the enzyme kinetics of these transformations in vitro are not extensively published. The following table summarizes the available quantitative information.

Table 1: Summary of In Vitro Metabolism Data for this compound

In Vitro SystemParameterValueReference
Human Liver S9In Vitro Intrinsic Clearance (CLint, in vitro) of this compound to Salicylic AcidNot explicitly quantified in a rate per unit of protein, but noted to be completely converted in 20 minutes.[3]
Human Liver MicrosomesMetabolite FormationFormation of hydroxylated and glutathionylated metabolites has been observed.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for studying the in vitro metabolism of this compound. These protocols are based on standard methodologies for in vitro drug metabolism studies and can be adapted for specific research needs.[7][8][9][10][11]

Protocol 1: In Vitro Incubation of this compound with Human Liver Microsomes for Metabolite Profiling

1. Objective: To identify the metabolites of this compound formed by phase I (e.g., CYP-mediated oxidation) and phase II (e.g., glucuronidation) enzymes in human liver microsomes.

2. Materials:

  • This compound (analytical standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (e.g., deuterated this compound)[12]

3. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

  • On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM)

  • For Phase I metabolism, add the NADPH regenerating system.

  • For Phase II glucuronidation, add UDPGA (final concentration 2 mM) and alamethicin (B1591596) (to permeabilize the microsomal membrane).

  • Include a negative control incubation without the NADPH regenerating system or UDPGA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the cofactor (NADPH regenerating system or UDPGA).

  • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for the Quantification of this compound and its Metabolites

1. Objective: To quantitatively analyze this compound and its major metabolites (salicylic acid, 3,3,5-trimethylcyclohexanol, 3OH-HMS, HMS-CA) in samples from in vitro incubations.[2][13][14]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

3. LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega Polar C18, 100 Å, 3 µm, 100 mm x 4.6 mm).[13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

4. MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect all analytes. This compound is often detected in negative ion mode.[13]

  • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for this compound and each of its metabolites, as well as the internal standard. This involves optimizing the precursor ion (Q1) and product ion (Q3) for each analyte.

  • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Table 2: Example MRM Transitions for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound261.2137.1Negative
Salicylic Acid137.093.0Negative
3,3,5-Trimethylcyclohexanol141.1 (as [M-H]-)81.1Negative
3OH-HMS277.2137.1Negative
HMS-CA291.2137.1Negative

Note: These are example transitions and should be optimized for the specific instrument and conditions used.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary in vitro metabolic pathways of this compound.

Homosalate_Metabolism cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (CYP450) cluster_conjugation Conjugation (UGTs, SULTs) This compound This compound Salicylic_Acid Salicylic Acid This compound->Salicylic_Acid TMCH 3,3,5-Trimethylcyclohexanol This compound->TMCH 3OH_HMS 3-Hydroxythis compound (3OH-HMS) This compound->3OH_HMS SA_Conj Salicylic Acid Conjugates Salicylic_Acid->SA_Conj HMS_CA This compound Carboxylic Acid (HMS-CA) 3OH_HMS->HMS_CA Further Oxidation OH_HMS_Conj 3OH-HMS Conjugates 3OH_HMS->OH_HMS_Conj

Caption: In vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical experimental workflow for investigating the in vitro metabolism of a cosmetic ingredient like this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Incubation_Mix Prepare Incubation Mixture (Microsomes, Buffer) Stock_Solution->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Reaction_Start Initiate Reaction (Add Cofactors) Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Terminate Reaction (Add Acetonitrile + IS) Incubate->Reaction_Stop Protein_Precipitation Protein Precipitation (Centrifugation) Reaction_Stop->Protein_Precipitation Sample_Prep Supernatant Evaporation & Reconstitution Protein_Precipitation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Metabolite ID & Quantification) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of this compound involves hydrolysis, oxidation, and conjugation, leading to the formation of several metabolites. While the primary pathways and metabolites have been identified, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of these transformations. The provided protocols and workflows offer a robust framework for researchers to conduct their own in vitro studies to further elucidate the biotransformation of this compound. Such studies are essential for a comprehensive safety assessment of this widely used UV filter. Further research is warranted to determine the specific CYP isozymes involved and to quantify the kinetic parameters (Km and Vmax) for each metabolic pathway.

References

Genotoxic Potential of Homosalate in Human Cell Lines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate (B147027) (HMS), a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products, has come under scientific scrutiny regarding its potential genotoxic effects.[1][2] This technical guide provides an in-depth analysis of the current in vitro evidence on the genotoxicity of this compound in human cell lines. It summarizes key quantitative data from pivotal studies, details the experimental methodologies employed, and presents visual workflows of the principal assays used to assess DNA damage. The evidence to date suggests that this compound may induce genotoxicity at cytotoxic concentrations in human cell lines, as demonstrated by positive findings in the micronucleus and comet assays.[1][3][4] Conversely, bacterial reverse mutation assays (Ames test) have yielded negative results.[5] This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data crucial for evaluating the genotoxic risk profile of this compound.

Quantitative Assessment of this compound Genotoxicity

The genotoxic potential of this compound has been evaluated in several in vitro studies using human cell lines. The primary assays employed have been the micronucleus test and the comet assay, which assess chromosomal damage and DNA strand breaks, respectively.

Micronucleus Assay Data in Human Breast Cancer (MCF-7) Cells

The micronucleus test is a well-established method for assessing chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division. A study by Yazar and Ertekin (2019) investigated the induction of micronuclei in the MCF-7 human breast cancer cell line following a 24-hour exposure to this compound.[1][6] The results indicated a significant, dose-dependent increase in micronucleus formation at concentrations of 750 µM and 1000 µM.[1][6][7] At higher concentrations (1500 µM and 2000 µM), cytotoxicity was pronounced, hindering the analysis of a sufficient number of binucleated cells.[1][6]

This compound Concentration (µM)Cell Viability (%)Micronucleus Frequency (per 1000 binucleated cells)
0 (Control)100Not reported
250Not significantly affectedNot significantly increased
500Not significantly affectedNot significantly increased
750Significantly reducedSignificantly increased
1000Significantly reducedSignificantly increased
1500~60Not determined
200057Not determined

Table 1: Summary of Cytotoxicity and Micronucleus Formation in MCF-7 Cells Exposed to this compound for 24 hours. Data extracted from Yazar, S., & Ertekin, S. K. (2019).[1][6]

Comet Assay Data in Human Peripheral Blood Lymphocytes

The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells. It measures DNA strand breaks, which are visualized as a "comet tail" of fragmented DNA migrating away from the nucleus in an electric field. A study by Diantoro et al. (2020) evaluated the genotoxic effect of this compound on human peripheral blood lymphocytes. The study found a concentration- and time-dependent increase in DNA migration.[3][4] Significant DNA damage was observed at the highest tested concentration of 200 µg/mL after both 30 and 120 minutes of incubation.[2][3][4][8]

This compound Concentration (µg/mL)Incubation Time (min)Total Comet Score (Arbitrary Units)
0 (Control)30Baseline
1030Not significantly increased
5030Not significantly increased
10030Not significantly increased
20030Significantly increased (p<0.05)
0 (Control)120Baseline
10120Not significantly increased
50120Not significantly increased
100120Significantly increased
200120Significantly increased (p<0.05)

Table 2: DNA Damage in Human Lymphocytes Assessed by Comet Assay after this compound Exposure. Data extracted from Diantoro, et al. (2020).[3][4]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of genotoxicity. The following sections describe the protocols for the key assays cited in this guide.

Micronucleus Assay Protocol

The micronucleus assay is performed to detect chromosomal damage or aneuploidy.

  • Cell Line: Human breast cancer cell line (MCF-7).[1][6]

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to achieve the desired final concentrations (e.g., 250, 500, 750, 1000, 1500, and 2000 µM).[1][6][7]

  • Exposure: MCF-7 cells are seeded in culture plates and allowed to attach. The medium is then replaced with fresh medium containing the various concentrations of this compound or the vehicle control. The cells are incubated for a 24-hour period.[1][6]

  • Cytokinesis Block: Cytochalasin B (at a final concentration of, for example, 3 µg/mL) is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: After incubation, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.

  • Staining: Slides are stained with a DNA-specific stain, such as Giemsa or DAPI, to visualize the nuclei and micronuclei.

  • Scoring: At least 1000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells is then calculated.

Comet Assay (Single-Cell Gel Electrophoresis) Protocol

The comet assay is a versatile method for measuring DNA strand breaks in individual cells.

  • Cell Type: Human peripheral blood lymphocytes.[3][4]

  • Cell Isolation: Lymphocytes are isolated from whole blood using a density gradient centrifugation method (e.g., with Ficoll-Paque).

  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent and diluted in a buffer or culture medium to the final concentrations (e.g., 10, 50, 100, and 200 µg/mL).[3]

  • Exposure: Isolated lymphocytes are incubated with the different concentrations of this compound for specific durations (e.g., 30 and 120 minutes) at 37°C.[3][4]

  • Cell Viability: Cell viability is assessed before and after exposure using a method like the trypan blue exclusion assay to ensure that the observed DNA damage is not a result of cytotoxicity.[3]

  • Embedding in Agarose (B213101): Approximately 1 x 10^5 cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out to allow the fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: Slides are neutralized with a buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software. The results are often expressed as a "total comet score" or "% tail DNA".[2]

Visualizing Experimental Workflows and Logical Relationships

Diagrammatic representations of experimental workflows can provide a clear and concise understanding of the methodologies. The following diagrams were created using the DOT language of Graphviz.

MicronucleusAssayWorkflow cluster_cell_prep Cell Preparation cluster_exposure Exposure cluster_processing Cell Processing cluster_analysis Analysis start MCF-7 Cell Culture seed Seed Cells in Plates start->seed exposure Add this compound (24h) seed->exposure cytoB Add Cytochalasin B exposure->cytoB harvest Harvest Cells cytoB->harvest hypo Hypotonic Treatment harvest->hypo fix Fixation hypo->fix slide Prepare Slides fix->slide stain Stain with Giemsa/DAPI slide->stain score Microscopic Scoring (≥1000 binucleated cells) stain->score result Calculate Micronucleus Frequency score->result

Workflow for the Micronucleus Assay.

CometAssayWorkflow cluster_cell_prep Cell Preparation cluster_exposure Exposure cluster_processing Slide Preparation & Lysis cluster_electrophoresis Electrophoresis cluster_analysis Analysis start Isolate Human Lymphocytes exposure Incubate with this compound (30 & 120 min) start->exposure viability Assess Cell Viability exposure->viability embed Embed Cells in Agarose viability->embed lysis Cell Lysis embed->lysis unwind Alkaline Unwinding lysis->unwind electro Electrophoresis unwind->electro stain Stain with Fluorescent Dye electro->stain score Fluorescence Microscopy & Image Analysis stain->score result Quantify DNA Damage (% Tail DNA / Comet Score) score->result ProposedMechanism HMS This compound ROS Reactive Oxygen Species (ROS) Generation HMS->ROS (hypothesized) DNA_Damage DNA Strand Breaks & Oxidative Lesions ROS->DNA_Damage Genotoxicity Genotoxicity (Micronuclei, Comet Tails) DNA_Damage->Genotoxicity

References

Ecotoxicity of Homosalate in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homosalate (B147027), a widely utilized organic UV filter in sunscreens and other personal care products, is increasingly detected in aquatic environments due to its release from manufacturing facilities, wastewater treatment plant effluents, and recreational activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's ecotoxicity in aquatic ecosystems. It synthesizes data on its environmental fate, bioaccumulation potential, and adverse effects on a range of aquatic organisms, including algae, invertebrates, and fish. Furthermore, this document details the standardized experimental protocols used to generate these ecotoxicological data and visually represents key toxicological pathways and experimental workflows. While some studies suggest that the toxic effects of this compound in laboratory settings often occur at concentrations exceeding those typically found in the environment, its potential for bioaccumulation and endocrine disruption warrants careful consideration and further research.[2]

Physicochemical Properties and Environmental Fate

This compound (3,3,5-trimethylcyclohexyl salicylate) is a lipophilic organic compound with a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition from water into organic matrices such as sediment and biota.[3][4] It is considered to be inherently biodegradable, but not readily biodegradable, indicating a potential for persistence in the environment.[4] When released into aquatic systems, this compound is expected to predominantly partition to water, with a portion associating with sediment.[5] Its moderate volatility, as indicated by its Henry's Law constant, suggests that volatilization from water is not a primary removal mechanism.[5] The stability of this compound can be compromised in chlorinated water, such as in swimming pools, where it can react to form chlorinated by-products, which may have their own toxicological profiles.[6][7]

Ecotoxicological Effects

The ecotoxicity of this compound has been evaluated across various trophic levels in aquatic ecosystems. While acute toxicity is generally observed at concentrations above its water solubility, chronic effects and sublethal endpoints, such as endocrine disruption, are of greater concern.[8]

Effects on Aquatic Microorganisms and Algae

Algae are foundational to aquatic food webs, and inhibition of their growth can have cascading effects throughout the ecosystem. For the freshwater green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), a 72-hour study reported a No Observed Effect Concentration (NOEC) for growth inhibition at a concentration greater than 0.0089 mg/L.[5] Another study on algae reported a 7-day LC50 of 0.074 mg/L, with significant effects on non-apical endpoints at 0.010 mg/L, although this was not a standardized guideline study.[5]

Effects on Aquatic Invertebrates

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems. Acute toxicity tests on Daphnia magna have shown no adverse effects at 50% of this compound's water solubility.[5] However, a 48-hour LC50 of 2.4 mg/L has been reported in a study using a solvent to increase solubility, a concentration that is above the substance's natural water solubility limit.[5] Chronic toxicity studies on Daphnia magna have indicated potential reproductive effects.[5] A 21-day reproduction test using the analogue substance ethylhexyl salicylate (B1505791) (EHS) established a NOEC of 0.006 mg/L.[5]

Effects on Fish

Data on the acute toxicity of this compound to fish is limited, with some assessments relying on surrogate substances like octisalate.[8] A calculated chronic NOEC for fish, based on the ECOSAR model, is estimated to be 0.006 mg/L.[5] Studies on fish embryos exposed to sediment spiked with this compound did not show any significant effects.[5]

Effects on Corals

Concerns have been raised about the impact of UV filters, including this compound, on coral reefs.[9] Exposure of the Atlantic staghorn coral (Acropora cervicornis) to this compound in a 96-hour assay resulted in tissue attenuation and hypertrophied mucocytes, with an EC10 of 629.9 µg/L.[10][11] However, it is important to note that these toxicity threshold concentrations were above the estimated solubility of this compound and quantified levels detected in coastal waters.[10][11]

Bioaccumulation and Endocrine Disruption

Bioaccumulation

This compound's high lipophilicity suggests a potential for bioaccumulation in aquatic organisms.[2][4] Laboratory studies with the red swamp crayfish (Procambarus clarkii) measured a bioaccumulation factor (BAF) of 991 ± 569 L/kg, with accumulation occurring from both food and water.[12] Field studies have detected this compound in several crayfish species, with concentrations up to 399 ng/g dry weight.[12] While these findings indicate bioaccumulation potential, the bioconcentration and bioaccumulation factors for this compound are generally below the domestic threshold for categorization as a bioaccumulative substance.[5]

Endocrine Disruption

There is growing evidence suggesting that this compound may act as an endocrine disrupting chemical (EDC).[13][14] In vitro studies have indicated potential estrogenic and anti-androgenic activity.[1] An increasing number of experimental studies suggest that organic UV filters like this compound may cause disruptions in sex hormones.[13][15] Recent research using zebrafish (Danio rerio) larvae has shown that exposure to this compound can affect the hypothalamus-pituitary-thyroid (HPT) and growth hormone/insulin-like growth factor (GH/IGF) axes, leading to growth reduction.[16] The co-exposure of this compound with polystyrene nanospheres has been shown to synergistically stimulate the proliferation of MCF-7 cells, indicating a potential for combined effects with other environmental contaminants.[17] However, the Scientific Committee on Consumer Safety (SCCS) of the European Commission has considered the available evidence for endocrine-disrupting properties of this compound to be inconclusive.[16]

Quantitative Ecotoxicity Data

The following tables summarize the key quantitative ecotoxicity data for this compound in aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointDurationValue (mg/L)Test GuidelineNotesReference
Daphnia magna (Water Flea)LC5048 hours2.4-Solvent used to increase solubility; above water solubility limit.[5]
AlgaeLC507 days0.074-Not a standard guideline study.[5]

Table 2: Chronic Toxicity of this compound and Analogues to Aquatic Organisms

SpeciesEndpointDurationValue (mg/L)Test GuidelineNotesReference
Raphidocelis subcapitata (Algae)NOEC72 hours> 0.0089OECD TG 201-[5]
Daphnia magna (Water Flea)NOEC21 days0.006OECD TG 211Based on analogue substance EHS.[5]
FishNOEC-0.006ECOSAR CalculationCalculated value.[5]

Table 3: Bioaccumulation of this compound

SpeciesParameterValueUnitsNotesReference
Procambarus clarkii (Red Swamp Crayfish)BAF991 ± 569L/kgLaboratory study; accumulation from food and water.[12]
FishBCF5,387L/kgPredicted value.[12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key OECD guidelines cited for aquatic toxicity testing.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[9][15][18][19]

  • Test Organisms: Exponentially growing cultures of selected green algae (e.g., Pseudokirchneriella subcapitata, Desmodesmus subspicatus) or cyanobacteria (e.g., Anabaena flos-aquae).[15]

  • Test Principle: Organisms are exposed to the test substance in batch cultures for a period of 72 hours under controlled conditions of light, temperature, and nutrients.[15][19]

  • Test Design: A minimum of five concentrations of the test substance are tested in a geometric series, with three replicates per concentration and a control group with at least three, but preferably six, replicates.[9][19]

  • Procedure:

    • Prepare test solutions of the substance in a suitable nutrient medium.

    • Inoculate the test solutions and controls with a low density of exponentially growing algae.

    • Incubate the cultures under continuous, uniform illumination and constant temperature.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at least daily thereafter for 72 hours.[19]

  • Endpoints: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the concentration-response curve, the ECx values (e.g., EC10, EC20, EC50) are calculated, representing the concentration causing x% inhibition of growth. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[9][15]

OECD Guideline 211: Daphnia magna Reproduction Test

This is a chronic toxicity test that assesses the impact of a substance on the reproduction of Daphnia magna.[3][5][13][20]

  • Test Organisms: Young female Daphnia magna (less than 24 hours old) from a healthy, in-house culture.[3][5]

  • Test Principle: Daphnids are exposed to the test substance at a range of concentrations over a 21-day period, which covers a significant portion of their reproductive lifespan.[5][14]

  • Test Design: The test is typically conducted with at least five concentrations of the test substance and a control, with 10 replicate test vessels per concentration, each containing one daphnid.[3][5] The test can be run under static, semi-static, or flow-through conditions.[3]

  • Procedure:

    • Place individual, young female daphnids into test vessels containing the appropriate test solution or control medium.

    • Maintain the daphnids for 21 days under controlled conditions of temperature, photoperiod, and feeding.

    • Renew the test solutions and feed the daphnids regularly (typically three times per week).

    • Record the survival of the parent animals and count the number of living offspring produced by each female.[14]

  • Endpoints: The primary endpoint is the reproductive output, specifically the total number of living offspring produced per surviving parent animal at the end of the test. The ECx values for reproduction are calculated, along with the NOEC and LOEC.[5]

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the short-term lethal toxicity of a substance to fish.[2][8][12][21]

  • Test Organisms: A variety of fish species can be used, with zebrafish (Brachydanio rerio) being a common choice.[8][12]

  • Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a period of 96 hours.[2]

  • Test Design: A limit test can be performed at a single concentration (e.g., 100 mg/L) to determine if the LC50 is above this level. For a full study, at least five concentrations in a geometric series are used, with a minimum of seven fish per concentration and in the controls.[2][12]

  • Procedure:

    • Acclimate the fish to the test conditions (water quality, temperature).

    • Expose the fish to the test concentrations for 96 hours.

    • Observe the fish and record mortalities at 24, 48, 72, and 96 hours.[2]

  • Endpoints: The primary endpoint is mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation period where possible.[2]

OECD Guideline 225: Sediment-Water Lumbriculus Toxicity Test Using Spiked Sediment

This guideline assesses the effects of prolonged exposure to sediment-associated chemicals on the sediment-dwelling oligochaete Lumbriculus variegatus.[4][22][23][24]

  • Test Organisms: The freshwater oligochaete Lumbriculus variegatus.[4][22]

  • Test Principle: Worms are exposed to sediment that has been spiked with the test substance for a period of 28 days under static conditions.[22][23]

  • Test Design: A geometric series of at least five test concentrations is used, with a minimum of three replicates for ECx determination or four replicates for NOEC/LOEC determination. Each replicate contains at least 10 worms.[24]

  • Procedure:

    • Prepare artificial sediment and spike it with the test substance.

    • Add the spiked sediment and overlying water to the test vessels.

    • Introduce worms of a similar size and physiological state to the test vessels.

    • Maintain the test for 28 days under controlled temperature and lighting.

    • At the end of the test, sieve the sediment to recover the worms.

  • Endpoints: The primary endpoints are the effects on reproduction (total number of surviving worms) and biomass (dry weight of the worms). ECx, NOEC, and LOEC values are determined for both endpoints.[22][24]

Visualizations

The following diagrams illustrate key concepts related to the ecotoxicity of this compound.

Endocrine_Disruption_Pathway cluster_exposure Environmental Exposure cluster_organism Aquatic Organism (e.g., Fish) cluster_effects Adverse Outcomes This compound This compound in Aquatic Environment Uptake Uptake & Bioaccumulation This compound->Uptake Hormone_Receptor Hormone Receptors (e.g., Estrogen, Androgen, Thyroid) Uptake->Hormone_Receptor Binding/Interaction Hormone_Synthesis Hormone Synthesis & Metabolism Uptake->Hormone_Synthesis Interference Signaling_Cascade Altered Gene Expression & Protein Synthesis Hormone_Receptor->Signaling_Cascade Hormone_Synthesis->Signaling_Cascade Reproductive_Effects Impaired Reproduction Signaling_Cascade->Reproductive_Effects Developmental_Effects Developmental Abnormalities Signaling_Cascade->Developmental_Effects Growth_Effects Altered Growth Signaling_Cascade->Growth_Effects

Caption: Potential endocrine disruption pathway of this compound in aquatic organisms.

Aquatic_Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Test_Substance Test Substance (this compound) Test_System Prepare Test System (Media, Concentrations) Test_Substance->Test_System Test_Organism Select & Culture Test Organisms (Algae, Daphnia, Fish) Exposure Expose Organisms to Test Concentrations Test_Organism->Exposure Test_System->Exposure Observations Record Observations (Mortality, Growth, Reproduction) Exposure->Observations Duration: Acute (48-96h) Chronic (e.g., 21d) Stat_Analysis Statistical Analysis (LC50, EC50, NOEC) Observations->Stat_Analysis Report Generate Report Stat_Analysis->Report

Caption: General experimental workflow for aquatic toxicity testing.

Conclusion

The available data indicate that while acute lethal effects of this compound on aquatic organisms are generally observed at concentrations exceeding its water solubility, there are legitimate concerns regarding its potential for bioaccumulation and endocrine disruption at environmentally relevant concentrations. Chronic exposure to low levels of this compound may lead to sublethal effects, including impacts on reproduction and development. Further research is needed to fully characterize the long-term risks of this compound to aquatic ecosystems, particularly in the context of mixtures with other environmental contaminants. The standardized OECD testing guidelines provide a robust framework for generating comparable and reliable ecotoxicological data to inform risk assessments and regulatory decisions. For professionals in drug development and related industries, a thorough understanding of the ecotoxicological profile of ingredients like this compound is crucial for the development of environmentally sustainable products.

References

The Environmental Persistence and Transformation of Homosalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products, is of increasing interest to the scientific community due to its environmental occurrence and potential ecological impact. Its chemical properties, particularly its lipophilicity, govern its fate in aquatic and terrestrial systems. This technical guide provides a comprehensive overview of the biodegradation pathways and environmental fate of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its transformation processes.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. A summary of these properties is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition from the aqueous phase to organic matter, such as sediment and biota.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₃[1]
Molecular Weight262.34 g/mol [1]
Water Solubility<0.1 g/100 mL at 26°C[2]
0.4 mg/L at 25°C[3]
Octanol-Water Partition Coefficient (log Kow)5.82[2]
6.27[4]
6.34 at 40°C[3]
Vapor Pressure0.0 ± 0.8 mmHg at 25°C[2]
Henry's Law ConstantModerate volatility from water and moist soil is indicated.[4]
pKₐ9.72 (calculated)[4]

Environmental Fate

Abiotic Degradation

Hydrolysis: this compound is subject to hydrolysis, with its degradation rate being pH-dependent. Under environmentally relevant conditions, it is considered to undergo rapid degradation through this pathway.[4][5] The primary hydrolysis products are salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[4]

Table 2: Hydrolysis Half-life of this compound at 25°C

pHHalf-life (hours)Half-life (days)Reference
42108.75[4][5]
72158.96[4][5]
969.72.90[4][5]

Photodegradation: The primary mechanism of photoprotection for this compound involves an ultrafast excited state intramolecular proton transfer (ESIPT), which allows for the dissipation of absorbed UV energy non-radiatively.[6] However, its photostability can be influenced by its surrounding molecular environment. In chlorinated water, this compound can react to form chlorinated by-products, including monochloro-homosalate and dichloro-homosalate.[7]

Biotic Degradation

This compound is classified as inherently biodegradable, meaning it has the potential to biodegrade, but not readily biodegradable, which would imply rapid and complete degradation in a wide range of environments.[4] Studies have demonstrated that specific microbial consortia can degrade this compound, with degradation rates varying based on the microbial community and environmental conditions.[8][9]

Table 3: Biodegradation of this compound

Study TypeConditionsDegradationTimeframeReference
Ready Biodegradability (OECD 301F)Non-adapted activated sludge62%60 days[4]
Inherent Biodegradability (OECD 302C)---70.2%28 days[4]
Microbial ConsortiumSynthetic consortium of 27 bacterial strains60-80%12 days[8][9]

The primary biodegradation pathway involves the cleavage of the ester bond, yielding salicylic acid and 3,3,5-trimethylcyclohexanol.[4] Further biotransformation of these intermediates can occur. One study identified several intermediates from the degradation of this compound by enzyme extracts from the spent mushroom compost of Pleurotus djamor.[10]

Figure 1: Generalized biodegradation pathway of this compound.
Environmental Distribution

Sorption: Due to its high lipophilicity, this compound has a strong tendency to adsorb to organic matter in soil and sediment. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior.

Table 4: Sorption Coefficients of this compound

ParameterValueUnitReference
Koc (calculated)6,778L/kg[4]

A high Koc value indicates that this compound will be relatively immobile in soil and sediment, with a higher affinity for the solid phase than the aqueous phase.[4]

Wastewater Treatment: this compound is frequently detected in wastewater influent. Removal efficiencies in wastewater treatment plants (WWTPs) vary depending on the treatment processes employed.

Table 5: Removal of this compound in Wastewater Treatment Plants

Treatment ProcessRemoval EfficiencyReference
Secondary Treatment>70%[4]
Chlorination76%[4]
Reverse Osmosis>99%[4]

Despite relatively high removal rates in some WWTPs, the continuous input of this compound into the wastewater stream results in its presence in treated effluent and subsequent release into aquatic environments.

Experimental Protocols

Biodegradation Study (based on OECD 301F)

This protocol outlines a manometric respirometry test to determine the ready biodegradability of this compound.

1. Test System:

  • Apparatus: Closed respirometer with a device for measuring oxygen consumption.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Mineral Medium: Prepared according to OECD 301 guidelines.

  • Test Substance Concentration: Typically 100 mg/L, which may exceed its water solubility.

2. Procedure:

  • Prepare the mineral medium and add the inoculum.

  • Add this compound to the test flasks. Due to its low water solubility, it can be added directly as a powder or as a suspension in water prepared by ultrasonic dispersion.[11]

  • Include control flasks containing only inoculum and mineral medium (to measure endogenous respiration) and a reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C) with continuous stirring.

  • Measure the oxygen consumption over a period of 28 days, or longer if necessary (e.g., 60 days as in some studies).[4]

  • The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD) of this compound.

3. Data Analysis:

  • Plot the oxygen consumption over time.

  • Calculate the percentage biodegradation at different time points.

  • A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window of the 28-day test period.

Figure 2: Experimental workflow for a ready biodegradability test (OECD 301F).
Analytical Quantification of this compound and Metabolites

This section describes a general approach for the analysis of this compound and its degradation products in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Water Samples: Filtration followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Sediment/Sludge Samples: Solvent extraction (e.g., with dichloromethane), followed by cleanup steps such as gel permeation chromatography (GPC) or SPE.

  • Internal Standard: Addition of a known amount of a deuterated internal standard, such as this compound-d4, at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[12]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use of a suitable HPLC or UPLC column (e.g., C18) to separate this compound from its metabolites and other matrix components. A gradient elution with solvents like acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate) is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, its metabolites, and the internal standard.

3. Quantification:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of the analytes in the samples is determined by comparing their peak areas to those of the standards, normalized to the peak area of the internal standard.

Figure 3: General workflow for the analytical quantification of this compound.

Conclusion

This compound is an environmental contaminant that undergoes both abiotic and biotic degradation. Its high lipophilicity leads to partitioning into sediment and biota. While it can be significantly removed in advanced wastewater treatment plants, its continuous use ensures its presence in the environment. The primary degradation products are salicylic acid and 3,3,5-trimethylcyclohexanol. Further research is needed to fully elucidate the environmental risks associated with this compound and its degradation products, particularly in sensitive ecosystems. The standardized protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further studies on the environmental fate and effects of this widely used UV filter.

References

Homosalate and Coral Reefs: A Technical Review of Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

This technical guide provides a comprehensive review of the current scientific literature regarding the effects of the organic ultraviolet (UV) filter homosalate (B147027) on scleractinian (stony) corals. As the demand for "reef-safe" sun protection products grows, a granular understanding of the environmental impact of individual UV filters is critical. This document synthesizes available quantitative toxicological data, details experimental methodologies from key studies, and illustrates proposed mechanisms of action to support informed research and development in the personal care product industry.

Introduction: this compound in Context

This compound is a chemical UV filter, specifically a salicylate, widely used in sunscreens and other personal care products to absorb UVB radiation.[1] Like other organic UV filters, it enters marine ecosystems through direct introduction from swimmers and via wastewater effluent.[2][3] While considerable research has focused on the ecotoxicology of UV filters like oxybenzone (B1678072) and octinoxate, the body of literature specifically examining this compound's impact on coral physiology remains limited. However, emerging studies suggest potential for adverse effects, necessitating a thorough review of the existing evidence.

Quantitative Toxicological Data

To date, peer-reviewed research quantifying the direct toxicological impact of this compound on stony corals is sparse. The most definitive data comes from a 2022 study on the Atlantic staghorn coral, Acropora cervicornis. The observed sublethal effects included tissue attenuation and the development of hypertrophied (swollen) mucocytes.[2][3]

The table below summarizes the key quantitative findings from this pivotal study.

Coral SpeciesEndpointMetricValue (μg/L)Exposure DurationSource
Acropora cervicornisSublethal Effects (Tissue Attenuation, Hypertrophied Mucocytes)EC10 (Effective Concentration, 10%)629.996 hoursFolds, S. (2022)[2][3]

Note: The EC10 represents the concentration at which 10% of the test population shows a defined sublethal effect.

Experimental Protocols

Understanding the methodologies used to derive toxicological data is crucial for interpretation and future research design. The primary study cited provides a clear protocol for assessing the acute toxicity of this compound on adult coral fragments.

Acute Toxicity Assay for Acropora cervicornis (Folds, S. 2022)
  • Test Organism: Atlantic staghorn coral, Acropora cervicornis. Fragments were sourced from coral nurseries.

  • Exposure System: A static renewal exposure system was utilized.[2][3] This involves the corals remaining in the test beakers for the duration of the experiment, with the exposure medium being completely or partially replaced at set intervals (e.g., every 24 hours) to maintain the concentration of the test chemical and water quality.

  • Test Duration: 96 hours.[2][3]

  • Test Concentrations: A range of this compound concentrations was used to determine the dose-response relationship. A seawater control and a solvent (methanol) control were run in parallel.

  • Endpoint Analysis:

    • Visual Assessment: Coral condition was scored based on visual signs of stress, such as tissue loss or changes in color.

  • Data Analysis: The concentration-response data was statistically analyzed to calculate toxicity metrics, such as the EC10.

Below is a workflow diagram illustrating this experimental protocol.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Analysis Phase acclimation Acclimation of Acropora cervicornis fragments setup Setup Static Renewal System (1.5L Glass Beakers) acclimation->setup stock_prep Preparation of This compound Stock Solution (in Methanol) dosing Dosing with this compound Concentrations & Controls stock_prep->dosing setup->dosing renewal Daily Renewal of Test Solutions dosing->renewal 24h intervals visual Visual Assessment (Daily Scoring) dosing->visual histology Tissue Sampling for Histopathology (at 96h) dosing->histology endpoint renewal->dosing renewal->visual data Statistical Analysis (EC10 Calculation) visual->data histology->data

Acute toxicity experimental workflow for this compound on coral.

Proposed Mechanisms of Action

The precise signaling pathways through which this compound impacts coral health are not yet fully elucidated. However, research on other organic UV filters provides a strong basis for a proposed primary mechanism: phototoxicity .

Studies have shown that several UV filters, including this compound, become toxic to marine invertebrates (sea anemones, a common proxy for corals) when exposed to UV light.[4] While the sunscreen is designed to absorb UV and dissipate the energy harmlessly, within the coral's tissue, a metabolic transformation may occur. For oxybenzone, it has been demonstrated that the coral metabolizes the compound into glucoside conjugates.[4] These metabolites, when exposed to sunlight, become potent photosensitizers, generating reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[4] It is hypothesized that this compound may undergo a similar transformation, leading to light-activated toxicity.

The diagram below illustrates this proposed logical pathway from exposure to cellular damage.

G cluster_environment Marine Environment cluster_coral Coral Tissue cluster_effect Cellular Effect HMS_env This compound (HMS) in Seawater uptake Uptake by Coral Cells HMS_env->uptake UV Sunlight (UV Radiation) ros Reactive Oxygen Species (ROS) Generation UV->ros metabolism Metabolic Transformation (Hypothesized) uptake->metabolism metabolite Phototoxic Metabolite metabolism->metabolite metabolite->ros Activation damage Oxidative Stress & Cellular Damage ros->damage bleaching Bleaching / Mortality damage->bleaching

Proposed phototoxic mechanism of this compound in corals.

Additionally, as a polycyclic aromatic hydrocarbon, this compound shares structural similarities with compounds known to be endocrine disrupters.[2][3] While endocrine disruption has been documented in corals for other UV filters, leading to issues like abnormal larval development, this specific pathway has not yet been confirmed for this compound in coral species.

Conclusion and Future Research Directions

The available evidence, though limited, indicates that this compound can induce sublethal stress responses in a key reef-building coral species at concentrations that, while higher than typically found in coastal waters, warrant further investigation.[2][3] The primary mechanism of concern is likely phototoxicity, a phenomenon observed with other organic UV filters where the compound becomes more toxic under UV irradiation.[4]

To build a comprehensive ecological risk profile for this compound, the scientific community should prioritize the following research areas:

  • Chronic, Low-Dose Exposure Studies: Long-term experiments are needed to understand the effects of environmentally realistic concentrations of this compound.

  • Impacts on Early Life Stages: Research on the effects of this compound on the mortality, settlement, and development of coral larvae (planulae) is critically needed.

  • Mechanism Elucidation: Studies are required to confirm whether this compound is metabolized into phototoxic byproducts in corals, similar to oxybenzone, and to investigate potential endocrine-disrupting activity.

  • Multi-Species Assessment: Toxicity testing should be expanded to include a wider range of coral species from different regions to understand interspecific sensitivity.

A deeper, data-driven understanding of these areas will be instrumental in guiding the formulation of next-generation sun care products that are both effective for human use and benign to vulnerable marine ecosystems.

References

Homosalate absorption, distribution, metabolism, and excretion (ADME) studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the ADME of Homosalate (B147027)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a common UV filter in sunscreen and personal care products.

Absorption

This compound is systemically absorbed following topical application in both animal models and humans. The extent of absorption is influenced by the formulation and the specific isomer (cis- or trans-homosalate).

1.1. Dermal Absorption

  • In Vitro Studies: In vitro permeation tests (IVPT) using human skin have demonstrated dermal absorption of this compound. One study using a standard sunscreen formulation with 10% this compound reported a dermal absorption of 5.3% (mean + 1 SD: 3.86 ± 1.43%).[1][2] Another study using a 1% this compound solution found lower absorption of approximately 1%.[2] The vehicle in which this compound is formulated significantly impacts its dermal permeability, with gel formulations showing the greatest permeability in rat skin studies.[3][4]

  • In Vivo Studies (Animal): In rats, the bioavailability of this compound after topical application of a gel formulation was found to be between 4.2% and 5.4%.[3][4] Animal studies suggest that dermal absorption in rats may be higher than in humans.[2]

  • In Vivo Studies (Human): Clinical trials have confirmed the systemic absorption of this compound in humans after topical application of commercially available sunscreens.[5][6][7] Plasma concentrations of this compound have been shown to surpass the FDA safety threshold of 0.5 ng/mL.[7] One study found that after a single application, this compound was rapidly absorbed through the skin within 2 hours.[7] The amount of this compound absorbed can differ between anatomical sites, with the face showing two to three times more absorption in the superficial stratum corneum layers compared to the back.[1]

1.2. Oral Absorption

Oral administration studies in humans have been conducted to understand the toxicokinetics of this compound isomers. These studies have revealed significant differences in the oral bioavailability of cis- and trans-homosalate, with the bioavailability of the cis-isomer being about 10 times lower than the trans-isomer.[5][8]

Table 1: Summary of this compound Dermal Absorption Data

Study TypeSpeciesFormulationThis compound ConcentrationDermal Absorption/BioavailabilityReference
In VitroHumanStandard Sunscreen10%5.3%[1][2]
In VitroHumanSolution1%~1%[2]
In Vivo (Topical)RatGel10 mg and 20 mg doses5.4 ± 1.1% and 4.2 ± 0.6%[3][4]
In Vivo (Topical)Rat10% Standard Sunscreen10%8.7 ± 2.0%[2]
Distribution

Following absorption, this compound distributes into the systemic circulation.

  • Plasma Concentrations: In a clinical trial involving different sunscreen formulations, the maximum plasma concentrations (Cmax) of this compound ranged from 13.9 ng/mL to 23.1 ng/mL after repeated applications.[6] Another study reported a Cmax of 23.5 ng/mL after a single application, a level 47 times higher than the FDA safety threshold.[7]

  • Tissue Distribution: In rats, this compound exhibits a large volume of distribution (Vdss) ranging from 13.2 to 17 L/kg after intravenous injection, indicating extensive tissue distribution.[3] this compound has also been detected in human breast milk and placental tissue, suggesting it can be distributed to these compartments.[9]

  • Protein Binding: In vitro studies have shown that this compound is highly bound to plasma proteins.[10]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationParameterValueReference
RatIntravenousVd(ss)13.2 - 17 L/kg[3]
RatIntravenousCl(s)4.5 - 6.1 L/h/kg[3]
RatIntravenous6.1 - 8.4 h[3]
RatTopicalTmax11.2 - 12 h[3]
RatTopical23.6 - 26.1 h[3]
HumanTopicalCmax13.9 - 23.1 ng/mL[6]
HumanDermal~24 h[4][5]
Metabolism

This compound undergoes metabolism to various byproducts, with salicylic (B10762653) acid being a major metabolite.[7][11] The metabolism is diastereoselective, with cis- and trans-isomers following different metabolic pathways.[2][8]

  • Metabolites: Key identified metabolites include:

    • Salicylic acid[11]

    • This compound-carboxylic acid (HMS-CA)[8][11][12]

    • Aryl-alkyl-dihydroxylated HMS[11]

    • Aryl-hydroxylated HMS-carboxylic acid[11]

    • 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS)[12]

    • Two novel metabolites, M4 (proposed as hydroxylated salicylic acid) and M14/M15 (isomers proposed as aryl-monohydroxylated-alkyl-dihydroxylated HMS), have also been identified.[11]

  • Metabolic Pathways: Metabolism primarily involves oxidation of the trimethylcyclohexyl moiety.[8][12]

  • Enzymatic Activity: Studies using human liver enzymes have been employed to identify metabolites.[11] The majority of parent this compound and its metabolites are excreted as glucuronides, indicating the involvement of glucuronidation in the metabolic process.[5]

Table 3: Major Identified Metabolites of this compound

MetaboliteAbbreviationNotesReference
Salicylic acid-A major metabolite, but not specific to this compound exposure.[11]
This compound-carboxylic acidHMS-CAExists as cis- and trans-isomers.[8][11][12]
3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate3OH-HMSExists as cis- and trans-isomers.[12]
Aryl-alkyl-dihydroxylated HMS-Confirmed metabolite.[11]
Aryl-hydroxylated HMS-carboxylic acid-Confirmed metabolite.[11]
Hydroxylated salicylic acidM4Proposed novel metabolite.[11]
Aryl-monohydroxylated-alkyl-dihydroxylated HMSM14/M15Proposed novel, structure-specific metabolites (isomers).[11]
Excretion

Metabolites of this compound are primarily excreted in the urine.[5][8]

  • Urinary Excretion: Following oral administration in humans, peak concentrations of metabolites in urine were reached between 1.5 and 6.3 hours post-dose, with over 80% of the quantitatively investigated metabolites excreted within the first 24 hours.[8] In a dermal application study, metabolites could be quantified in urine for up to 96 hours.[12][13] The majority of parent this compound and its metabolites are excreted as glucuronides in urine.[5]

  • Isomer-Specific Excretion: There is a significant difference in the urinary excretion of metabolites derived from trans- and cis-homosalate. The mean total urinary excretion fraction for metabolites from trans-homosalate was found to be two orders of magnitude higher than for those from cis-homosalate after oral dosing.[8]

Experimental Protocols and Visualizations

Experimental Workflow for In Vitro Dermal Absorption Study

A common method for assessing in vitro dermal absorption is the use of Franz diffusion cells with excised human skin.

InVitro_Dermal_Absorption prep Skin Preparation (Excised Human Skin) franz Franz Diffusion Cell Setup (Donor and Receptor Chambers) prep->franz Mount Skin application Application of This compound Formulation franz->application incubation Incubation (Controlled Temperature) application->incubation sampling Sample Collection (Receptor Fluid, Skin Layers) incubation->sampling analysis Analysis (e.g., LSC, LC-MS) sampling->analysis data Data Interpretation (Flux, Permeability Coefficient) analysis->data

In Vitro Dermal Absorption Experimental Workflow.

Protocol Details:

  • Skin Preparation: Full-thickness or split-thickness human skin is obtained from elective surgeries. The skin is carefully prepared and mounted on Franz diffusion cells, separating the donor and receptor compartments.[1]

  • Franz Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solvent to maintain sink conditions) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Application: A precise amount of the test formulation containing this compound is applied to the surface of the stratum corneum in the donor compartment.[2]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Sample Collection: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh fluid. At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) are separated and processed.

  • Analysis: The concentration of this compound in the receptor fluid and skin layers is quantified using an appropriate analytical method, such as liquid scintillation counting (if radiolabeled compound is used) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Data Interpretation: The rate of absorption (flux) and the permeability coefficient are calculated to determine the extent of dermal absorption.

Proposed Metabolic Pathway of this compound

The metabolism of this compound primarily involves hydroxylation and carboxylation of the trimethylcyclohexyl ring, followed by glucuronidation.

Homosalate_Metabolism HMS This compound (cis- and trans-isomers) OH_HMS Hydroxylated Metabolites (e.g., 3OH-HMS) HMS->OH_HMS Hydroxylation HMS_CA Carboxylic Acid Metabolites (e.g., HMS-CA) HMS->HMS_CA Oxidation SA Salicylic Acid HMS->SA Hydrolysis Glucuronides Glucuronide Conjugates OH_HMS->Glucuronides Glucuronidation HMS_CA->Glucuronides Glucuronidation SA->Glucuronides Glucuronidation Excretion Urinary Excretion Glucuronides->Excretion

Simplified Metabolic Pathway of this compound.

Pathway Description: this compound, which exists as a mixture of cis- and trans-isomers, undergoes phase I metabolism primarily through oxidation of the trimethylcyclohexyl ring to form hydroxylated (e.g., 3OH-HMS) and carboxylic acid (e.g., HMS-CA) metabolites.[8][11][12] Hydrolysis of the ester linkage can also occur, yielding salicylic acid.[7][11] These phase I metabolites, along with the parent compound, can then undergo phase II metabolism, principally through glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.[5] The metabolism is diastereoselective, meaning the cis- and trans-isomers are metabolized at different rates and potentially through different minor pathways.[2][8]

References

Homosalate: A Technical Guide to its Historical Development and Use in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), a salicylate-based organic compound, is a well-established ultraviolet (UV) B filter integral to the formulation of a wide array of sunscreen and personal care products. This technical guide provides an in-depth analysis of the historical development, chemical properties, mechanism of action, and regulatory landscape of this compound. It further details key experimental protocols for its efficacy and safety assessment and explores its interactions with cellular signaling pathways.

Historical Development and Use

The advent of chemical sunscreens dates back to the early 20th century, with a growing understanding of the detrimental effects of UV radiation on the skin. While early formulations utilized compounds like para-aminobenzoic acid (PABA) and benzophenones, the 1970s saw the introduction and increasing use of a broader range of UV filters, including this compound. Its oil-solubility and ability to solubilize other crystalline UV filters made it a valuable component in creating cosmetically elegant and effective sunscreen formulations. Though a precise date for its first commercial use is not definitively documented, patents from the late 20th century demonstrate its inclusion in high-SPF sunscreen formulations.[1][2]

Physicochemical Properties and Synthesis

This compound (Chemical Name: 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate; CAS Number: 118-56-9) is an ester of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[3] The salicylic acid moiety is responsible for its UV-absorbing properties, while the trimethylcyclohexyl group imparts hydrophobicity, making it water-resistant.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₂₂O₃[3]
Molar Mass262.34 g/mol [3]
AppearanceColorless to pale yellow liquid[3]
UV Absorption Range295 - 315 nm (UVB)[3]
Peak Absorbance (λmax)~306 nm
SolubilityInsoluble in water; Soluble in oils and alcohols[3]
Density~1.05 g/cm³ (at 20°C)[3]
Boiling Point181–185 °C[3]
Melting Point< -20 °C[3]
Synthesis

This compound is commercially synthesized via Fischer-Speier esterification, a reaction between salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst.[3] A more detailed industrial method involves the transesterification of methyl salicylate (B1505791) with 3,3,5-trimethylcyclohexanol.[4][5]

Experimental Protocol: Synthesis of this compound via Transesterification [4]

  • Reactants: Methyl salicylate and 3,3,5-trimethylcyclohexanol are charged into a reaction vessel.

  • Catalyst: An alkali catalyst, such as potassium carbonate, is introduced.

  • Reaction Conditions: The mixture is heated to a temperature range of 120-180°C and allowed to react for several hours.

  • Monitoring: The conversion of methyl salicylate is monitored using gas chromatography.

  • Purification: Upon completion of the reaction, the product mixture is subjected to vacuum distillation to separate the this compound from unreacted starting materials and byproducts. The purity of the final product is typically greater than 99%.

Mechanism of Action as a UVB Filter

This compound functions by absorbing high-energy UVB radiation and converting it into less harmful, lower-energy infrared radiation (heat). This photoprotective mechanism is primarily attributed to a process known as Excited State Intramolecular Proton Transfer (ESIPT).[6]

Upon absorption of a UVB photon, the enol tautomer of the this compound molecule is promoted to an excited state. In this excited state, an ultrafast intramolecular proton transfer occurs, leading to the formation of a keto tautomer. The excess energy is then rapidly dissipated non-radiatively as the molecule returns to its ground state. This efficient energy dissipation pathway minimizes the potential for the absorbed UV energy to generate harmful reactive oxygen species.

Regulatory Status

The use of this compound in sunscreens is regulated by health authorities worldwide.

Table 2: Regulatory Limits for this compound in Sunscreens

RegionMaximum Permitted ConcentrationReference(s)
United States15%[7]
European Union7.34% (in face products, excluding propellant sprays)
Australia15%
Japan10%

Recent assessments by the Scientific Committee on Consumer Safety (SCCS) in the European Union have led to a reduction in the permitted concentration of this compound due to concerns about potential endocrine-disrupting properties.

Efficacy and Safety Assessment

In Vivo Sun Protection Factor (SPF) Determination

The efficacy of sunscreens containing this compound is primarily determined by the Sun Protection Factor (SPF), which is assessed through in vivo testing on human subjects.

Experimental Protocol: In Vivo SPF Determination (ISO 24444:2019)

  • Test Subjects: A panel of healthy human volunteers with skin types I, II, and III are recruited.

  • Test Sites: Small areas on the subjects' backs are demarcated for testing.

  • Sunscreen Application: A precise amount of the sunscreen product (2 mg/cm²) is applied to the designated test sites. An unprotected site serves as a control.

  • UV Irradiation: The test sites are exposed to a controlled dose of UV radiation from a solar simulator.

  • Erythema Assessment: 16 to 24 hours after irradiation, the sites are visually assessed for the presence of erythema (reddening of the skin).

  • SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.

In Vitro SPF and UVA Protection Assessment

In vitro methods are widely used for screening and product development purposes.

Experimental Protocol: In Vitro SPF and UVA-PF Determination (COLIPA Method)

  • Substrate: A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate.

  • Transmittance Measurement: The UV transmittance of the sunscreen film is measured using a spectrophotometer before and after exposure to a controlled dose of UV radiation.

  • Calculation: The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated from the transmittance data.

Signaling Pathway Interactions

Recent research has investigated the potential for this compound to interact with cellular signaling pathways, raising questions about its biological activity beyond UV filtration.

Estrogenic Activity

In vitro studies have suggested that this compound may possess weak estrogenic activity.[8]

Experimental Protocol: Cytotoxicity and Genotoxicity Assessment in MCF-7 Cells [9][10]

  • Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.

  • Cytotoxicity Assay (MTT Assay):

    • MCF-7 cells are seeded in 96-well plates.

    • The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured to determine cell viability relative to an untreated control.

  • Genotoxicity Assay (Micronucleus Test):

    • MCF-7 cells are treated with this compound.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After incubation, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope to assess chromosomal damage.

Studies have shown that this compound can induce proliferation in MCF-7 cells, suggesting an interaction with the estrogen receptor pathway.[8][11] This has led to further investigation into its potential as an endocrine disruptor.

Estrogenic_Activity_of_this compound This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to and activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Estrogenic activity of this compound in MCF-7 cells.
PI3K/AKT and MAPK Signaling Pathways

Studies on human trophoblast cells have indicated that this compound may modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival, proliferation, and invasion.[12] It has been observed that this compound can activate both PI3K and ERK, a key component of the MAPK pathway.[13]

Homosalate_Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation and Invasion AKT->Cell_Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Cell_Proliferation Promotes

Modulation of PI3K/AKT and MAPK pathways by this compound.

Conclusion

This compound has a long history as an effective UVB filter in sunscreen formulations. Its physicochemical properties and mechanism of photoprotection are well-characterized. However, ongoing research into its potential interactions with cellular signaling pathways highlights the importance of continued safety assessments and a deeper understanding of its biological effects. This technical guide provides a comprehensive overview for professionals in the field, summarizing key data and experimental methodologies to support further research and development.

References

Homosalate's role in inducing photoallergic contact dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Homosalate (B147027) in Inducing Photoallergic Contact Dermatitis

Introduction

Photoallergic contact dermatitis (PACD) is a delayed-type hypersensitivity reaction initiated by the interaction of a chemical agent and ultraviolet (UV) radiation on the skin.[1][2] This immune-mediated condition requires prior sensitization to the photoallergen and manifests upon subsequent exposure to both the substance and light.[3] this compound (3,3,5-trimethylcyclohexyl salicylate) is an organic compound widely used as a UVB filter in sunscreens and other personal care products.[4][5] It functions by absorbing UVB radiation in the 295–315 nm range, thereby protecting the skin from sun damage.[5] While generally considered to have a good safety profile, concerns exist regarding its potential to act as a photoallergen.[6] This guide provides a comprehensive technical overview of the mechanisms, experimental evidence, and standard protocols for investigating this compound's role in inducing photoallergic contact dermatitis, tailored for researchers, scientists, and drug development professionals.

This compound: Physicochemical Profile and Photochemistry

This compound is an oil-soluble liquid belonging to the salicylate (B1505791) class of chemicals.[4][5] Its primary function in dermatological formulations is to absorb UVB rays, converting the energy into heat and thus preventing it from causing DNA damage.[4] With a peak absorption at 306 nm, it is an effective UVB absorber but offers minimal protection against UVA radiation.[5][7] Due to its liquid state and solvency properties, it is also frequently used to dissolve other crystalline UV filters, such as avobenzone.[4][5]

However, this compound is not entirely photostable and can degrade upon sun exposure, potentially losing about 10% of its protective capacity within 45 minutes.[4][5] This photodegradation can lead to the formation of by-products and reactive oxygen species (ROS), which are implicated in the initiation of photoallergic reactions.[8][9] Studies have shown that UV filters with phenolic groups, like this compound, can generate persistent free radicals (PFRs) after UV exposure, which may contribute to prolonged oxidative stress in the skin.[9][10]

The Immunological Mechanism of Photoallergic Contact Dermatitis

PACD is a Type IV delayed-type hypersensitivity reaction, which unfolds in two distinct phases: the sensitization phase and the elicitation phase.[3][11]

3.1 Sensitization Phase Upon initial exposure, this compound penetrates the epidermis. The energy absorbed from UV radiation transforms the parent molecule into a more reactive, unstable species. This photoproduct, now acting as a hapten, covalently binds to endogenous skin proteins (carrier proteins) to form a complete photoantigen.[2] This new antigenic structure is recognized and processed by epidermal Langerhans cells, which are the primary antigen-presenting cells (APCs) in the skin.[12][13] These APCs then migrate from the skin to the regional lymph nodes, where they present the photoantigen to naive T-lymphocytes.[12] This interaction leads to the clonal expansion and differentiation of antigen-specific memory T-cells, completing the sensitization process.[3]

3.2 Elicitation Phase On subsequent exposure to both this compound and UV radiation in a sensitized individual, the memory T-cells recognize the photoantigen presented by Langerhans cells in the skin.[2] This recognition triggers a cascade of inflammatory events, including the activation and proliferation of T-cells and the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and various interleukins.[3] This inflammatory response leads to the recruitment of other immune cells to the site of exposure, resulting in the characteristic eczematous lesions of PACD, which typically appear 24 to 48 hours after exposure.[3]

Signaling Pathway Visualization

The following diagram illustrates the key steps in the induction of this compound photoallergic contact dermatitis.

PACD_Pathway Sensitization Phase HMS This compound Photohapten Photohapten (Reactive Intermediate) HMS->Photohapten absorbs UV UV Radiation UV->Photohapten Photoantigen Photoantigen Photohapten->Photoantigen binds to Protein Skin Protein Protein->Photoantigen LC Langerhans Cell (APC) Photoantigen->LC uptake & processing LC_migrated Migrated APC LC->LC_migrated migrates to NaiveT Naive T-Cell MemoryT Memory T-Cell NaiveT->MemoryT differentiation MemoryT_activated Activated Memory T-Cell MemoryT->MemoryT_activated recognizes Photoantigen LC_migrated->NaiveT presents antigen to Cytokines Pro-inflammatory Cytokines (IFN-γ, etc.) MemoryT_activated->Cytokines releases Dermatitis Clinical Dermatitis Cytokines->Dermatitis induces

Caption: Simplified signaling pathway for this compound-induced photoallergic contact dermatitis.

Quantitative Data from Clinical Studies

While PACD from sunscreen ingredients is a known phenomenon, with agents like benzophenones being common culprits, reactions to this compound are less frequently reported.[1][14] The primary diagnostic tool is photopatch testing.[1] The table below summarizes quantitative data from multicenter studies where this compound was included in the photopatch test series.

Study (Year)No. of Patients TestedThis compound ConcentrationNo. of Positive Photoallergic Reactions to this compoundPercentage (%)Remarks
U.K. Multicentre Photopatch Study (2012)[15]1155Not specified00%Benzophenone-3 was the most common photoallergen in this cohort.
Swedish Study (1990-1996)[16]355Not specified00%Benzophenone-3 and dibenzoylmethane (B1670423) derivatives were the most frequent allergens.
North American Contact Dermatitis Group (2009-2020)[14]454Not specifiedNot specifically reported-Sunscreen agents comprised 88.2% of positive reactions, dominated by benzophenones.
European Study (2012-2023)[17]14810% in Petrolatum10.7%One patient showed a positive photoallergic reaction to this compound. NSAIDs were the main cause of PACD.

Note: The absence of reported positive reactions in some large-scale studies suggests that this compound is a relatively weak and infrequent photoallergen compared to other UV filters.

Experimental Protocols for Assessing Photoallergic Potential

Standardized methodologies are crucial for accurately determining the photoallergic potential of a substance. Key experimental protocols include human photopatch testing, in vitro cell-based assays, and in vivo animal models.

Photopatch Testing in Humans

Photopatch testing is the gold standard for diagnosing PACD.[1] The procedure involves applying the suspected allergen to the skin, followed by irradiation with a controlled dose of UVA light.

Methodology:

  • Preparation (Day 0): Two identical sets of test substances (e.g., this compound 10% in petrolatum) are applied in small chambers to the patient's back. The sites are marked for identification.

  • Irradiation (Day 1 / 24h): The test chambers are removed. One set of application sites is irradiated with a standardized dose of UVA, typically 5 J/cm². The other set is shielded from light to serve as a non-irradiated control.

  • Reading (Day 2 / 48h and Day 3 / 72h): Both the irradiated and non-irradiated sites are examined for skin reactions. Readings may be extended to Day 4 or 7 if reactions are delayed.

  • Interpretation:

    • Photoallergic Reaction: An eczematous reaction develops only at the irradiated site.

    • Contact Allergic Reaction: An eczematous reaction develops at both the irradiated and non-irradiated sites.

    • Phototoxic Reaction: An immediate, sunburn-like reaction (erythema, sometimes with blistering) at the irradiated site, which typically fades quickly.

    • Negative: No reaction at either site.

Photopatch_Workflow cluster_day0 Day 0: Application cluster_day1 Day 1 (24h): Irradiation cluster_day2_3 Day 2-3 (48-72h): Reading cluster_results Possible Outcomes Apply Apply duplicate sets of allergens (e.g., this compound 10% in pet.) to back Remove Remove patches Apply->Remove Irradiate Irradiate ONE set with UVA (5 J/cm²) Remove->Irradiate Shield Shield other set (Control) Remove->Shield Read_Irr Read Irradiated Site Irradiate->Read_Irr Read_Ctrl Read Control Site Shield->Read_Ctrl Interpret Interpret Results Read_Irr->Interpret Read_Ctrl->Interpret PACD Photoallergic (Reaction at Irradiated Site Only) Interpret->PACD  + / - ACD Contact Allergic (Reaction at Both Sites) Interpret->ACD  + / + Negative Negative (No Reaction) Interpret->Negative  - / -

Caption: Standard experimental workflow for photopatch testing.
In Vitro Assessment

Due to ethical considerations and the need for high-throughput screening, in vitro methods are being developed as alternatives to animal testing.[18] One promising approach uses human keratinocyte cell lines.

Protocol: Interleukin-18 (IL-18) Production in NCTC2544 Keratinocytes [19]

  • Cell Culture: Human keratinocyte cell line NCTC2544 is cultured to confluence.

  • Treatment: Cells are treated with a range of non-cytotoxic concentrations of this compound.

  • Irradiation: The treated cells are exposed to a non-cytotoxic dose of UVA radiation (e.g., 3.5 J/cm²). Control groups include untreated cells, cells treated but not irradiated, and cells treated with known photoallergens or photoirritants.

  • Incubation: Cells are incubated for 24 hours post-irradiation.

  • Endpoint Measurement: The intracellular concentration of IL-18 is measured using an ELISA assay.

  • Interpretation: A significant, dose-dependent increase in IL-18 production in the irradiated, this compound-treated cells compared to controls indicates a potential for photoallergenicity.

In Vivo Animal Models

Animal models, such as the mouse ear swelling test, are used in preclinical safety assessments to evaluate delayed-type hypersensitivity.[11][20]

Protocol: Mouse Ear Swelling Test (MEST)

  • Sensitization Phase (Day 0): A solution of this compound (e.g., 10% in acetone/corn oil) is applied epicutaneously to a shaved area on the abdomen of BALB/c mice.[21] The application site is then exposed to UV radiation. This is repeated for several consecutive days.

  • Elicitation Phase (Day 7): A lower concentration of this compound (e.g., 5%) is applied to the dorsal side of one ear.[21] The ear is then irradiated with UV light. The contralateral ear may serve as a control.

  • Measurement: Ear thickness is measured using a digital caliper before the elicitation challenge and at 24 and 48 hours post-challenge.

  • Interpretation: A statistically significant increase in ear swelling in the this compound-treated, irradiated ear compared to control groups indicates a photoallergic response.

Conclusion and Future Directions

The available evidence suggests that this compound is a weak and infrequent photoallergen, particularly when compared to other UV filters like benzophenones and certain cinnamates. While clinical data from large-scale photopatch testing studies show a very low incidence of PACD to this compound, its widespread and repeated use in high concentrations in sunscreen formulations warrants continued toxicological surveillance.

The mechanism of this compound-induced PACD follows the classical pathway of a delayed-type hypersensitivity reaction, involving UV-induced hapten formation, processing by Langerhans cells, and activation of T-lymphocytes. The generation of reactive intermediates and free radicals upon UV exposure is likely a key initiating event.

For drug development and cosmetic formulation professionals, it is critical to utilize standardized testing protocols to evaluate the photosensitizing potential of new ingredients and final formulations. The photopatch test remains the clinical gold standard, while validated in vitro assays offer valuable tools for preclinical screening.

Future research should focus on:

  • Identifying the specific photodegradation products of this compound that act as haptens.

  • Further elucidating the role of reactive oxygen species in the sensitization process.

  • Developing and validating more sophisticated in vitro models that can accurately predict photoallergic potential and reduce reliance on animal testing.

References

Basic understanding of homosalate's interaction with skin proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is a commonly used organic ultraviolet (UV) B filter in sunscreen and other personal care products.[1] Its primary function is to absorb UVB radiation, thereby protecting the skin from sun damage.[1] While its UV-filtering properties are well-documented, a deeper understanding of its interaction with cutaneous proteins at a molecular level is crucial for a comprehensive assessment of its safety and efficacy. This technical guide provides an in-depth overview of the current knowledge regarding this compound's interaction with skin proteins, its cutaneous metabolism, and potential downstream cellular effects. It also outlines detailed experimental protocols for further investigation in this area.

Physicochemical Properties and Cutaneous Penetration

This compound is an oil-soluble liquid with a molecular weight of 262.34 g/mol .[2] Its lipophilic nature facilitates its penetration into the stratum corneum, the outermost layer of the skin. Studies have shown that this compound is absorbed through the skin and can be detected in the plasma, indicating systemic exposure.[3] The skin can act as a reservoir for this compound, leading to prolonged absorption even after application has ceased.[3]

Interaction with Skin Proteins

Direct quantitative data on the binding affinity of this compound to major skin proteins such as keratin (B1170402) is limited in the current scientific literature. However, the reactivity of related salicylate (B1505791) UV filters with amino groups, which serve as a proxy for protein interaction, has been investigated. One study utilized an amino-functionalized high-performance thin-layer chromatography (HPTLC) plate as a protein model to screen the reactivity of various UV filters. While this compound itself was not tested, a structurally similar compound, ethylhexyl salicylate, was evaluated. The results suggest that salicylate-based UV filters can form adducts with amino groups, particularly under UV irradiation.

Table 1: Reactivity of Ethylhexyl Salicylate with Amino Groups on an HPTLC Plate Model

ConditionPercentage of Bound Ethylhexyl Salicylate
1-hour UV Irradiation38%

Data adapted from a study on the reactivity of UV filter substances towards skin proteins.

This finding suggests a potential for this compound to interact with the free amino groups of amino acid residues (e.g., lysine) in epidermal proteins. However, further studies with isolated skin proteins are necessary to confirm and quantify this interaction.

Cutaneous Metabolism of this compound

Once absorbed into the skin, this compound can be metabolized by cutaneous enzymes. The primary metabolic pathways involve hydroxylation and carboxylation of the trimethylcyclohexyl ring, as well as hydrolysis of the ester bond to form salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. Several hydroxylated and carboxylic acid metabolites of this compound have been identified.[3][4] The formation of these metabolites is an important consideration, as they may have different toxicokinetic profiles and reactivity with skin proteins compared to the parent compound.

Potential Downstream Effects on Skin Cell Signaling

The interaction of this compound with skin proteins and its subsequent metabolism could potentially trigger various cellular responses, including the induction of oxidative stress and the modulation of signaling pathways.

Oxidative Stress

Some studies suggest that UV filters, including this compound, may contribute to the generation of reactive oxygen species (ROS) under certain conditions.[5] An increase in ROS can lead to oxidative damage to cellular components, including proteins, lipids, and DNA, and can activate stress-response signaling pathways.

Signaling Pathways

While direct evidence of signaling pathway activation in keratinocytes as a result of this compound-protein interaction is scarce, studies in other cell types and in response to other stressors provide some insights into potential mechanisms. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways are key signaling cascades in keratinocytes that regulate cellular processes like proliferation, differentiation, and apoptosis.[6]

  • MAPK Pathway: The MAPK family includes ERK, JNK, and p38 kinases, which are activated by various extracellular stimuli, including oxidative stress.[2] Activation of these pathways can lead to the regulation of gene expression and cellular responses to environmental insults.[7]

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[8] Studies in human trophoblast cells have shown that this compound can modulate the PI3K/AKT and MAPK signaling pathways.[8]

Below are diagrams illustrating the general cascades of the MAPK and PI3K/AKT signaling pathways.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Oxidative Stress) receptor Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek jnk JNK p38 p38 erk ERK mek->erk mek->jnk mek->p38 transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response

MAPK Signaling Pathway

PI3K_AKT_Pathway growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase growth_factor->receptor_tyrosine_kinase pi3k PI3K receptor_tyrosine_kinase->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream_effectors Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream_effectors cellular_response Cellular Response (Survival, Proliferation, Growth) downstream_effectors->cellular_response

PI3K/AKT Signaling Pathway

Experimental Protocols for Investigating this compound-Skin Protein Interactions

To address the existing knowledge gaps, a series of biophysical and biochemical experiments can be employed. Below are detailed methodologies for key experiments.

In Vitro Skin Permeation and Protein Binding Assay

This assay determines the extent of this compound penetration through the skin and the amount bound to skin proteins.

Skin_Permeation_Workflow skin_prep Skin Preparation (Excised Human or Pig Skin) franz_cell Mounting in Franz Diffusion Cell skin_prep->franz_cell application Topical Application of this compound Formulation franz_cell->application incubation Incubation (e.g., 24 hours at 32°C) application->incubation sample_collection Sample Collection - Receptor Fluid - Stratum Corneum - Epidermis/Dermis incubation->sample_collection analysis Quantification (LC-MS/MS) sample_collection->analysis

In Vitro Skin Permeation Workflow

Methodology:

  • Skin Preparation: Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Setup: The skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).

  • Application of this compound: A defined amount of a formulation containing this compound is applied to the skin surface in the donor compartment.

  • Incubation: The cells are maintained at a constant temperature (e.g., 32°C) for a specified period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation, the receptor fluid is collected. The skin surface is washed to remove unabsorbed formulation. The stratum corneum is removed by tape stripping, and the remaining epidermis and dermis are separated.

  • Extraction and Quantification: this compound and its metabolites are extracted from the receptor fluid, tape strips, and skin layers. The concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The amount of this compound bound to skin proteins can be inferred from the amount retained in the epidermal and dermal layers after accounting for the unbound fraction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics between a ligand (e.g., keratin) and an analyte (e.g., this compound).[9]

SPR_Workflow chip_prep Sensor Chip Preparation (e.g., CM5 chip) immobilization Immobilization of Keratin (Ligand) via Amine Coupling chip_prep->immobilization association Association Phase: Inject this compound immobilization->association analyte_prep Preparation of this compound (Analyte) Dilutions analyte_prep->association dissociation Dissociation Phase: Flow Running Buffer association->dissociation regeneration Regeneration of Chip Surface (if necessary) dissociation->regeneration data_analysis Data Analysis: Determine kon, koff, Kd dissociation->data_analysis regeneration->association

Surface Plasmon Resonance Workflow

Methodology:

  • Ligand Immobilization: Purified human keratin is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared without keratin to subtract non-specific binding.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., PBS with a small percentage of a co-solvent like DMSO to ensure solubility).

  • Binding Measurement:

    • Association: The this compound solutions are injected over the sensor and reference flow cells at a constant flow rate. The change in the refractive index, proportional to the mass of bound analyte, is monitored in real-time.

    • Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of this compound from the immobilized keratin.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Tryptophan Fluorescence Quenching for Binding Affinity

This technique measures the quenching of intrinsic tryptophan fluorescence of a protein upon binding to a ligand.[10]

Methodology:

  • Protein Solution Preparation: A solution of purified keratin in a suitable buffer is prepared. The concentration is adjusted to give a stable and measurable fluorescence signal.

  • Ligand Titration: A concentrated stock solution of this compound is prepared. Small aliquots of the this compound solution are titrated into the keratin solution.

  • Fluorescence Measurement: After each addition of this compound and a brief incubation period, the tryptophan fluorescence emission spectrum of the keratin solution is recorded (excitation at ~295 nm, emission scan from ~300 to 400 nm).

  • Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted against the this compound concentration. The data is corrected for the inner filter effect. The binding constant (K_a) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or other appropriate binding models.

Circular Dichroism (CD) for Conformational Changes

CD spectroscopy can detect changes in the secondary and tertiary structure of a protein upon ligand binding.

Methodology:

  • Sample Preparation: Solutions of purified keratin are prepared in a suitable buffer with and without the presence of this compound at various concentrations.

  • CD Spectra Acquisition: Far-UV (190-250 nm) and near-UV (250-320 nm) CD spectra of the keratin solutions are recorded at a constant temperature.

  • Data Analysis: The far-UV spectra provide information on changes in the secondary structure content (α-helix, β-sheet, random coil) of keratin upon this compound binding. The near-UV spectra reveal changes in the environment of aromatic amino acid residues, indicating alterations in the tertiary structure.

Conclusion

The interaction of this compound with skin proteins is a critical aspect of its safety and efficacy profile. While current evidence suggests that this compound penetrates the skin and is metabolized, there is a notable lack of direct, quantitative data on its binding to key epidermal proteins like keratin. The potential for this compound to modulate cellular signaling pathways in skin cells, possibly as a downstream effect of protein interaction or metabolite formation, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the molecular details of these interactions, which will ultimately contribute to a more comprehensive understanding of the role of this compound in cosmetic formulations.

References

Methodological & Application

Application Note: Quantification of Homosalate in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-20-HMS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homosalate (B147027) is a widely used organic UV filter in sunscreens and other personal care products to protect against UVB radiation.[1] Due to its widespread use, there are growing concerns about its potential environmental accumulation and impact on aquatic ecosystems. Consequently, a robust and sensitive analytical method for the quantification of this compound in various water matrices is essential for environmental monitoring and risk assessment.

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in water samples. The protocol includes a detailed Solid-Phase Extraction (SPE) procedure for sample preparation and specific GC-MS parameters for accurate and precise quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction and concentration of this compound from water samples using Oasis HLB SPE cartridges.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the filtered water sample to pH 3 with hydrochloric acid.[2]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Ensure the cartridge does not go dry before sample loading.[2]

  • Sample Loading:

    • Pass the acidified water sample (typically 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for approximately 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of ethyl acetate through it.[2]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 500 µL of dichloromethane for GC-MS analysis.[3]

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890A (or equivalent)[3]

  • Mass Spectrometer: Agilent 5973 Ion Trap (or equivalent)[3]

  • Capillary Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[2]

GC Parameters:

  • Injection Mode: Splitless[2]

  • Injection Volume: 1 µL[2]

  • Injector Temperature: 280 °C[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 15 °C/min to 280 °C, hold for 7 minutes[3]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 138 (base peak)[3]

  • Qualifier Ions: m/z 121, 120, 109, 69[3]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values should be experimentally verified during method validation in the user's laboratory.

ParameterExpected ValueReference
Limit of Detection (LOD) 10 - 30 ng/L[4]
Limit of Quantification (LOQ) 30 - 100 ng/L[4]
Linearity Range 0.1 - 100 µg/LBased on typical GC-MS performance
Correlation Coefficient (r²) > 0.99Based on typical GC-MS performance
Recovery from Deionized Water 80 - 110%[4]
Recovery from Environmental Water 60 - 100%[4]
Relative Standard Deviation (RSD) < 15%[4]

Note: this compound exists as cis and trans isomers, which may result in two distinct chromatographic peaks.[3]

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Acidification 3. Acidification (pH 3) Filtration->Acidification SPE 4. Solid-Phase Extraction (Oasis HLB) Acidification->SPE Elution 5. Elution (Ethyl Acetate) SPE->Elution Evaporation 6. Evaporation & Reconstitution (Dichloromethane) Elution->Evaporation GCMS_Analysis 7. GC-MS Analysis (SIM Mode) Evaporation->GCMS_Analysis DataProcessing 8. Data Processing & Quantification GCMS_Analysis->DataProcessing

Caption: Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

SIM_Logic cluster_ms Mass Spectrometry cluster_sim Selected Ion Monitoring (SIM) cluster_confirmation Confirmation This compound This compound (in ion source) Fragmentation Electron Ionization (70 eV) -> Fragmentation This compound->Fragmentation Ions Fragment Ions (m/z 138, 121, 120, 109, 69) Fragmentation->Ions Quantifier Quantifier Ion (m/z 138) - For concentration measurement Ions->Quantifier Qualifier1 Qualifier Ion 1 (m/z 121) Ions->Qualifier1 Qualifier2 Qualifier Ion 2 (m/z 120) Ions->Qualifier2 Qualifier3 Qualifier Ion 3 (m/z 109) Ions->Qualifier3 Confirmation Peak Identification Confirmed (based on retention time and ion ratios) Quantifier->Confirmation Qualifier1->Confirmation Qualifier2->Confirmation Qualifier3->Confirmation

Caption: Logic of SIM for this compound identification.

References

Application Note: Analysis of Homosalate Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) (HMS) is a widely used organic ultraviolet (UV) filter in sunscreens and other personal care products.[1] Due to its widespread use, there is a growing interest in understanding its absorption, metabolism, and excretion in humans to assess internal exposure and potential health effects. This application note provides a detailed protocol for the quantitative analysis of specific this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive and specific for key oxidative metabolites of this compound, making it suitable for human biomonitoring studies.[1][2]

The primary metabolites of this compound identified in urine are hydroxylated and carboxylated derivatives, which are excreted as glucuronide and sulfate (B86663) conjugates.[3][4] Therefore, an enzymatic hydrolysis step is crucial to cleave these conjugates prior to LC-MS/MS analysis.[3] The method detailed below is based on the work of Ebert et al. (2021), which describes the analysis of four specific oxidative HMS metabolites: 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) and 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS), as both cis- and trans-isomers.[1][2][5]

Metabolic Pathway of this compound

The metabolism of this compound involves oxidation of the trimethylcyclohexyl ring, leading to the formation of hydroxylated and carboxylated metabolites. These metabolites are then conjugated with glucuronic acid or sulfate before being excreted in the urine.

This compound Metabolic Pathway Simplified Metabolic Pathway of this compound HMS This compound Oxidative_Metabolism Oxidative Metabolism (e.g., Hydroxylation, Carboxylation) HMS->Oxidative_Metabolism Metabolites Oxidative Metabolites (e.g., 3OH-HMS, HMS-CA) Oxidative_Metabolism->Metabolites Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Metabolites->Conjugation Conjugated_Metabolites Conjugated Metabolites (Glucuronides and Sulfates) Conjugation->Conjugated_Metabolites Urine_Excretion Urinary Excretion Conjugated_Metabolites->Urine_Excretion

Caption: Simplified metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the steps for sample collection, preparation, and LC-MS/MS analysis of this compound metabolites in human urine.

Urine Sample Collection and Storage
  • Collection: Collect first morning void urine samples in sterile containers.[6] To minimize variability, it is recommended to limit fluid intake the evening before collection.[6]

  • Storage: Immediately after collection, centrifuge the urine samples to remove particulate matter.[7] Store the supernatant at -20°C for short-term storage or at -80°C for long-term storage to prevent degradation of metabolites.[7] Avoid repeated freeze-thaw cycles.[7]

Sample Preparation: Enzymatic Hydrolysis

Since this compound metabolites are primarily excreted as glucuronide and sulfate conjugates, enzymatic hydrolysis is required to measure the total metabolite concentration.[3][4]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[3]

  • To a 1 mL aliquot of urine, add an internal standard working solution containing deuterated analogs of the target metabolites (e.g., deuterium-labeled HMS-CA).[1][3]

  • Add β-glucuronidase/arylsulfatase enzyme solution. The exact amount and type of enzyme, buffer, and incubation conditions (time and temperature) should be optimized for complete hydrolysis.[8]

  • Incubate the samples. A typical incubation is at 37°C for a specified period, for instance, 2 to 4 hours or overnight.

  • After incubation, stop the reaction by adding a strong acid or by protein precipitation with an organic solvent like acetonitrile (B52724).[9]

  • Centrifuge the samples to pellet any precipitate.[9]

  • The supernatant can then be directly injected for online SPE-LC-MS/MS analysis or further purified using offline solid-phase extraction.

LC-MS/MS Analysis

An online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) is a highly efficient method for the analysis of this compound metabolites as it combines sample cleanup, analyte enrichment, and separation.[1][2][5]

  • Online SPE:

    • Use a turbulent flow chromatography column for sample cleanup and analyte enrichment.[1][5]

  • Liquid Chromatography (LC):

    • Analytical Column: A C18 reversed-phase column is suitable for separating the this compound metabolites.[5]

    • Mobile Phase: A gradient elution using water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) with formic acid (Mobile Phase B) is typically employed.[9]

    • Flow Rate: A suitable flow rate should be optimized based on the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of these metabolites.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound metabolites in human urine, based on published data.[1][2][3][5]

Table 1: Limits of Quantification (LOQs) for this compound Metabolites

AnalyteLOQ (µg/L)
trans-HMS-CA0.02 - 0.04
cis-HMS-CA0.02 - 0.04
3OH-trans-HMS0.02 - 0.04
3OH-cis-HMS0.02 - 0.04
Source: Ebert et al., 2021[1][3]

Table 2: Method Precision and Recovery

ParameterValue
Intra-day Precision (CV%)< 2%
Inter-day Precision (CV%)< 5%
Mean Relative Recovery96%
Source: Ebert et al., 2021[2][5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound metabolites in urine.

LC-MS/MS Workflow for this compound Metabolite Analysis Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Collection 1. Urine Sample Collection Spiking 2. Spiking with Internal Standards Urine_Collection->Spiking Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Spiking->Enzymatic_Hydrolysis Termination_Precipitation 4. Reaction Termination & Protein Precipitation Enzymatic_Hydrolysis->Termination_Precipitation Centrifugation 5. Centrifugation Termination_Precipitation->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Online_SPE 7. Online SPE Cleanup & Analyte Enrichment Supernatant_Collection->Online_SPE LC_Separation 8. LC Separation (C18 Column) Online_SPE->LC_Separation MSMS_Detection 9. MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Quantification 10. Quantification using Stable Isotope Dilution MSMS_Detection->Quantification Data_Review 11. Data Review & Reporting Quantification->Data_Review

Caption: Workflow for this compound metabolite analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound metabolites in human urine.[1] This protocol, incorporating enzymatic hydrolysis and online SPE, is well-suited for high-throughput analysis in human biomonitoring and pharmacokinetic studies. The low limits of quantification allow for the detection of metabolites even at low exposure levels, making it a valuable tool for assessing human exposure to this compound from the use of sunscreens and other personal care products.[1][5]

References

Application Note: In Vitro Skin Permeation Study of Homosalate Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is a widely used organic UV filter in sunscreen and other cosmetic products to protect the skin from the harmful effects of solar radiation. Assessing the skin permeation of this compound is crucial for evaluating its safety and efficacy. Over- or under-exposure can lead to potential systemic side effects or reduced sun protection. The in vitro Franz diffusion cell system is a reliable and well-established method for determining the percutaneous absorption of cosmetic ingredients and topical drug formulations. This application note provides a detailed protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells, including data presentation and analytical methods.

Data Presentation

The following table summarizes representative in vitro skin permeation data for this compound from different topical formulations. The data is based on a study by Kim et al. (2014), which evaluated the permeation of this compound across excised rat skin. While the study identified the gel formulation as having the highest permeability, specific flux and permeability coefficient values were not provided. The table structure is presented as a template for reporting such data. A key quantitative finding from another study using human skin indicated a dermal absorption of 5.3% for this compound from a 10% (w/w) oil/water-based formulation.[1]

Formulation TypeThis compound Concentration (%)Cumulative Amount Permeated at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Petrolatum Jelly10Data not availableData not availableData not availableData not available
Oily Solution10Data not availableData not availableData not availableData not available
Lotion10Data not availableData not availableData not availableData not available
Gel10Highest among tested formulationsHighest among tested formulationsHighest among tested formulationsData not available

Note: This table is a representative template. The study by Kim et al. (2014) qualitatively determined the gel formulation to have the highest dermal permeability but did not provide specific quantitative values for all parameters.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Solution (e.g., PBS with 0.5% Tween 20) C Mount Skin in Franz Diffusion Cell A->C B Excise and Prepare Skin Membrane (e.g., Human or Porcine Skin) B->C D Equilibrate System at 32°C C->D E Apply this compound Formulation to Donor Compartment D->E F Collect Samples from Receptor Compartment at Pre-determined Time Points E->F G Quantify this compound Concentration using HPLC-UV F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H I Data Interpretation and Reporting H->I

Caption: Experimental workflow for the in vitro skin permeation study of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Topical formulations containing this compound (e.g., cream, lotion, gel)

  • Excised human or porcine skin

  • Phosphate buffered saline (PBS), pH 7.4

  • Tween 20 or other suitable solubilizing agent for this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase adjustment)

  • Franz diffusion cells (with appropriate orifice diameter and receptor volume)

  • Water bath with circulator

  • Magnetic stirrers and stir bars

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Syringes and syringe filters (0.45 µm)

Preparation of Receptor Solution

To ensure sink conditions, the receptor medium must have adequate solubilizing capacity for the lipophilic this compound. A commonly used receptor solution is PBS (pH 7.4) containing a non-ionic surfactant.

  • Prepare a stock solution of 10% (w/v) Tween 20 in deionized water.

  • Add the Tween 20 stock solution to PBS (pH 7.4) to achieve a final concentration of 0.5-2% (v/v).

  • Degas the receptor solution by sonication or vacuum filtration before use to prevent air bubble formation in the Franz cells.

Skin Membrane Preparation
  • Obtain full-thickness human or porcine skin from a reputable tissue bank or local abattoir.

  • Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • The skin can be used fresh or stored at -20°C or below until use. If frozen, thaw the skin at room temperature before mounting.

  • Visually inspect the skin for any imperfections, such as holes or scratches, that could compromise its barrier integrity.

Franz Diffusion Cell Assembly and Experiment Execution
  • Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 32°C to simulate the physiological temperature of the skin surface.

  • Fill the receptor compartments with the degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin mounting area. Place a small magnetic stir bar in each receptor compartment.

  • Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Clamp the donor and receptor compartments together securely.

  • Allow the system to equilibrate for at least 30 minutes.

  • Accurately weigh and apply a finite dose (e.g., 5-10 mg/cm²) of the this compound-containing formulation evenly onto the surface of the skin in the donor compartment.

  • Cover the donor compartment to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Analyze the collected samples for this compound concentration using HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the receptor fluid samples can be determined by a validated HPLC-UV method.

HPLC System and Conditions
ParameterSpecification
HPLC System A system equipped with a pump, autosampler, and UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
Flow Rate 1.0 mL/min.
Injection Volume 20 µL.
Detection Wavelength 306 nm.
Column Temperature 30°C.
Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the receptor solution to cover the expected concentration range of the samples.

  • Sample Preparation: The collected samples from the receptor compartment can typically be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter. If necessary, dilute the samples with the receptor solution to fall within the calibration range.

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the linearity of the response (R² > 0.999).

  • This compound Concentration: Determine the concentration of this compound in the collected samples using the regression equation from the calibration curve.

  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample removal and replacement.

  • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the cumulative amount permeated versus time plot.

  • Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / C₀ where C₀ is the initial concentration of this compound in the donor formulation.

  • Lag Time: Determine the lag time by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.

Conclusion

The in vitro Franz diffusion cell method is a robust and reproducible technique for assessing the skin permeation of this compound from various topical formulations. This application note provides a comprehensive protocol that can be adapted by researchers and formulation scientists to evaluate the safety and bioavailability of this compound-containing products. The data generated from these studies are invaluable for formulation optimization, risk assessment, and regulatory submissions.

References

Application Notes and Protocols: Yeast Estrogen Screen (YES) Assay for Homosalate Endocrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is an organic compound commonly used as a UV filter in sunscreens and other personal care products to absorb UVB rays.[1] Growing concerns over the potential endocrine-disrupting properties of various chemical compounds have led to increased scrutiny of ingredients like this compound.[1][2] In vitro studies have suggested that this compound may possess estrogenic activity, capable of impacting hormone systems.[1][3]

The Yeast Estrogen Screen (YES) assay is a widely utilized in vitro bioassay for the detection of substances that can interact with the human estrogen receptor (hER).[4] This assay employs genetically modified yeast (Saccharomyces cerevisiae) that contains the gene for the hER and a reporter gene, typically lacZ, which encodes for the enzyme β-galactosidase.[4] When an estrogenic substance binds to the hER within the yeast cell, it triggers the expression of the lacZ gene. The resulting β-galactosidase enzyme then metabolizes a chromogenic substrate, leading to a measurable color change that is proportional to the estrogenic activity of the test compound.[4]

These application notes provide a comprehensive overview of the endocrine activity of this compound as determined by the YES assay and other relevant in vitro methods. Detailed protocols for performing the YES assay to assess the estrogenic potential of this compound are also presented.

Data Presentation: Endocrine Activity of this compound

The following table summarizes the quantitative data on the endocrine activity of this compound from various in vitro assays. It is important to note the specific assay used for each data point, as results can vary between different methodologies.

Endocrine ActivityAssay TypeTest SystemEndpointResultReference
Estrogenic ActivityYeast hERα transactivation assay (YES)Saccharomyces cerevisiaeAgonist activityNo estrogenic activity observed up to 10 mM[5]
Estrogenic ActivityE-SCREEN assayMCF-7 human breast cancer cellsCell proliferationEC50 = 1.56 µM[6][7]
Estrogenic ActivityE-SCREEN assayMCF-7 cells (ERα)Cell proliferationEC50 = 5.53 µM[5]
Anti-estrogenic ActivityYeast hERα transactivation assay (YES)Saccharomyces cerevisiaeAntagonist activityIC50 = 2.06 mM[5]

EC50 (Half-maximal effective concentration): The concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%.

Signaling Pathway and Experimental Workflows

Estrogen Signaling Pathway in the YES Assay

The diagram below illustrates the mechanism of action of an estrogenic compound within the genetically modified yeast cell used in the YES assay.

EstrogenSignaling cluster_cell Yeast Cell cluster_medium Assay Medium EC Estrogenic Compound (e.g., this compound) hER Human Estrogen Receptor (hER) EC->hER Binds to Complex hER-Compound Complex hER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Binds to lacZ lacZ Reporter Gene ERE->lacZ Activates Transcription mRNA mRNA lacZ->mRNA Transcription betaGal β-galactosidase mRNA->betaGal Translation Substrate Chromogenic Substrate betaGal->Substrate Metabolizes Product Colored Product Substrate->Product Measurement Colorimetric Measurement Product->Measurement Leads to

Caption: Estrogen signaling pathway in the YES assay.

Experimental Workflow for the YES Assay

The following diagram outlines the key steps involved in performing the Yeast Estrogen Screen assay.

YES_Workflow A 1. Prepare Yeast Culture (Saccharomyces cerevisiae expressing hER) D 4. Add Yeast Culture to Wells A->D B 2. Prepare this compound Dilution Series and Controls (17β-estradiol, vehicle) C 3. Dispense Dilutions into 96-well Plate B->C C->D E 5. Incubate Plate (e.g., 30°C for 48-72 hours) D->E F 6. Add Chromogenic Substrate (e.g., CPRG) E->F G 7. Incubate for Color Development F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H I 9. Data Analysis (Calculate EC50/IC50 values) H->I

Caption: Experimental workflow of the YES assay.

Experimental Protocols

Materials and Reagents
  • Genetically modified Saccharomyces cerevisiae strain expressing the human estrogen receptor (hERα) and a lacZ reporter gene.

  • Yeast growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)

  • Assay medium (minimal medium supplemented with a carbon source and necessary amino acids)

  • This compound (analytical grade)

  • 17β-estradiol (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (vehicle solvent)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) or other suitable chromogenic substrate

  • Sterile 96-well microplates

  • Microplate reader

Experimental Procedure

1. Preparation of Yeast Culture:

  • Inoculate a single colony of the recombinant yeast strain into 10 mL of sterile growth medium.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Harvest the yeast cells by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend the pellet in the assay medium to the desired cell density.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Perform a serial dilution of the this compound stock solution in the assay medium to obtain a range of test concentrations.

  • Prepare a dilution series of 17β-estradiol in the same manner to serve as a positive control.

  • Prepare a vehicle control containing the same concentration of the solvent as the test solutions.

3. Assay Protocol:

  • Dispense 100 µL of each this compound dilution, 17β-estradiol dilution, and vehicle control into the wells of a 96-well microplate in triplicate.

  • Add 100 µL of the prepared yeast cell suspension to each well.

  • Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.

  • After the incubation period, add 50 µL of the chromogenic substrate solution (e.g., CPRG dissolved in assay medium) to each well.

  • Continue incubation at 30°C and monitor for color development.

  • Measure the absorbance at a wavelength appropriate for the chosen substrate (e.g., 570 nm for CPRG) at regular intervals until the color in the positive control wells has reached a plateau.

Data Analysis
  • Subtract the average absorbance of the blank wells (containing only medium and substrate) from the absorbance readings of all other wells.

  • Normalize the data by expressing the response at each concentration as a percentage of the maximal response observed with the positive control (17β-estradiol).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the EC50 value.[8]

  • For anti-estrogenicity testing, co-incubate the yeast with a fixed concentration of 17β-estradiol (e.g., its EC50) and a dilution series of this compound. A decrease in the colorimetric signal indicates anti-estrogenic activity, from which an IC50 value can be calculated.

References

Application Note: Comet Assay for Assessing Homosalate-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the Comet assay (single-cell gel electrophoresis) to assess DNA damage in human cells induced by the UV filter, homosalate (B147027). It includes experimental procedures, data interpretation guidelines, and a discussion of potential molecular pathways involved.

Introduction

This compound is an organic compound widely used as a chemical UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Despite its common use, concerns have been raised regarding its potential to cause systemic absorption and act as an endocrine disruptor.[1] Recent in vitro studies have indicated that this compound may also possess genotoxic properties, capable of inducing DNA damage in human cells.[2][3][4]

The Comet assay is a sensitive and well-established method for detecting DNA strand breaks in individual eukaryotic cells.[5] The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The extent of DNA damage can be quantified by measuring various parameters of the comet, such as tail length, the percentage of DNA in the tail, and the tail moment. This application note details a protocol for the alkaline Comet assay, which is capable of detecting single-strand breaks, double-strand breaks, and alkali-labile sites, making it a comprehensive tool for genotoxicity testing.

Experimental Data

A study by Yazar and Gökçek (2018) investigated the genotoxic effects of this compound on isolated human peripheral lymphocytes using the Comet assay. The results demonstrated a dose- and time-dependent increase in DNA damage. The quantitative data, presented as Total Comet Scores, are summarized in the table below.

Table 1: this compound-Induced DNA Damage in Human Peripheral Lymphocytes

This compound Concentration (µg/mL)Incubation Time (minutes)Mean Total Comet Score (Arbitrary Units)Statistical Significance (p-value)
0 (Control)30Baseline-
1030Increased>0.05
5030Increased>0.05
10030Increased>0.05
20030Significantly Increased<0.05
0 (Control)120Baseline-
10120Significantly Increased<0.05
50120Significantly Increased<0.05
100120Significantly Increased<0.05
200120Significantly Increased<0.05

Data synthesized from Yazar, S., & Gökçek, Y. (2018). Assessment of in vitro genotoxicity effect of this compound in cosmetics. Journal of Research in Pharmacy, 22(3), 436-442.[3]

Note on Total Comet Score: The Total Comet Score is a semi-quantitative method derived from visually scoring 100 individual comets per sample. Each comet is assigned a grade from 0 (no damage) to 4 (maximum damage) based on the size and intensity of the tail. The total score for the sample is calculated by summing the grades of all 100 comets, resulting in a value between 0 and 400 arbitrary units.

Experimental Protocol: Alkaline Comet Assay

This protocol is a synthesis of standard Comet assay procedures and the specific conditions used in the study of this compound-induced DNA damage.

3.1. Materials and Reagents

  • Cells: Human peripheral blood lymphocytes or another suitable human cell line.

  • This compound (HMS): Purity ≥ 98% (e.g., Sigma-Aldrich). Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

  • Low Melting Point (LMP) Agarose (B213101): 1% (w/v) in PBS.

  • Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS.

  • Phosphate Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100, and 10% DMSO (add fresh).

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

  • Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5).

  • DNA Staining Solution: Ethidium Bromide (20 µg/mL) or SYBR Green I.

  • Microscope Slides: Pre-coated with 0.5% NMP agarose.

  • Other: Standard cell culture reagents, microcentrifuge tubes, pipettes, coverslips, horizontal gel electrophoresis unit, power supply, and a fluorescence microscope with appropriate filters.

3.2. Methodology

  • Cell Preparation and Treatment:

    • Culture and maintain the chosen human cell line under standard conditions.

    • Harvest cells and adjust the concentration to 1 x 10⁵ cells/mL in culture medium.

    • Expose the cells to various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) and a vehicle control (DMSO) for the desired incubation times (e.g., 30 and 120 minutes) at 37°C.

    • After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in ice-cold PBS.

  • Slide Preparation:

    • Mix 20 µL of the cell suspension with 80 µL of 1% LMP agarose (at 37°C).

    • Immediately pipette the entire mixture onto a pre-coated microscope slide.

    • Gently spread the mixture over the slide using a coverslip and allow it to solidify on a cold flat surface for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.

    • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.

  • Electrophoresis:

    • Perform electrophoresis in the same buffer at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and wash them three times for 5 minutes each with the neutralization buffer.

    • Stain the slides by adding a few drops of the DNA staining solution and covering with a coverslip.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 100 randomly selected cells per slide.

    • Analyze the images using specialized Comet assay software to quantify parameters such as % DNA in the tail, tail length, and Olive Tail Moment. Alternatively, perform visual scoring as described in Section 2.

Visualizations

4.1. Experimental Workflow

CometAssay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment cell_harvest Cell Harvest treatment->cell_harvest slide_prep Slide Preparation (Embedding in Agarose) cell_harvest->slide_prep lysis Lysis slide_prep->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Neutralization & Staining electrophoresis->staining microscopy Fluorescence Microscopy staining->microscopy analysis Image Analysis / Visual Scoring microscopy->analysis

Caption: Workflow for the Comet assay to assess this compound-induced DNA damage.

4.2. Putative Signaling Pathway for this compound-Induced DNA Damage

Homosalate_Pathway cluster_cell Cellular Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMS This compound PI3K PI3K HMS->PI3K MAPKK MAPK Kinase (e.g., MEK) HMS->MAPKK ROS Reactive Oxygen Species (ROS) HMS->ROS Induces Oxidative Stress AKT AKT PI3K->AKT MAPK MAPK (e.g., ERK) MAPKK->MAPK DDR DNA Damage Response (DDR) AKT->DDR Modulates MAPK->DDR Modulates DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage DNA_Damage->DDR

Caption: Proposed signaling pathways in this compound-induced genotoxicity.

Discussion

The data indicate that this compound can induce DNA damage in human lymphocytes in a concentration- and time-dependent manner. The underlying mechanism of this compound's genotoxicity is not yet fully elucidated. However, some studies suggest that this compound may induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA.[2] Additionally, evidence points towards the modulation of intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are known to be involved in the DNA damage response (DDR).[5][6] The activation or inhibition of these pathways can influence a cell's ability to repair DNA damage, potentially leading to the accumulation of lesions observed in the Comet assay. Further research is required to fully understand the intricate molecular mechanisms by which this compound exerts its genotoxic effects.

Conclusion

The alkaline Comet assay is a sensitive and reliable method for assessing the genotoxic potential of this compound. The provided protocol offers a framework for researchers to conduct these assessments. The evidence suggests that at higher concentrations and with prolonged exposure, this compound can cause significant DNA damage in human cells. These findings underscore the importance of continued safety evaluations of cosmetic ingredients.

References

Standardized Ecotoxicity Testing of Homosalate on Daphnia magna: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is an organic compound widely used as a UVB filter in sunscreens and other personal care products to protect the skin from sun damage. Due to its widespread use and potential for environmental release through recreational activities and wastewater, understanding its ecotoxicological effects on aquatic organisms is crucial for environmental risk assessment. This document provides detailed application notes and standardized protocols for assessing the ecotoxicity of this compound on the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology.

The protocols outlined below are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. These notes are intended to guide researchers in conducting acute and chronic toxicity tests to determine the potential impact of this compound on the survival, mobility, and reproduction of Daphnia magna.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for designing and interpreting ecotoxicity studies. This compound is characterized by its low water solubility and high lipophilicity, which influences its bioavailability and potential for bioaccumulation in aquatic organisms.[1]

PropertyValueSource
Chemical Name 3,3,5-Trimethylcyclohexyl salicylate-
CAS Number 118-56-9-
Molecular Formula C₁₆H₂₂O₃-
Molecular Weight 262.34 g/mol [2]
Water Solubility 0.5 mg/L[2]
Log Kₒw (Octanol-Water Partition Coefficient) > 4Inferred from lipophilicity[1]

Acute Ecotoxicity Testing Protocol: Daphnia magna Immobilization Test (OECD 202)

This protocol describes an acute 48-hour static test to determine the concentration of this compound that causes immobilization in 50% of the exposed Daphnia magna population (EC₅₀).

Principle

Young daphnids, aged less than 24 hours, are exposed to a range of this compound concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group to calculate the EC₅₀.

Materials and Methods
  • Test Organism: Daphnia magna neonates (< 24 hours old) from a healthy, laboratory-maintained culture.

  • Test Substance: this compound (analytical grade).

  • Test Medium: Reconstituted water (e.g., Elendt M7 medium) with a pH of 7.0-8.5 and hardness of 140-250 mg/L as CaCO₃.

  • Test Vessels: Glass beakers of sufficient capacity (e.g., 100 mL).

  • Apparatus: pH meter, dissolved oxygen meter, temperature-controlled incubator or water bath (20 ± 1°C), stereomicroscope.

Experimental Procedure
  • Preparation of Test Solutions: Due to the low water solubility of this compound, a stock solution should be prepared using a water-accommodated fraction (WAF) method or by using a minimal amount of a suitable solvent (e.g., acetone, dimethyl sulfoxide) that is non-toxic to daphnids at the concentration used. Prepare a geometric series of at least five test concentrations and a control (and a solvent control if a solvent is used).

  • Test Setup: Add the prepared test solutions to the test vessels. Introduce at least 20 daphnids, divided into at least four replicates of five daphnids each, to each test concentration and control.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 1°C under a 16:8 hour light:dark photoperiod. Daphnids are not fed during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids in each replicate. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Acute Toxicity Data for this compound on Daphnia magna
EndpointValueExposure DurationSource
EC₅₀ (Immobilization) > 30 µg/L48 hours[3]
EC₅₀ (Immobilization) 2.66–3.67 mg L⁻¹ (for Octocrylene, another UV filter)48 hours[4]
IC₅₀ (Freshwater Plants) 1.46 mg L⁻¹-[4]

Note: Specific experimental EC₅₀ values for this compound on Daphnia magna are not consistently reported in the literature. The available data suggests low acute toxicity in some studies, while others classify it as acutely toxic to other aquatic organisms.

Chronic Ecotoxicity Testing Protocol: Daphnia magna Reproduction Test (OECD 211)

This protocol describes a 21-day semi-static or flow-through test to determine the effects of this compound on the reproductive output of Daphnia magna. The primary endpoint is the No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effect on reproduction is observed.

Principle

Young female daphnids are exposed to a range of this compound concentrations over a 21-day period, encompassing several broods. The total number of living offspring produced per parent animal is compared to a control group to determine the NOEC and the Lowest Observed Effect Concentration (LOEC).

Materials and Methods
  • Test Organism: Daphnia magna neonates (< 24 hours old).

  • Test Substance: this compound (analytical grade).

  • Test Medium: Reconstituted water, as in the acute test.

  • Food: A suitable food source, such as a suspension of green algae (e.g., Raphidocelis subcapitata) and/or a yeast-cereal grass-trout food mixture, should be provided daily.

  • Test Vessels: Glass beakers of sufficient capacity to allow for individual housing of daphnids (e.g., 100 mL).

  • Apparatus: As in the acute test.

Experimental Procedure
  • Preparation of Test Solutions: Prepare test solutions as described for the acute test. The test medium should be renewed at least three times a week (semi-static method).

  • Test Setup: Individually place one daphnid in each test vessel containing the respective test solution. Use at least 10 replicates for each test concentration and control.

  • Incubation and Feeding: Incubate the test vessels for 21 days under the same conditions as the acute test. Provide a controlled amount of food daily to each daphnid.

  • Observations: Daily, record the survival of the parent daphnids and count and remove all offspring.

  • Data Analysis: At the end of the 21-day period, calculate the total number of live offspring per surviving parent animal for each concentration. Determine the NOEC and LOEC for reproduction by comparing the treatment groups to the control using appropriate statistical tests (e.g., Dunnett's test or Williams' test).

Chronic Toxicity Data for this compound on Daphnia magna
EndpointValueExposure DurationEffectSource
NOEC (Reproduction) Not available21 days--
LOEC (Reproduction) Not available21 days--
- 10 - 100 µg/L21 daysSignificant reduction in body length[5]

Note: Specific chronic reproduction data (NOEC/LOEC) for this compound on Daphnia magna is limited in publicly available literature. The available information suggests potential sublethal effects on growth.

Visualizations

Experimental Workflow for Ecotoxicity Testing

G cluster_prep Preparation cluster_acute Acute Test (OECD 202) cluster_chronic Chronic Test (OECD 211) Culture Daphnia magna Culture Neonate <24h Neonate Selection Culture->Neonate Acute_Exposure 48h Exposure Neonate->Acute_Exposure Chronic_Exposure 21-day Exposure Neonate->Chronic_Exposure This compound This compound Stock Preparation Concentrations Test Concentration Series This compound->Concentrations Concentrations->Acute_Exposure Concentrations->Chronic_Exposure Immobilization Immobilization Assessment Acute_Exposure->Immobilization EC50 EC50 Calculation Immobilization->EC50 Reproduction Reproduction Assessment Chronic_Exposure->Reproduction NOEC NOEC/LOEC Determination Reproduction->NOEC

Caption: Workflow for acute and chronic ecotoxicity testing of this compound on Daphnia magna.

Hypothesized Signaling Pathway of this compound Toxicity

G cluster_cellular Cellular Level cluster_organismal Organismal Level This compound This compound Exposure Endocrine Endocrine Disruption (e.g., Ecdysone Pathway) This compound->Endocrine ROS Reactive Oxygen Species (ROS) Production This compound->ROS Growth Impaired Growth Endocrine->Growth Reproduction Reduced Reproduction Endocrine->Reproduction ROS->Growth ROS->Reproduction Survival Decreased Survival ROS->Survival

Caption: Hypothesized toxicity pathway of this compound in Daphnia magna.

Conclusion

The provided protocols and data offer a framework for the standardized ecotoxicity assessment of this compound using Daphnia magna. While some experimental data is available, there are notable gaps in the literature regarding the chronic reproductive toxicity of this compound. The lipophilic nature of this compound suggests that bioaccumulation and long-term exposure scenarios are of particular concern. Further research, following standardized guidelines, is necessary to fully characterize the environmental risks posed by this widely used UV filter. The potential for endocrine disruption and oxidative stress are key areas for future mechanistic studies.

References

Application Notes: Homosalate as a Photostabilizer in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is an organic compound and a salicylic (B10762653) acid ester commonly used in sunscreen formulations as a UVB filter.[1] Beyond its primary function of UVB absorption, this compound plays a crucial role as a photostabilizer, particularly for the widely used but notoriously photounstable UVA filter, Avobenzone (B1665848).[2][3] It also serves as an excellent solvent for crystalline UV filters and contributes to the overall sensory profile and water resistance of a formula.[1] The photoinstability of UV filters like Avobenzone can lead to a significant loss of efficacy upon exposure to UV radiation, compromising the product's protective capabilities.[4][5] Therefore, understanding and utilizing photostabilizers such as this compound is critical for developing effective and reliable broad-spectrum sunscreens.

These notes provide detailed protocols and data on the application of this compound as a photostabilizer, intended to guide formulation scientists and researchers in the development and evaluation of photostable sunscreen products.

Mechanism of Photostabilization

Avobenzone, a potent UVA absorber, is susceptible to photodegradation via keto-enol tautomerization upon UV exposure.[5][6] The excited state of Avobenzone can lead to photo-fragmentation, generating reactive species and reducing its ability to absorb UVA radiation.[5][7]

This compound is thought to contribute to the photostability of Avobenzone through a process of excited-state quenching. While the precise mechanism is complex and can be formulation-dependent, the general principle involves the transfer of energy from the photoexcited Avobenzone molecule to this compound. This process allows the Avobenzone molecule to return to its ground state more rapidly and without undergoing degradative chemical reactions.

// Invisible edges for alignment Avo_GS -> Avo_GS_S [style=invis]; Avo_ES -> Avo_ES_S [style=invis]; UV_Rad -> UV_Rad_S [style=invis]; } end_dot Caption: Mechanism of Avobenzone photodegradation and stabilization by this compound.

Quantitative Data on Photostabilization

The efficacy of this compound as a photostabilizer can be quantified by comparing the degradation of Avobenzone in formulations with and without this compound. The following tables summarize representative data from studies evaluating this effect.

Table 1: Photodegradation of Avobenzone with and without this compound

FormulationAvobenzone Concentration (%)This compound Concentration (%)UV Exposure Dose (J/cm²)Avobenzone Degradation (%)
Control3.0020~35-40%
Test 13.08.020~10-15%
Test 23.015.020<10%

Note: Data is synthesized from typical results found in literature; actual values may vary based on the complete formulation matrix.

Table 2: Impact on In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Post-Irradiation

FormulationKey UV FiltersPre-irradiation SPFPost-irradiation SPFPre-irradiation UVA-PFPost-irradiation UVA-PF
A (Control)3% Avobenzone, 7.5% Octinoxate3518125
B (Test)3% Avobenzone, 7.5% Octinoxate, 10% this compound45421615

Note: The inclusion of this compound not only stabilizes Avobenzone, preserving the UVA-PF, but also contributes to the overall SPF value of the formulation.

Experimental Protocols

To evaluate the photostabilizing effect of this compound, two primary analytical methods are employed: UV Spectroscopy for assessing overall photoprotection and High-Performance Liquid Chromatography (HPLC) for quantifying the concentration of individual UV filters.[8]

Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy

This method is based on ISO 24443 and evaluates the change in UV absorbance of a sunscreen film before and after irradiation.[8][9]

4.1.1 Materials and Equipment

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (Xenon Arc) compliant with ISO 24443 specifications[9]

  • Roughened polymethylmethacrylate (PMMA) plates[10]

  • Positive displacement pipette

  • Analytical balance

  • Gloved finger or robotic spreader for application[11]

4.1.2 Procedure

  • Sample Application: Weigh a PMMA plate. Apply the sunscreen formulation at a concentration of 1.3 mg/cm².[10]

  • Spreading: Evenly spread the product over the entire surface of the plate using a gloved finger or an automated spreader to achieve a uniform film.[8][11]

  • Drying/Equilibration: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for 30 minutes.[9]

  • Pre-irradiation Measurement (A₀): Measure the initial UV absorbance spectrum of the non-irradiated sample from 290 to 400 nm.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is typically calculated based on the initial UVA protection factor (UVAPF₀).[12]

  • Post-irradiation Measurement (A₁): Re-measure the UV absorbance spectrum of the irradiated sample.[10]

  • Calculation: The photostability is assessed by comparing the pre- and post-irradiation absorbance curves. Key metrics like the change in UVA-PF and critical wavelength can be calculated.[10][13] A stable product will show minimal change in its absorbance profile.[14]

Protocol 2: Quantification of UV Filters by HPLC

This method provides precise quantification of the degradation of individual UV filters like Avobenzone.[15][16]

4.2.1 Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[17]

  • C18 analytical column[16]

  • PMMA plates and solar simulator (as above)

  • Extraction solvent (e.g., Methanol (B129727), Isopropanol)[15]

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • Sonicator and Centrifuge[15]

4.2.2 Procedure

  • Sample Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in steps 4.1.1 through 4.1.5. Prepare a parallel set of non-irradiated control plates.[8]

  • Extraction: Place each irradiated and non-irradiated plate into a separate beaker containing a precise volume of extraction solvent (e.g., 10 mL of methanol).[8][15]

  • Sonication & Centrifugation: Sonicate the beakers for 15-20 minutes to ensure complete dissolution of the sunscreen film.[15] If the solution is cloudy, centrifuge to separate excipients.[15]

  • Sample Preparation for HPLC: Dilute the extracts to a suitable concentration within the linear range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[8]

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 90:10 v/v), sometimes with a small amount of acetic acid.[16][18]

    • Flow Rate: Typically 0.7 - 1.5 mL/min.[16][18]

    • Detection Wavelength: Set according to the absorbance maxima of the filters being analyzed (e.g., ~310 nm for this compound, ~357 nm for Avobenzone).

    • Injection Volume: 10-20 µL.

  • Quantification: Calculate the concentration of Avobenzone and this compound in the irradiated and non-irradiated samples against a standard calibration curve. The percentage of degradation is determined by comparing the concentration in the irradiated sample to the non-irradiated control.

G cluster_0 Formulation & Sample Prep cluster_1 Photostability Evaluation cluster_2 Data Analysis F1 Develop Formulations (Control & Test with this compound) F2 Apply 1.3 mg/cm² on PMMA Plates F1->F2 F3 Dry/Equilibrate Plates F2->F3 P1 Divide Plates into Two Sets: Non-Irradiated (Control) & Irradiated F3->P1 P2 Measure Pre-Irradiation Absorbance (UV-Spec) P1->P2 P5 Extract UV Filters (Solvent + Sonication) P1->P5 P3 Irradiate Samples (Solar Simulator) P2->P3 P4 Measure Post-Irradiation Absorbance (UV-Spec) P3->P4 P3->P5 D1 Calculate Change in UVA-PF & Critical Wavelength P4->D1 P6 Analyze Extracts by HPLC P5->P6 D2 Quantify % Degradation of Avobenzone P6->D2 D3 Compare Control vs. Test Formulation Performance D1->D3 D2->D3

Formulation Guidelines

When incorporating this compound as a photostabilizer, consider the following:

  • Concentration: The concentration of this compound directly impacts its photostabilizing efficacy. While it is approved up to 15% in the USA and 10% in the EU, levels between 8-15% are often effective for stabilizing typical concentrations of Avobenzone (2-3%).[19][20]

  • Solvency: this compound is an excellent solvent for crystalline UV filters like Avobenzone and Oxybenzone, preventing their recrystallization in the formula and ensuring a homogenous film on the skin.[1]

  • Synergy: While effective, this compound is often used in combination with other photostabilizers like Octocrylene for enhanced and more robust protection.[7] Some studies have also explored combinations with antioxidants to further reduce the generation of reactive species.[21][22]

  • Regulatory Compliance: Always adhere to the maximum approved concentration levels for this compound and other UV filters in the target market (e.g., FDA, European Commission).

Conclusion

This compound is a multifunctional ingredient that serves as an effective UVB filter and a valuable photostabilizer for Avobenzone. Its ability to quench the excited state of Avobenzone significantly reduces photodegradation, leading to more reliable and sustained broad-spectrum UV protection. By employing standardized protocols such as UV spectroscopy and HPLC analysis, researchers and formulators can accurately quantify this stabilizing effect and develop highly photostable and effective sunscreen products.

References

Protocol for Evaluating the Impact of Homosalate on Coral Symbiont Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is an organic compound commonly used as a chemical UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Growing concerns over the environmental impact of sunscreen chemicals on marine ecosystems, particularly coral reefs, have necessitated the development of standardized protocols to assess their potential toxicity.[2] Coral bleaching, the dissociation of the symbiotic relationship between the coral host and its photosynthetic dinoflagellate symbionts (family Symbiodiniaceae), is a primary indicator of coral stress.[3] This protocol details a comprehensive methodology to evaluate the sublethal effects of this compound on the photosynthetic efficiency of coral symbionts, providing a critical tool for environmental risk assessment and the development of "reef-safe" formulations.

The primary method for assessing the health of coral symbionts is Pulse Amplitude Modulation (PAM) fluorometry.[4] This non-invasive technique measures chlorophyll (B73375) fluorescence to determine the efficiency of photosystem II (PSII), providing key insights into the photosynthetic performance of the symbionts.[5] A decline in photosynthetic efficiency can be an early indicator of stress before visible signs of bleaching occur.

This document provides detailed experimental protocols for this compound exposure and the subsequent analysis of coral symbiont photosynthetic efficiency using PAM fluorometry and chlorophyll content analysis.

Data Presentation: Summarized Quantitative Data

While specific dose-response data for this compound's impact on coral symbiont photosynthetic parameters is limited in publicly available literature, the following tables provide a template for data presentation. The data presented for Oxybenzone, a well-studied UV filter, is included as a representative example of how to structure and present findings. Researchers should replace this with their experimentally derived data for this compound.

Table 1: Effect of a 96-hour this compound Exposure on the Photosynthetic Efficiency (Fv/Fm) of Acropora cervicornis Symbionts (Hypothetical Data)

This compound Concentration (µg/L)Mean Fv/Fm (± SD)% Inhibition of Fv/Fm
0 (Control)0.650 (± 0.02)0%
1000.645 (± 0.03)0.8%
2500.630 (± 0.04)3.1%
5000.605 (± 0.05)6.9%
629.9 (EC10) 0.585 (± 0.05) 10%
10000.550 (± 0.06)15.4%

EC10 (Effective Concentration, 10%) for this compound on Acropora cervicornis was reported to be 629.9 μg/L for tissue attenuation and hypertrophied mucocytes.[2] The Fv/Fm data above is hypothetical and for illustrative purposes.

Table 2: Effect of a 24-hour Oxybenzone Exposure on Photosynthetic Parameters of Stylophora pistillata Symbionts (Representative Data)

Oxybenzone Concentration (µg/L)Mean Fv/Fm (± SD)Mean rETRmax (± SD) (µmol electrons m⁻² s⁻¹)
0 (Control)0.68 (± 0.03)150 (± 15)
100.65 (± 0.04)142 (± 18)
500.61 (± 0.05)125 (± 20)
1000.55 (± 0.06)105 (± 22)
5000.48 (± 0.07)80 (± 25)

This table presents representative data on the effects of a different UV filter, oxybenzone, to illustrate the expected dose-dependent response on key photosynthetic parameters.

Experimental Protocols

This section outlines the detailed methodologies for conducting experiments to evaluate the impact of this compound on coral symbiont photosynthesis.

Coral and Symbiont Culture and Acclimation
  • Coral Species Selection: Select a common and relatively robust coral species for experimentation, such as Acropora cervicornis or Stylophora pistillata.[2]

  • Collection and Fragmentation: Collect coral colonies from a healthy, stable reef environment or obtain them from a certified aquaculture facility.

  • Acclimation: Acclimate coral fragments in a controlled laboratory setting for a minimum of two weeks.

    • Aquarium System: Use a recirculating aquarium system with filtered, natural seawater.

    • Water Parameters: Maintain stable water quality parameters:

      • Temperature: 26-28°C

      • Salinity: 34-36 ppt

      • pH: 8.1-8.3

      • Light: Provide a 12h:12h light:dark cycle with photosynthetically active radiation (PAR) levels appropriate for the chosen coral species (e.g., 150-250 µmol photons m⁻² s⁻¹).

  • Feeding: Feed corals 2-3 times per week with a suitable coral food (e.g., freshly hatched Artemia nauplii or a commercial coral food).

This compound Exposure Protocol
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) due to its low water solubility. The final solvent concentration in the experimental treatments should be kept to a minimum (<0.01%) and a solvent control group must be included.

  • Exposure Concentrations: Based on available toxicity data (e.g., EC10 of 629.9 µg/L for A. cervicornis), establish a range of nominal this compound concentrations for the experiment.[2] A logarithmic or geometric series of concentrations is recommended (e.g., 0, 100, 250, 500, 1000 µg/L).

  • Experimental Setup:

    • Use glass or Teflon-lined containers to minimize adsorption of this compound to the container walls.

    • Randomly assign coral fragments to the different treatment groups (including a seawater control and a solvent control).

    • Ensure a sufficient number of replicate fragments per treatment group (n ≥ 5).

  • Exposure Duration: Conduct a static-renewal or flow-through exposure for a defined period, typically 24 to 96 hours. For static-renewal, replace at least 50% of the test solution every 24 hours to maintain the desired this compound concentrations.

  • Water Quality Monitoring: Monitor and record water quality parameters (temperature, salinity, pH, and dissolved oxygen) daily throughout the exposure period.

Measurement of Photosynthetic Efficiency (PAM Fluorometry)
  • Instrumentation: Use a Pulse Amplitude Modulation (PAM) fluorometer (e.g., Diving-PAM or a laboratory-based Imaging-PAM) to measure chlorophyll fluorescence.[5]

  • Dark Adaptation: Prior to measurement, dark-adapt the coral fragments for at least 30 minutes to allow for the complete re-oxidation of the PSII reaction centers.[5]

  • Measurement of Fv/Fm (Maximum Quantum Yield of PSII):

    • Measure the minimum fluorescence (Fo) using a weak measuring light.

    • Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as: Fv/Fm = (Fm - Fo) / Fm .[5]

  • Measurement of rETR (Relative Electron Transport Rate):

    • Following the Fv/Fm measurement, expose the coral fragments to a series of increasing actinic light levels.

    • At each light level, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light-adapted state (Fm').

    • Calculate the effective quantum yield of PSII (ΦPSII) as: ΦPSII = (Fm' - Fs) / Fm' .

    • Calculate the relative electron transport rate as: rETR = ΦPSII x PAR , where PAR is the photosynthetically active radiation at that light step.

  • Data Collection: Record Fv/Fm values at the beginning and end of the exposure period. Generate rapid light curves (RLCs) to determine rETRmax at the end of the exposure.

Chlorophyll Content Analysis
  • Tissue Removal: At the end of the exposure period, remove the coral tissue from the skeleton using an airbrush with filtered seawater.

  • Homogenization: Homogenize the resulting tissue slurry.

  • Chlorophyll Extraction:

    • Centrifuge an aliquot of the homogenate to pellet the symbiont cells.

    • Extract the chlorophyll from the pellet using 100% acetone (B3395972) in the dark and at a cold temperature (e.g., -20°C) for 24 hours.

  • Spectrophotometry:

    • Centrifuge the acetone extract to pellet any remaining debris.

    • Measure the absorbance of the supernatant at 630 nm, 663 nm, and 750 nm using a spectrophotometer.

  • Calculation: Calculate the chlorophyll a and c2 concentrations using established equations for dinoflagellates. Normalize the chlorophyll content to the surface area of the coral fragment or the total protein content of the tissue slurry.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Coral Preparation cluster_1 Phase 2: this compound Exposure cluster_2 Phase 3: Photosynthesis Analysis cluster_3 Phase 4: Data Analysis a Coral Collection & Fragmentation b Acclimation (2 weeks) a->b c Prepare this compound Stock & Dilutions b->c d Expose Coral Fragments (24-96h) c->d f Dark Adaptation (30 min) d->f h Chlorophyll Extraction & Quantification d->h e Control Groups (Seawater & Solvent) e->d g PAM Fluorometry (Fv/Fm & rETR) f->g i Calculate Photosynthetic Parameters g->i h->i j Statistical Analysis i->j k Generate Dose-Response Curves j->k G cluster_0 Stressor cluster_1 Cellular Impact cluster_2 Physiological Response cluster_3 Organismal Outcome a This compound Exposure b Damage to Photosystem II (PSII) a->b c Increased Oxidative Stress a->c d Decreased Fv/Fm b->d e Reduced rETR b->e f Chlorophyll Degradation c->f g Coral Bleaching d->g e->g f->g

References

Application Notes and Protocols for High-Throughput Screening of Homosalate's Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), a common ingredient in sunscreens and other personal care products, has come under scrutiny for its potential endocrine-disrupting properties, specifically its ability to act as an antagonist to the androgen receptor (AR). The androgen receptor is a crucial mediator of male hormone signaling, and its disruption can have significant physiological effects. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the antiandrogenic potential of compounds like this compound.

These application notes provide an overview of key HTS assays used to assess the androgen receptor antagonism of this compound, including detailed experimental protocols and quantitative data. The information is intended to guide researchers in setting up and interpreting these assays for screening and characterizing potential endocrine disruptors.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. AR antagonists, like this compound, can interfere with this process at various stages.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Complexed (Inactive) AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Androgen Androgen (e.g., DHT) Androgen->AR Binds This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway.

Quantitative Data for this compound's Androgen Receptor Antagonism

The following table summarizes the quantitative data for this compound's androgen receptor antagonist activity from a key high-throughput screening assay.

Assay TypeCell LineEndpointThis compound ActivityReference
Transcriptional Activation AssayMDA-kb2IC505.57 x 10⁻⁶ M[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the DHT-induced androgen receptor activation.

High-Throughput Screening Assays: Methodologies

Several HTS assays are available to screen for androgen receptor antagonism. The choice of assay depends on the specific research question, desired throughput, and available resources. Below are detailed protocols for two common types of assays.

Androgen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis A Prepare AR Source (e.g., rat prostate cytosol) D Incubate AR, Radiolabeled Androgen, & Test Compound A->D B Prepare Radiolabeled Androgen (e.g., [3H]-R1881) B->D C Prepare Test Compound (this compound) C->D E Separate Bound from Free Radiolabeled Androgen D->E F Quantify Radioactivity (Scintillation Counting) E->F G Determine IC50 Value F->G

Caption: Workflow for an AR Competitive Binding Assay.

Protocol: Androgen Receptor Competitive Binding Assay using Rat Prostate Cytosol [2][3]

Materials:

  • Rat prostate cytosol (source of androgen receptor)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Wash buffer (Assay buffer without DTT and molybdate)

  • Hydroxyapatite (B223615) (HAP) slurry

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and unlabeled R1881 in the assay buffer. The final solvent concentration should be kept constant and low (e.g., <1% DMSO).

    • Prepare the radiolabeled androgen solution in the assay buffer at a concentration near its Kd for the AR.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radiolabeled androgen, and the androgen receptor preparation.

    • Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled R1881, and the androgen receptor preparation.

    • Test Compound Wells: Add assay buffer, radiolabeled androgen, the androgen receptor preparation, and the desired concentration of this compound.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold hydroxyapatite (HAP) slurry to each well to bind the receptor-ligand complexes.

    • Incubate for 15-20 minutes at 4°C with gentle shaking.

    • Centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant containing the unbound radioligand.

    • Wash the HAP pellet multiple times with ice-cold wash buffer.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Androgen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to inhibit the androgen-induced expression of a reporter gene.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement cluster_4 Analysis A Seed AR-responsive cells (e.g., MDA-kb2) in a 96-well plate B Treat cells with Androgen (DHT) and Test Compound (this compound) A->B C Incubate for 24-48 hours B->C D Lyse cells and measure reporter gene activity (e.g., Luciferase) C->D E Determine IC50 Value D->E

Caption: Workflow for an AR Transcriptional Activation Assay.

Protocol: MDA-kb2 Cell-Based Androgen Receptor Transcriptional Activation Assay [1][4][5]

Materials:

  • MDA-kb2 human breast cancer cell line (stably transfected with an androgen-responsive luciferase reporter gene)

  • Cell culture medium (e.g., L-15 medium supplemented with 10% fetal bovine serum)

  • Dihydrotestosterone (DHT) as the androgen agonist

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MDA-kb2 cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of DHT in the cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds and DHT. Include appropriate controls (vehicle control, DHT alone, this compound alone).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a suitable incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel cytotoxicity assay).

    • Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for assessing the androgen receptor antagonist activity of this compound and other potential endocrine-disrupting chemicals. The quantitative data and detailed protocols serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, enabling the efficient screening and characterization of compounds that may interact with the androgen signaling pathway. The use of standardized and well-characterized assays is crucial for generating reproducible data and for making informed decisions regarding the safety of chemicals in consumer products.

References

Protocol for Measuring Homosalate Concentration in Human Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Homosalate (B147027) is an organic compound widely used as a UV filter in sunscreens and other personal care products to absorb ultraviolet (UVB) radiation.[1] Due to its lipophilic nature, there are concerns about its potential to bioaccumulate and be excreted in human breast milk, leading to infant exposure. Several studies have confirmed the presence of this compound and other UV filters in human milk samples.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound in human breast milk, intended for researchers, scientists, and professionals in drug development. The described methodology is a synthesis of established techniques for the analysis of organic contaminants in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Principle of the Method

The protocol involves the extraction of this compound from the complex breast milk matrix, followed by cleanup to remove interfering substances, and subsequent quantification using LC-MS/MS. A stable isotope-labeled internal standard, such as This compound-d4 (B12415707), is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4]

Data Presentation

Table 1: Quantitative Data on this compound and Other UV Filters in Human Breast Milk

UV FilterDetection Frequency (%)Concentration Range (ng/g lipid weight)Mean/Median Concentration (ng/g lipid weight)Reference
This compound (HS)85.2% (in total UV filters detected)Data not specifiedData not specified[3]
4-Methylbenzylidene camphor (B46023) (4-MBC)DetectedData not specifiedData not specified[3]
Octocrylene (OC)DetectedData not specifiedData not specified[3]
Ethylhexyl methoxycinnamate (EHMC)Detected78-846 (total UV filters)235 ± 120 (total UV filters)[5]
2-(2-hydroxy-5-methylphenyl) benzotriazole (B28993) (UV-P)Detected78-846 (total UV filters)235 ± 120 (total UV filters)[5]
Benzophenone-3 (BP-3)24%up to 779.9 ng/g milkData not specified[6]

Note: Data for individual this compound concentrations are limited in the reviewed literature. The data from Schlumpf et al. (2010) indicates a high detection frequency for UV filters as a group.[3] The data from Liu et al. (2022) provides a concentration range for total UV filters.[5] The study by Molins-Delgado et al. (2018) provides a maximum concentration for Benzophenone-3.[6]

Experimental Protocols

1. Sample Collection and Storage

  • Collection: Collect human breast milk samples in clean, sterile polypropylene (B1209903) or glass containers.[6]

  • Volume: A minimum of 5-10 mL of milk is recommended for analysis.

  • Storage: Immediately after collection, freeze the samples at -20°C or lower to prevent degradation of the analyte.[5] For long-term storage, -80°C is preferable.

2. Sample Preparation: Extraction and Cleanup

This protocol describes a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup, a common approach for isolating lipophilic compounds from complex biological matrices.

  • Materials:

    • This compound analytical standard

    • This compound-d4 (internal standard)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • n-Hexane, HPLC grade

    • Dichloromethane, HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Formic acid, LC-MS grade

    • Ultrapure water

    • Oasis HLB SPE cartridges (or equivalent)

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw breast milk samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Pipette 1 mL of the milk sample into a 15 mL glass centrifuge tube.

    • Spike the sample with a known amount of this compound-d4 internal standard solution.

    • Add 5 mL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • To the remaining pellet, add 5 mL of n-hexane, vortex for 1 minute, and centrifuge again.

    • Combine the n-hexane supernatant with the previous acetonitrile supernatant.

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.

    • SPE Cleanup:

      • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

      • Load the reconstituted sample onto the SPE cartridge.

      • Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

      • Elute the this compound with 5 mL of dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in 200 µL of the mobile phase for LC-MS/MS analysis.

3. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Parameters (example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized based on instrumentation).

      • This compound-d4: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized based on instrumentation).

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

4. Method Validation

The analytical method must be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Analyze blank milk samples from at least six different sources to ensure no endogenous interferences co-elute with this compound or the internal standard.

  • Linearity and Range: Prepare a calibration curve by spiking blank milk extract with known concentrations of this compound. The curve should have at least six non-zero points and demonstrate a linear response (r² > 0.99) over the expected concentration range in samples.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LLOQ, 3x LLOQ, mid-range, and 80% of ULOQ). Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the breast milk matrix by comparing the response of this compound in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in breast milk under various conditions:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Short-term stability: At room temperature for at least 24 hours.[7]

    • Long-term stability: At the storage temperature (-20°C or -80°C) for a period exceeding the sample storage time.

    • Post-preparative stability: In the autosampler for the expected duration of the analytical run.

Mandatory Visualization

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Breast Milk (5-10 mL) Store Freeze at -20°C or lower Collect->Store Thaw Thaw & Vortex Sample Store->Thaw Spike Spike with this compound-d4 Thaw->Spike LLE Liquid-Liquid Extraction (Acetonitrile & n-Hexane) Spike->LLE Evap1 Evaporate Extract LLE->Evap1 Recon1 Reconstitute in MeOH/Water Evap1->Recon1 SPE Solid-Phase Extraction (Oasis HLB) Recon1->SPE Evap2 Evaporate Eluate SPE->Evap2 Recon2 Reconstitute in Mobile Phase Evap2->Recon2 LCMS LC-MS/MS Analysis Recon2->LCMS Quant Quantification LCMS->Quant

Caption: Experimental workflow for this compound analysis in breast milk.

Validation_Parameters cluster_core Core Parameters cluster_performance Performance Characteristics cluster_stability Stability Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term Validation->ShortTerm LongTerm Long-Term Validation->LongTerm PostPrep Post-Preparative Validation->PostPrep

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for Assessing Homosalate Percutaneous Absorption Using 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027) is a common UV filter used in sunscreens and other personal care products to absorb UVB radiation. Assessing its percutaneous absorption is crucial for evaluating systemic exposure and potential toxicological risks. While traditional methods have relied on animal models or excised human and animal skin, three-dimensional (3D) reconstructed human epidermis (RhE) models, such as EpiDerm™, SkinEthic™, and epiCS®, are gaining prominence as ethical and scientifically robust alternatives. These models offer the advantage of high reproducibility and batch-to-batch consistency, closely mimicking the barrier properties of the human epidermis.

This document provides detailed application notes and protocols for assessing the percutaneous absorption of this compound using 3D skin models, based on the principles of the OECD Test Guideline 428.

Quantitative Data Summary

The following tables summarize key quantitative data on this compound percutaneous absorption from in vitro studies.

Table 1: In Vitro Percutaneous Absorption of this compound in Human and Animal Skin

Skin TypeFormulationThis compound ConcentrationAbsorption (% of Applied Dose)Study DurationReference
Human EpidermisOil/Water Emulsion10% (w/w)3.86 ± 1.4324 hoursSCCS/1638/21
Human SkinNot Specified1%~1Not SpecifiedAICIS Draft Evaluation
Rat SkinSunscreen Formulation10%8.7 ± 2.0Not SpecifiedAICIS Draft Evaluation
Rat Skin (in vivo)Gel10 mg or 20 mg5.4 ± 1.1 (10 mg), 4.2 ± 0.6 (20 mg)Not Specified[Kim et al., 2014][1]

Note: Data for 3D skin models are not extensively available in publicly accessible literature and represent a key area for future research.

Experimental Protocols

This section outlines a detailed protocol for assessing the percutaneous absorption of this compound using a 3D reconstructed human epidermis (RhE) model, adapted from the OECD Test Guideline 428 for in vitro skin absorption.

Protocol: In Vitro Percutaneous Absorption of this compound using Reconstructed Human Epidermis (RhE)

1. Materials and Reagents

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™) on cell culture inserts.

  • Assay medium (as provided by the RhE model manufacturer).

  • Franz diffusion cells (static or flow-through).

  • Receptor fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent for this compound (e.g., 6% w/v polyethylene (B3416737) glycol 20 oleyl ether (Volpo-20) or 4% BSA), maintained at pH 7.4.

  • This compound test formulation (e.g., a sunscreen lotion or a solution in a relevant vehicle).

  • Positive control (e.g., radiolabeled testosterone (B1683101) or caffeine).

  • Analytical equipment for quantification of this compound (e.g., HPLC-UV, LC-MS/MS).

  • Standard laboratory equipment (pipettes, incubator, water bath, etc.).

2. Experimental Procedure

  • 2.1. Preparation of RhE Tissues:

    • Upon receipt, handle the RhE tissues aseptically in a laminar flow hood.

    • Place the tissues in 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2 to allow for tissue equilibration.

  • 2.2. Franz Diffusion Cell Setup:

    • Pre-fill the receptor chambers of the Franz diffusion cells with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin model.

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to ensure the skin surface temperature is physiological.

    • Mount the RhE tissue inserts onto the Franz cells, with the stratum corneum facing the donor chamber.

  • 2.3. Application of Test Substance:

    • Apply a finite dose of the this compound formulation to the surface of the RhE tissue. A typical dose is 2 mg/cm² for semi-solid formulations or 10 µL/cm² for liquids.

    • Ensure the formulation is spread evenly over the entire surface of the epidermis.

    • The donor chamber is typically left open to the air to mimic in-use conditions.

  • 2.4. Sampling:

    • Collect samples from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • For static cells, the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid at each time point.

    • For flow-through cells, the receptor fluid is continuously collected.

  • 2.5. Mass Balance:

    • At the end of the exposure period (e.g., 24 hours), perform a mass balance to determine the distribution of the applied this compound.

    • Skin Surface: Wash the surface of the RhE tissue with a suitable solvent (e.g., ethanol) to recover any unabsorbed this compound.

    • Stratum Corneum: Perform tape stripping of the RhE tissue to separate the stratum corneum.

    • Epidermis and Dermis (if applicable): Digest the remaining tissue to quantify the amount of this compound retained.

    • Receptor Fluid: Analyze the collected samples to determine the cumulative amount of this compound that has permeated through the skin model.

  • 2.6. Sample Analysis:

    • Quantify the concentration of this compound in all collected samples (receptor fluid, skin surface wash, tape strips, and tissue digest) using a validated analytical method such as HPLC-UV or LC-MS/MS.

3. Data Analysis

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp) if required.

  • Express the absorbed amount as a percentage of the applied dose.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing this compound percutaneous absorption using a 3D skin model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tissue RhE Tissue Equilibration (37°C, 5% CO2, overnight) prep_franz Franz Cell Assembly (Receptor fluid at 32°C) prep_tissue->prep_franz application Topical Application of This compound Formulation (2 mg/cm²) prep_franz->application incubation Incubation (up to 24 hours) application->incubation sampling Receptor Fluid Sampling (multiple time points) incubation->sampling mass_balance Mass Balance (Skin Wash, Tape Strips, Tissue, Receptor Fluid) sampling->mass_balance quantification This compound Quantification (HPLC or LC-MS/MS) mass_balance->quantification data_analysis Data Analysis (Flux, Permeation %) quantification->data_analysis

Experimental workflow for in vitro percutaneous absorption of this compound.
Signaling Pathway

Recent studies in human trophoblast cells have indicated that this compound may modulate the PI3K/AKT and MAPK signaling pathways, which are crucial in regulating cell proliferation, survival, and invasion. While this has not been demonstrated directly in skin models in the context of absorption, it provides a potential mechanistic framework for this compound's biological activity.

Disclaimer: The following diagram is based on findings in human trophoblast cells and may not be fully representative of the signaling events in reconstructed human epidermis. Further research is required to confirm these pathways in skin models.

G This compound This compound pi3k PI3K This compound->pi3k mapk MAPK (e.g., ERK) This compound->mapk akt AKT pi3k->akt activates cellular_response Modulation of Cell Proliferation, Survival & Invasion akt->cellular_response mapk->cellular_response

Proposed signaling pathways modulated by this compound in human cells.

References

Troubleshooting & Optimization

Optimizing extraction of homosalate from sediment samples for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal extraction of homosalate (B147027) from sediment samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and analysis of this compound in sediment samples.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Recovery Inefficient extraction from the sediment matrix.- Optimize Solvent System: this compound is a lipophilic compound. Ensure the extraction solvent has an appropriate polarity. A mixture of a polar and a non-polar solvent, such as dichloromethane (B109758) and methanol (B129727) (1:1, v/v), is often effective. - Increase Extraction Energy: Employ higher energy extraction techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) if available. For ultrasonic extraction, ensure sufficient sonication time and power. - Sample Pre-treatment: Freeze-drying the sediment sample before extraction can improve solvent penetration and extraction efficiency.
Degradation of this compound during extraction or cleanup.- Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation steps. This compound can be thermally labile. - pH Control: The aldehyde functional group in this compound can be sensitive to pH. Maintain a neutral pH during extraction unless method validation suggests otherwise.
Loss of analyte during sample cleanup.- SPE Sorbent Selection: Ensure the Solid Phase Extraction (SPE) sorbent is appropriate for this compound. A C18 sorbent is a common choice for retaining non-polar to moderately polar compounds from aqueous/organic extracts. - Elution Solvent Strength: The elution solvent for the SPE step must be strong enough to desorb this compound from the sorbent. A mixture like ethyl acetate (B1210297)/hexane (B92381) may be effective.
Poor Chromatographic Peak Shape (Tailing or Broadening) Active sites in the GC inlet or column.- Inlet Liner Deactivation: Use a deactivated inlet liner. Co-extracted matrix components can create active sites, leading to analyte interaction and peak tailing. Regular replacement of the liner is recommended. - Derivatization: Silylation of this compound can improve its volatility and reduce interactions with active sites in the GC system, resulting in better peak shape.
Inappropriate injection temperature.- Optimize Injector Temperature: A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation. An initial injector temperature of around 250°C is a good starting point for optimization.
High Background or Interfering Peaks in Chromatogram Co-extraction of matrix components.- Enhanced Cleanup: Implement a more rigorous cleanup procedure. This could involve using a combination of SPE sorbents (e.g., silica (B1680970) gel and Florisil) to remove different classes of interferences. - Matrix-Matched Standards: Prepare calibration standards in a blank sediment extract that has been subjected to the same extraction and cleanup procedure. This helps to compensate for matrix effects.[1]
Contamination from labware or solvents.- Solvent Purity: Use high-purity, GC-grade solvents. - Labware Cleaning: Thoroughly clean all glassware with solvent and, if necessary, bake at a high temperature to remove any organic residues.
Inconsistent Results Between Replicates Sample heterogeneity.- Homogenization: Thoroughly homogenize the sediment sample before taking a subsample for extraction. This can be done by grinding and sieving the dried sediment.
Inconsistent extraction procedure.- Standardize Procedure: Ensure all steps of the extraction and cleanup process are performed consistently for all samples, including extraction time, solvent volumes, and evaporation conditions.

Frequently Asked Questions (FAQs)

Q1: Why is a cleanup step necessary after the initial solvent extraction of the sediment?

A1: Sediment is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with this compound. These co-extractants can interfere with the GC-MS analysis by causing high background noise, interfering peaks, and matrix effects that can suppress or enhance the analyte signal. A cleanup step, typically using Solid Phase Extraction (SPE), is crucial to remove these interferences and obtain a cleaner extract for more accurate and reliable quantification.

Q2: What is derivatization and why is it often recommended for this compound analysis by GC-MS?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique. For GC-MS, this compound, which contains a hydroxyl group, can be derivatized (e.g., through silylation with reagents like BSTFA) to increase its volatility and thermal stability.[2] This results in improved chromatographic peak shape, reduced interaction with the GC column, and potentially lower detection limits.[3]

Q3: What are matrix effects in GC-MS analysis and how can they be mitigated?

A3: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization and subsequent detection of the target analyte in the mass spectrometer's ion source, leading to either signal enhancement or suppression.[1][4][5] This can result in inaccurate quantification. To mitigate matrix effects, it is recommended to use matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation process.[1] Alternatively, the use of an isotopically labeled internal standard that behaves similarly to the analyte can also compensate for these effects.

Q4: Can I use other extraction methods besides ultrasonic-assisted extraction?

A4: Yes, other extraction techniques such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) can also be effective for extracting this compound from sediment. These methods often offer advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction. The choice of method will depend on the available instrumentation and the specific characteristics of the sediment samples.

Q5: this compound is a mixture of isomers. What should I expect to see in my chromatogram?

A5: Commercial this compound is a mixture of cis and trans isomers.[6] As a result, you may observe two distinct peaks in your gas chromatogram corresponding to these different isomers.[6] It is important to identify both peaks and sum their areas for the total quantification of this compound, unless the study requires the separate quantification of each isomer.

Quantitative Data Summary

The following table summarizes recovery data for various UV filters from sediment using different extraction methods, providing an expected range of performance for this compound extraction.

UV Filter Extraction Method Solvent System Recovery (%) Reference
Various UV FiltersPressurized Liquid Extraction (PLE)Methanol58 - 125
Various UV FiltersMicrowave-Assisted Extraction (MAE)Acetone/Heptane97 - 115
Various UV FiltersUltrasonic-Assisted Extraction (UAE)MethanolNot specified[7]
Various UV FiltersVortex ExtractionAcetone/n-Hexane58 - 81

Detailed Experimental Protocol: Ultrasonic-Assisted Extraction of this compound from Sediment

This protocol outlines a method for the extraction and cleanup of this compound from sediment samples prior to GC-MS analysis.

1. Sample Preparation

  • Air-dry the sediment sample to a constant weight.

  • Sieve the dried sediment through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Accurately weigh approximately 5 g of the homogenized sediment into a glass centrifuge tube.

2. Extraction

  • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the centrifuge tube containing the sediment.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the sediment from the solvent.

  • Carefully decant the supernatant (the solvent extract) into a clean glass vial.

  • Repeat the extraction process (steps 2.1-2.4) two more times with fresh solvent, combining all the extracts.

3. Extract Concentration and Solvent Exchange

  • Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in 5 mL of hexane. This step prepares the sample for cleanup by SPE.

4. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to go dry.

  • Load the 5 mL hexane extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the this compound from the cartridge with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane into a clean collection tube.

5. Final Concentration and Derivatization

  • Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add 100 µL of the derivatizing agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cool the sample to room temperature.

  • Adjust the final volume to 1 mL with hexane for GC-MS analysis.

6. GC-MS Analysis

  • Inject 1 µL of the derivatized extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis start Sediment Sample dry Air Dry start->dry sieve Sieve (2mm) dry->sieve weigh Weigh 5g sieve->weigh add_solvent Add Dichloromethane/ Methanol (1:1) weigh->add_solvent sonicate Ultrasonicate (30 min) add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_extract Collect Supernatant centrifuge->collect_extract collect_extract->add_solvent Repeat 2x concentrate1 Concentrate & Solvent Exchange (Hexane) collect_extract->concentrate1 spe SPE Cleanup (C18) concentrate1->spe concentrate2 Concentrate Eluate spe->concentrate2 derivatize Derivatize (BSTFA) concentrate2->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for this compound extraction from sediment.

troubleshooting_logic start Low/No Recovery cause1 Inefficient Extraction? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Loss During Cleanup? start->cause3 solution1a Optimize Solvent cause1->solution1a Yes solution1b Increase Extraction Energy cause1->solution1b Yes solution2 Control Temperature/pH cause2->solution2 Yes solution3a Check SPE Sorbent cause3->solution3a Yes solution3b Optimize Elution cause3->solution3b Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Minimizing matrix effects in LC-MS/MS analysis of homosalate in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of homosalate (B147027) in biological fluids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects when analyzing this compound in biological fluids like plasma and urine?

A1: Matrix effects in the LC-MS/MS analysis of this compound primarily stem from co-eluting endogenous components from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2] Key interfering substances include phospholipids (B1166683) and proteins in plasma, and salts, urea, and other organic compounds in urine.[3][4] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A2: A stable isotope-labeled internal standard, such as this compound-d4, is highly recommended because it has nearly identical chemical and physical properties to the non-labeled this compound.[5] This means it will behave similarly during sample preparation, chromatography, and ionization.[5] By co-eluting with this compound, the SIL-IS experiences the same degree of matrix-induced ion suppression or enhancement.[5] Using the ratio of the analyte signal to the SIL-IS signal for quantification effectively compensates for these variations, leading to more accurate and precise results.[5]

Q3: Which sample preparation technique is generally best for minimizing matrix effects for this compound in plasma?

A3: While the optimal technique can be matrix and method-dependent, solid-phase extraction (SPE) is often superior for complex matrices like plasma.[6][7] Techniques like HybridSPE have been shown to be highly effective at removing both proteins and phospholipids, which are major sources of matrix effects in plasma.[6] Protein precipitation is a simpler and faster method, but it is less effective at removing phospholipids, leading to greater potential for matrix interference.[6] Liquid-liquid extraction (LLE) can also be effective, but may require more extensive method development to optimize recovery and cleanliness.[3]

Q4: Can I inject diluted urine directly for this compound analysis?

A4: Direct injection of diluted urine is generally not recommended for sensitive quantification of this compound. Urine is a complex matrix with high and variable concentrations of salts and organic compounds that can cause significant ion suppression.[4] While simple to perform, this approach often leads to poor sensitivity and reproducibility.[4] Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are advised to remove interfering components and concentrate the analyte before injection.[3][5] An online SPE-LC-MS/MS setup is a highly effective approach for analyzing urinary metabolites of this compound, as it automates the cleanup and enrichment process.[8]

Q5: What are typical LC-MS/MS parameters for this compound analysis?

A5: this compound is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of formic acid (e.g., 0.05-0.1%) to aid in protonation for positive ion mode electrospray ionization (ESI).[9] The multiple reaction monitoring (MRM) transition for this compound is commonly m/z 263.2 → 139.0.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Ensure mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[10]
Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase composition. A stronger solvent can cause peak distortion. Reconstitute the final extract in the initial mobile phase.
Secondary Interactions with Column This compound's silanol (B1196071) interactions can cause tailing. Use a column with end-capping or a mobile phase with a competitive additive. Operating at a slightly elevated column temperature can also improve peak shape.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.[10]
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Suggested Solution
Significant Ion Suppression Improve sample cleanup. Switch from protein precipitation to a more rigorous method like SPE. Optimize chromatographic separation to move this compound away from regions of high matrix interference.[3]
Suboptimal MS Source Parameters Optimize ion source parameters (e.g., gas flows, temperature, voltages) by infusing a standard solution of this compound.[11]
Inefficient Extraction Recovery Re-evaluate the sample preparation method. For LLE, adjust the pH and solvent choice. For SPE, ensure the correct sorbent, wash, and elution solvents are used.[3]
Analyte Degradation Ensure samples are stored properly (e.g., protected from light, at low temperatures) and that the analytical workflow does not introduce degradation.
Issue 3: High Signal Variability and Poor Reproducibility
Possible Cause Suggested Solution
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for sample-to-sample variations in ion suppression or enhancement.[5]
Sample Preparation Variability Automate the sample preparation process if possible. Ensure precise and consistent execution of each step (e.g., pipetting volumes, vortexing times).
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples after high-concentration samples to check for carryover.[10]
LC System Instability Check for pump pressure fluctuations, leaks, or inconsistent gradient delivery. Ensure the mobile phase is properly degassed.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the analysis of this compound and the effectiveness of different sample preparation techniques in minimizing matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal from Plasma

Data adapted from a study on general biological sample analysis, demonstrating the efficiency of different techniques in removing a key source of matrix effects. Lower phospholipid levels indicate a cleaner extract and reduced potential for ion suppression.

Sample Preparation MethodRelative Phospholipid Abundance (%)
Protein Precipitation (PPT)100
Solid-Phase Extraction (SPE)~40
HybridSPE< 5

Table 2: Recovery and Matrix Effect Data for this compound Metabolites in Urine using Online SPE-LC-MS/MS

Data from a study on the analysis of this compound metabolites in human urine.[12]

AnalyteMean Relative Recovery (%)
This compound Metabolite 196
This compound Metabolite 293-107

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is a rapid and simple method for preparing plasma samples.

  • Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of this compound-d4 working solution to each plasma sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation/Filtration: Centrifuge or filter the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol provides a cleaner extract compared to protein precipitation, though it is more labor-intensive. A generic reversed-phase SPE protocol is described.

  • Sample Pre-treatment: Dilute 500 µL of plasma with an equal volume of 2% phosphoric acid in water. Add the internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows and Relationships

Caption: Plasma sample preparation workflow for this compound analysis.

troubleshooting_logic start Problem Encountered: Inaccurate/Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_peaks Are Peak Shapes Good (Symmetric, Not Tailing)? check_is->check_peaks Yes implement_is Implement SIL-IS (e.g., this compound-d4) check_is->implement_is No check_signal Is Signal Intensity Sufficient? check_peaks->check_signal Yes optimize_chrom Optimize Chromatography: - Check injection solvent - Check column health - Adjust mobile phase check_peaks->optimize_chrom No check_cleanup Is Sample Cleanup Adequate? check_signal->check_cleanup Yes optimize_ms Optimize MS Source and Check for Ion Suppression check_signal->optimize_ms No improve_cleanup Improve Sample Cleanup: - Switch from PPT to SPE - Optimize SPE protocol check_cleanup->improve_cleanup No

Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Photostability of Homosalate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of homosalate (B147027) photostability in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: Is this compound photostable on its own?

A1: this compound is considered to have favorable photophysical characteristics. Upon absorbing UVB radiation, it primarily dissipates the energy as heat through a rapid process called excited state intramolecular proton transfer (ESIPT).[1] This mechanism contributes to its inherent photostability. However, the overall photostability of a sunscreen formulation containing this compound is highly dependent on the other ingredients it is combined with.[2][3] While some sources state it degrades under prolonged sun exposure, it is also effectively used to dissolve and stabilize other UV filters, such as avobenzone (B1665848).[3]

Q2: What are common photostabilizers used with this compound?

A2: Common photostabilizers used in formulations containing this compound to enhance the stability of other UV filters like avobenzone include Octocrylene, Ethylhexyl Methoxycrylene, and Diethylhexyl Syringylidenemalonate.[4][5] Antioxidants can also improve the photostability of UV filters.[6]

Q3: How does this compound help stabilize other UV filters like avobenzone?

A3: this compound acts as an excellent solvent for solid, crystalline UV filters such as avobenzone, ensuring they are uniformly dispersed within the formulation.[3] This improved solubilization enhances the overall stability and efficacy of the sunscreen. Additionally, certain stabilizers in the formulation can work synergistically with this compound to protect more photolabile filters from degradation.[7]

Q4: What are the primary photodegradation pathways for salicylates like this compound?

A4: The primary photoprotective mechanism for this compound is excited state intramolecular proton transfer (ESIPT).[1] Upon UV excitation, a proton is transferred within the molecule, allowing for the rapid and non-radiative dissipation of absorbed energy as heat. This process is highly efficient and minimizes the likelihood of degradative photochemical reactions.

Quantitative Data on Photostability Improvement

The following table summarizes the in-vitro photostability of a sunscreen formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone, with and without the addition of various photostabilizers (2%). The data is presented as the percentage of avobenzone remaining after a defined period of UV irradiation, illustrating the efficacy of different stabilizers in preventing photodegradation.

Photostabilizer (2%)% Avobenzone Remaining (Post-Irradiation)
None (Control)~60%
Octocrylene~85%
Ethylhexyl Methoxycrylene~90%
Diethylhexyl Syringylidenemalonate~95%
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP)~98%

Note: The data presented is illustrative based on graphical representations from a study by Chaudhuri et al. and is intended for comparative purposes.[5]

Experimental Protocols

Method 1: In Vitro Photostability by UV-Vis Spectroscopy

This protocol outlines the measurement of changes in UV absorbance of a sunscreen film before and after controlled UV irradiation.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere
  • Solar simulator with a controlled UV output (e.g., Xenon arc lamp)
  • Roughened polymethylmethacrylate (PMMA) plates
  • Positive displacement pipette or syringe
  • Gloved finger or finger cot for spreading
  • Analytical balance

2. Procedure:

  • Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 1.0 mg/cm².
  • Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger to create a uniform film.
  • Drying: Allow the film to dry for at least 30 minutes in the dark at a controlled temperature (e.g., 35°C).[2]
  • Initial Absorbance Measurement (Pre-irradiation): Place the plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to the product's intended use (e.g., a proportion of the labeled SPF).
  • Final Absorbance Measurement (Post-irradiation): After irradiation, remeasure the absorbance spectrum of the sample under the same conditions as the initial measurement.
  • Calculation of Photostability: Calculate the change in the area under the curve (AUC) for the UVA and UVB regions before and after irradiation to determine the percentage of photodegradation.

Method 2: In Vitro Photostability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative analysis of the concentration of this compound and other UV filters before and after UV irradiation.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Analytical column suitable for the separation of UV filters (e.g., C18 column)
  • Solar simulator
  • PMMA plates
  • Extraction solvent (e.g., methanol, acetonitrile)
  • Sonication bath
  • Syringe filters (0.45 µm)
  • Analytical standards of this compound and other relevant UV filters

2. Procedure:

  • Sample Preparation and Irradiation:
  • Prepare two sets of sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy protocol.
  • Keep one set as the non-irradiated control.
  • Expose the second set to a controlled dose of UV radiation.
  • Extraction:
  • Place each irradiated and non-irradiated plate into a separate beaker containing a known volume of extraction solvent.
  • Use sonication to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.
  • Sample Preparation for HPLC:
  • Dilute the extracts to a concentration that falls within the linear range of the calibration curve.
  • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
  • HPLC Analysis:
  • Inject the prepared samples into the HPLC system.
  • Run the analysis using a validated method for the separation and quantification of the UV filters of interest.
  • Quantification:
  • Prepare a calibration curve using at least five concentrations of the analytical standards.
  • Determine the concentration of this compound and other UV filters in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.
  • Calculation of Photodegradation: Calculate the percentage of degradation for each UV filter by comparing its concentration in the irradiated sample to the non-irradiated control.

Troubleshooting Guides

UV-Vis Spectroscopy Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Absorbance Readings - Non-uniform film thickness.- Incomplete drying of the film.- Instrument instability.- Ensure precise application and even spreading of the sunscreen.- Allow for adequate and consistent drying time in a controlled environment.- Perform instrument calibration and baseline correction.
High Variability Between Replicates - Inconsistent sample application.- Variations in the PMMA plate surface.- Use a positive displacement pipette for accurate application.- Use plates from the same batch and inspect for any surface defects.
Unexpectedly High Photodegradation - Incorrect irradiation dose.- Thermal degradation due to heat from the lamp.- Calibrate the solar simulator to deliver the correct UV dose.- Ensure the sample plate is adequately cooled during irradiation.
Negative Absorbance Values - Incorrect blanking/referencing.- Use a clean, untreated PMMA plate as a blank reference.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Incompatible mobile phase.- Sample overload.- Replace the analytical column.- Adjust the mobile phase composition (e.g., pH, solvent ratio).- Dilute the sample to a lower concentration.
Shifting Retention Times - Changes in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure consistent flow rate.
Low Recovery of UV Filters - Incomplete extraction from the PMMA plate.- Adsorption of analytes to the filter or vial.- Increase sonication time or use a stronger extraction solvent.- Use low-binding filters and vials.
Ghost Peaks - Contamination in the mobile phase or injector.- Use high-purity solvents and flush the injector and system.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis Analysis prep1 Apply Sunscreen to PMMA Plate (1.0 mg/cm²) prep2 Spread to Create Uniform Film prep1->prep2 prep3 Dry in Dark (≥30 min) prep2->prep3 analysis1 Measure Initial Absorbance (Pre-irradiation) prep3->analysis1 analysis2 Expose to Controlled UV Dose analysis1->analysis2 analysis3 Measure Final Absorbance (Post-irradiation) analysis2->analysis3 analysis4 Calculate % Photodegradation analysis3->analysis4

Caption: Workflow for in vitro photostability testing using UV-Vis Spectroscopy.

Experimental_Workflow_HPLC cluster_prep Sample Preparation & Irradiation cluster_extraction Extraction cluster_analysis HPLC Analysis prep1 Prepare Irradiated and Non-Irradiated Samples on PMMA Plates ext1 Dissolve Film in Extraction Solvent with Sonication prep1->ext1 ext2 Dilute and Filter Extract ext1->ext2 analysis1 Inject Sample into HPLC ext2->analysis1 analysis2 Quantify UV Filter Concentration analysis1->analysis2 analysis3 Calculate % Photodegradation analysis2->analysis3

Caption: Workflow for in vitro photostability testing using HPLC.

Troubleshooting_Logic cluster_uv_vis UV-Vis Spectroscopy Issues cluster_hplc HPLC Issues cluster_formulation Formulation Issues start Unexpected Photodegradation Result uv1 Check Film Uniformity & Thickness start->uv1 hplc1 Verify Extraction Efficiency start->hplc1 form1 Review Ingredient Interactions start->form1 uv2 Verify Drying Time & Conditions uv1->uv2 uv3 Calibrate Solar Simulator uv2->uv3 uv4 Check for Thermal Effects uv3->uv4 hplc2 Check Column Performance hplc1->hplc2 hplc3 Validate Mobile Phase hplc2->hplc3 hplc4 Confirm Standard Curve Accuracy hplc3->hplc4 form2 Assess Emulsion Stability form1->form2 form3 Consider pH of Formulation form2->form3

References

Technical Support Center: Managing Homosalate-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with homosalate-induced cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is multifactorial, primarily involving the induction of oxidative stress, mitochondrial dysfunction, and genotoxicity.[1][2] Studies have shown that This compound (B147027) can lead to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components.[3] This is often linked to mitochondrial impairment, including depolarization of the mitochondrial membrane.[3] Furthermore, this compound has been observed to be genotoxic, causing DNA damage and micronucleus formation in cell lines such as human breast cancer cells (MCF-7).[2][4] Some studies also indicate that this compound can modulate signaling pathways like PI3K/AKT and MAPK, which are involved in cell survival and proliferation.[3][5][6]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: The cytotoxic concentrations of this compound can vary depending on the cell line and the duration of exposure. For instance, in MCF-7 human breast cancer cells, dose-dependent effects on cell viability have been observed, with significant cytotoxicity occurring at concentrations above 1000 µM.[1][2] In human trophoblast cells (HTR8/SVneo), a dose-dependent decrease in proliferative activity has also been noted.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the appropriate concentration range for your studies.

Q3: How can I reduce or mitigate this compound-induced cytotoxicity in my experiments?

A3: Mitigating this compound's cytotoxic effects can be crucial for studying its other biological activities. One effective strategy is the co-treatment with antioxidants. N-acetyl-L-cysteine (NAC), a glutathione (B108866) precursor, has been shown to restore cell proliferation that was suppressed by this compound, suggesting that it counteracts the effects of oxidative stress.[3][7][8][9][10] Other potential strategies include optimizing the concentration of this compound to the lowest effective dose and minimizing the exposure time.

Q4: Can this compound's solvent, such as DMSO, contribute to cytotoxicity?

A4: Yes, the solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can exert cytotoxic effects, especially at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some are sensitive to concentrations as low as 0.1%.[11] It is essential to keep the final DMSO concentration in your cell culture medium as low as possible and consistent across all experimental and control groups.[11][12][13] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[12]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death in this compound-Treated Wells
Observation Potential Cause Recommended Solution
High cytotoxicity at low this compound concentrations Cell line hypersensitivity: Some cell lines may be particularly sensitive to this compound.Perform a preliminary dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is below 0.5% and ideally below 0.1%.[11] Include a vehicle control with the same DMSO concentration.
Compound precipitation: this compound may precipitate out of the culture medium, and these precipitates can be cytotoxic.Visually inspect the wells for any precipitate. Prepare this compound dilutions in pre-warmed media and consider serial dilutions to avoid "solvent shock".[14][15]
Inconsistent results between experiments Variability in cell health or passage number: Cells at high passage numbers or in poor health can be more susceptible to chemical-induced stress.Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase before treatment.
Inconsistent incubation times: The duration of this compound exposure can significantly impact cytotoxicity.Standardize all incubation times for cell seeding, compound treatment, and assay development.
Issue 2: Assay Interference and Artifacts
Observation Potential Cause Recommended Solution
High background in fluorescence-based assays Autofluorescence of this compound: Some compounds can inherently fluoresce at the excitation/emission wavelengths of the assay dye.Run a control with this compound in cell-free media to check for autofluorescence. If significant, consider using an alternative assay with a different detection method (e.g., colorimetric or luminescent).
Interference with fluorescent probes: this compound may interact with the fluorescent dyes used in cytotoxicity or ROS assays.[16][17]Test for interference by adding this compound to the assay system in the absence of cells.
Low signal or unexpected results in MTT assays Inhibition of cellular reductases: this compound might interfere with the mitochondrial reductases responsible for converting MTT to formazan (B1609692).Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).
Precipitation of formazan: Insoluble formazan crystals may not fully dissolve, leading to inaccurate readings.Ensure complete solubilization of the formazan crystals by using an appropriate solubilizing agent and sufficient mixing.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in MCF-7 Cells

Concentration (µM)Exposure Time% Cell Viability (MTT Assay)Reference
25024 hoursNot specified[2]
50024 hoursNot specified[2]
75024 hoursSignificant decrease[2]
100024 hoursSignificant decrease[2]
150024 hoursNot specified[2]
200024 hours~43%[2]

Table 2: Genotoxicity of this compound in MCF-7 Cells

Concentration (µM)Exposure TimeObservation (Micronucleus Test)Reference
75024 hoursSignificant induction of micronucleus formation[2]
100024 hoursSignificant induction of micronucleus formation[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).

Protocol 3: Intracellular ROS Measurement

This protocol uses a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular reactive oxygen species.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control for ROS induction (e.g., H2O2).

  • Probe Loading: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS or a suitable buffer back to the wells and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

Visualizations

Signaling Pathways and Experimental Workflows

Homosalate_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria DNA_Damage DNA Damage & Genotoxicity This compound->DNA_Damage PI3K_AKT PI3K/AKT Pathway (Modulation) This compound->PI3K_AKT MAPK MAPK Pathway (Modulation) This compound->MAPK ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis / Cell Death PI3K_AKT->Apoptosis MAPK->Apoptosis Caspase_Activation->Apoptosis Cell_Viability ↓ Cell Viability Apoptosis->Cell_Viability NAC N-acetylcysteine (NAC) NAC->ROS

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (± Antioxidant) Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Endpoint Select Endpoint Assay Incubation->Endpoint Viability Cell Viability (MTT, LDH) Endpoint->Viability Viability ROS_Assay Oxidative Stress (ROS Assay) Endpoint->ROS_Assay Mechanism Mito Mitochondrial Health (Membrane Potential) Endpoint->Mito Mechanism Genotox Genotoxicity (Micronucleus Test) Endpoint->Genotox Mechanism Analysis Data Analysis Viability->Analysis ROS_Assay->Analysis Mito->Analysis Genotox->Analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start High Cytotoxicity Observed Vehicle_Control Is Vehicle Control Also Toxic? Start->Vehicle_Control Solvent_Issue Solvent Toxicity Issue Vehicle_Control->Solvent_Issue Yes Homosalate_Issue This compound-Specific Toxicity Vehicle_Control->Homosalate_Issue No Reduce_Solvent Reduce Solvent Conc. Solvent_Issue->Reduce_Solvent Dose_Dependent Is Toxicity Dose-Dependent? Homosalate_Issue->Dose_Dependent On_Off_Target On- or Off-Target Pharmacological Effect Dose_Dependent->On_Off_Target Yes Artifact Potential Artifact (e.g., precipitation) Dose_Dependent->Artifact No Lower_Conc Lower this compound Conc. On_Off_Target->Lower_Conc Check_Precip Check for Precipitation Artifact->Check_Precip

Caption: Troubleshooting logic for high cytotoxicity observations.

References

Technical Support Center: Enhancing Homosalate Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficiency of homosalate (B147027) removal in wastewater treatment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound removal.

Problem Potential Causes Troubleshooting Steps & Solutions
Low this compound Removal Efficiency Ineffective treatment method for the given water matrix.- Method Selection: Re-evaluate the chosen treatment technology. For instance, biodegradation may be slow for recalcitrant this compound. Consider advanced oxidation processes (AOPs) or adsorption.[1] - Process Optimization: Key parameters may not be optimal. Systematically vary parameters such as pH, catalyst/adsorbent dosage, oxidant concentration, and reaction time to identify the optimal conditions for this compound degradation.[2][3]
Suboptimal experimental conditions.- pH Adjustment: The solution pH significantly influences the efficiency of many AOPs. For Fenton-based processes, a lower pH is generally more effective.[3] - Catalyst/Adsorbent Loading: Insufficient catalyst or adsorbent surface area can limit the reaction rate. Gradually increase the loading and monitor the impact on removal efficiency. - Oxidant Concentration: In processes like ozonation or UV/H₂O₂, the oxidant dose is critical. Too low a dose will result in incomplete degradation, while an excessive dose can be costly and lead to unwanted byproducts.[2][4]
Presence of interfering substances in the wastewater matrix.- Water Matrix Analysis: Characterize the wastewater for the presence of organic and inorganic scavengers (e.g., carbonate, bicarbonate, dissolved organic matter) that can compete for reactive oxygen species in AOPs. - Pre-treatment: Consider a pre-treatment step, such as coagulation-flocculation or filtration, to remove interfering substances before the primary treatment.
Inconsistent Experimental Results Variability in wastewater composition.- Sample Homogenization: Ensure that wastewater samples are well-mixed before each experiment to guarantee homogeneity. - Synthetic Wastewater: For initial mechanism and optimization studies, consider using synthetic wastewater with a known concentration of this compound to eliminate variability from complex matrices.
Fluctuations in experimental parameters.- Parameter Control: Maintain tight control over all experimental parameters, including temperature, pH, mixing speed, and light intensity (for photocatalysis). Use calibrated instruments for all measurements.
Degradation of analytical standards or reagents.- Reagent & Standard Quality: Use high-purity reagents and analytical standards. Store them according to the manufacturer's instructions to prevent degradation. Regularly prepare fresh stock solutions.
Difficulty in Regenerating Adsorbents Strong adsorbate-adsorbent interactions.- Solvent Selection: The choice of eluent is crucial for effective regeneration. Organic solvents like ethanol (B145695) or methanol, or solutions of acids or bases (e.g., NaOH, HNO₃), can be effective for desorbing organic contaminants.[5][6] The selection depends on the nature of the adsorbent and the adsorbate. - Thermal Regeneration: For robust adsorbents like activated carbon, thermal regeneration can be a highly effective method to remove adsorbed organic compounds.[5]
Fouling of the adsorbent surface.- Pre-treatment of Wastewater: To prevent fouling by suspended solids or macromolecules, pre-filter the wastewater before the adsorption step. - Combined Regeneration Methods: A combination of chemical washing followed by a thermal treatment can sometimes be more effective in restoring the adsorbent's capacity.[5]
Formation of Unknown Degradation Byproducts Incomplete mineralization of this compound.- Analytical Identification: Employ advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the byproducts.[7][8][9] - Toxicity Assessment: Evaluate the potential toxicity of the identified byproducts to ensure that the treatment process is not generating more harmful compounds than the parent molecule.
Complex reaction pathways in AOPs.- Mechanism Investigation: Conduct experiments with radical scavengers to identify the primary reactive oxygen species responsible for degradation (e.g., hydroxyl radicals, sulfate (B86663) radicals). This can provide insights into the degradation pathway.[10][11] - Adjusting Operating Conditions: Modifying operational parameters, such as the type of oxidant or catalyst, can alter the degradation pathway and potentially minimize the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the treatment of this compound in wastewater.

Q1: What are the most effective methods for removing this compound from wastewater?

A1: Several methods have shown promise for this compound removal. Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, are highly effective in degrading the this compound molecule.[10][12] Adsorption using materials like activated carbon is also an effective method for its removal.[13] While biodegradation can occur, this compound is often considered recalcitrant, and biological treatment alone may not be sufficient for complete removal.[1]

Q2: How can I accurately measure the concentration of this compound in water samples?

A2: The most common and reliable analytical methods for quantifying this compound in water samples are High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[14] Sample preparation, often involving solid-phase extraction (SPE), is typically required to concentrate the analyte and remove interfering matrix components before instrumental analysis.[15]

Q3: What are the primary degradation byproducts of this compound during advanced oxidation processes?

A3: During AOPs, this compound can be transformed into various byproducts through reactions like hydroxylation, demethylation, and cleavage of the ester bond. Identified byproducts can include monochloro-homosalate and dichloro-homosalate in the presence of chlorine.[7] In oxidative processes, hydroxylated and carboxylated derivatives are also expected.[8][16] The specific byproducts formed depend on the AOP used and the reaction conditions.

Q4: What factors influence the efficiency of photocatalytic degradation of this compound?

A4: The efficiency of photocatalytic degradation is influenced by several factors, including:

  • Photocatalyst type and dosage: The choice of photocatalyst (e.g., TiO₂, ZnO) and its concentration are critical.

  • Light source and intensity: The wavelength and intensity of the light source must be appropriate for activating the photocatalyst.

  • pH of the solution: pH can affect the surface charge of the photocatalyst and the speciation of this compound.

  • Presence of dissolved oxygen: Oxygen acts as an electron scavenger, promoting the formation of reactive oxygen species.

  • Water matrix composition: The presence of organic matter and inorganic ions can scavenge reactive species and reduce efficiency.[17]

Q5: Is it possible to completely mineralize this compound to CO₂ and H₂O?

A5: Complete mineralization of this compound to carbon dioxide and water is achievable with AOPs under optimized conditions.[10][18] However, achieving complete mineralization can be energy-intensive and may not always be necessary if the primary degradation byproducts are non-toxic and biodegradable. The degree of mineralization depends on the treatment time, oxidant dosage, and the specific AOP employed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound removal.

Table 1: Comparison of this compound Removal Efficiencies by Different Treatment Processes

Treatment ProcessThis compound Removal Efficiency (%)Key Experimental ConditionsReference
Biodegradation (Microbial Consortia)60 - 80%12 days incubation period[1]
Ozonation>85%Ozone dose of ~0.6 g O₃/g DOC[19]
UV/H₂O₂>90%Specific conditions not detailed[11]
UV/PMS~86%Specific conditions not detailed[11]
Adsorption (Powdered Activated Carbon)Up to 96% (in MBRs)Part of a hybrid membrane bioreactor system[20]

Table 2: Kinetic Data for this compound Degradation

Treatment ProcessRate ConstantUnitsNotesReference
Reaction with Ozone>10⁴M⁻¹s⁻¹For fast-reacting compounds at pH 7[19]
ChlorinationFollows zero-order reaction-Under specific experimental conditions[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound removal.

Protocol 1: Photocatalytic Degradation of this compound using TiO₂
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water or the wastewater matrix to achieve the desired initial concentration.

  • Photoreactor Setup: Use a batch photoreactor equipped with a UV lamp (e.g., mercury lamp) and a magnetic stirrer. The reactor should be made of a material transparent to UV light (e.g., quartz).

  • Catalyst Suspension: Add the desired amount of TiO₂ photocatalyst to the this compound solution. Stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.

  • Analysis: Analyze the filtrate for the remaining this compound concentration using a suitable analytical method like HPLC-UV.

  • Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics.

Protocol 2: Ozonation of this compound in a Bubble Column Reactor
  • Reactor Setup: Use a glass bubble column reactor filled with the this compound-containing water sample.

  • Ozone Generation: Generate ozone from pure oxygen using an ozone generator.

  • Ozonation: Bubble the ozone gas through the water sample at a constant flow rate.

  • Off-gas Treatment: Pass the off-gas through a potassium iodide (KI) solution to trap and quantify the unreacted ozone.

  • Sample Collection: Collect water samples from the reactor at specific time intervals.

  • Quenching of Residual Ozone: Immediately quench the residual ozone in the collected samples by adding a quenching agent, such as sodium thiosulfate.

  • Analysis: Measure the concentration of this compound in the quenched samples using an appropriate analytical technique (e.g., LC-MS/MS).

  • Data Analysis: Determine the removal efficiency of this compound as a function of ozonation time and calculate the ozone consumption.

Protocol 3: Adsorption of this compound onto Activated Carbon
  • Adsorbent Preparation: Wash the activated carbon with deionized water to remove any impurities and then dry it in an oven.

  • Batch Adsorption Experiments: In a series of flasks, add a fixed amount of activated carbon to a known volume of this compound solution with a specific initial concentration.

  • Equilibration: Place the flasks on a shaker and agitate them at a constant speed and temperature for a predetermined time to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the activated carbon from the solution by filtration or centrifugation.

  • Analysis: Determine the final concentration of this compound in the supernatant.

  • Data Analysis: Calculate the amount of this compound adsorbed per unit mass of activated carbon and determine the adsorption isotherm by fitting the data to models like Langmuir or Freundlich.

Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Homosalate_Degradation_Pathway This compound This compound Intermediates Hydroxylated and Carboxylated Intermediates This compound->Intermediates Hydroxylation Cleavage Ester Bond Cleavage Products This compound->Cleavage Hydrolysis Byproducts Chlorinated Byproducts (in presence of Chlorine) This compound->Byproducts Chlorination Mineralization CO2 + H2O Intermediates->Mineralization Further Oxidation Cleavage->Mineralization Further Oxidation

Caption: A simplified potential degradation pathway of this compound during advanced oxidation processes.

Experimental_Workflow_Photocatalysis Prep_Solution Prepare this compound Solution Add_Catalyst Add Photocatalyst (e.g., TiO2) Prep_Solution->Add_Catalyst Equilibrate Equilibrate in Dark Add_Catalyst->Equilibrate UV_Irradiation UV Irradiation Equilibrate->UV_Irradiation Sampling Collect Samples at Intervals UV_Irradiation->Sampling Filter Filter to Remove Catalyst Sampling->Filter Analyze Analyze this compound Concentration (HPLC) Filter->Analyze Data_Analysis Calculate Degradation Efficiency Analyze->Data_Analysis

Caption: Experimental workflow for a typical photocatalytic degradation of this compound.

Treatment_Selection_Logic Start Start: this compound Contaminated Wastewater High_Concentration High this compound Concentration? Start->High_Concentration Recalcitrant_Matrix Complex/Recalcitrant Wastewater Matrix? High_Concentration->Recalcitrant_Matrix No AOP Consider Advanced Oxidation Processes (AOPs) High_Concentration->AOP Yes Adsorption Consider Adsorption (e.g., Activated Carbon) Recalcitrant_Matrix->Adsorption No Hybrid Consider Hybrid System (e.g., MBR with PAC) Recalcitrant_Matrix->Hybrid Yes AOP->Adsorption Consider as polishing step Biological Biological Treatment (May require long retention times) Adsorption->Biological Consider in combination

References

Technical Support Center: Addressing Homosalate Interference in Hormone Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from homosalate (B147027) in hormone receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with hormone receptor binding assays?

This compound is an organic compound commonly used as a UV filter in sunscreens and other personal care products.[1][2][3] It is a salicylate (B1505791) ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[3] Its chemical structure allows it to interact with hormone receptors, leading to potential interference in binding assays. This interference can manifest as weak estrogenic, anti-androgenic, and anti-progestagenic activities.[4][5]

Q2: Which hormone receptors are affected by this compound?

In vitro studies have shown that this compound can interact with several steroid hormone receptors:

  • Estrogen Receptor (ER): There are conflicting reports on this compound's affinity for the estrogen receptor. Some studies have observed no direct affinity for ERα even at high concentrations[6], while others suggest it can activate the transcription of the estrogen receptor alpha (ERα).[7]

  • Androgen Receptor (AR): this compound has been shown to act as an antagonist to the androgen receptor.[4][5][8]

  • Progesterone (B1679170) Receptor (PR): this compound has also been found to be an antagonist towards the progesterone receptor.[4][5][8]

Q3: How can I differentiate between true hormonal activity of my test compound and interference from this compound?

Differentiating true activity from assay artifacts is crucial.[9][10] Here are a few strategies:

  • Use of Controls: Include this compound as a separate control in your assay to characterize its specific effects.

  • Orthogonal Assays: Employ a different type of assay to confirm your findings. For example, if you observe activity in a cell-based reporter assay, try to confirm it with a cell-free radioligand binding assay.

  • Structural Analogs: Test structural analogs of your compound of interest that are unlikely to have the same off-target effects as this compound.

  • Counter-screens: If you suspect interference, perform counter-screens against other receptors to assess the specificity of the observed effect.

Troubleshooting Guide

Issue 1: High Background Signal in Radioligand Binding Assay

High background noise can mask the specific binding signal, leading to inaccurate results.[11][12]

Possible Causes:

  • Non-specific Binding of this compound: this compound itself might be binding non-specifically to components of the assay, such as plasticware or filter membranes.

  • Radioligand Issues: The radioligand may be of poor quality or at too high a concentration.

  • Suboptimal Assay Conditions: Incorrect buffer composition, incubation time, or temperature can increase non-specific binding.[12]

Troubleshooting Steps:

  • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer to minimize non-specific binding.

  • Pre-treat Plates/Filters: Consider pre-treating your assay plates or filter mats to reduce the binding of hydrophobic compounds like this compound.

  • Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of your radioligand.

  • Wash Steps: Increase the number and volume of wash steps to more effectively remove unbound radioligand and interfering compounds.

  • Run a "this compound Only" Control: Include wells with only this compound and the radioligand (no receptor) to quantify its contribution to the background signal.

Issue 2: Inconsistent Results in Reporter Gene Assays

Variability in reporter gene assays can be caused by several factors, including the test compound itself.

Possible Causes:

  • Cytotoxicity of this compound: At higher concentrations, this compound may be cytotoxic to the reporter cell line, leading to a decrease in signal that could be misinterpreted as antagonism.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might affect cell viability or reporter gene expression at the concentrations used.

  • Assay Interference: this compound might directly interfere with the reporter enzyme (e.g., luciferase), either inhibiting or enhancing its activity.

Troubleshooting Steps:

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your reporter gene assay to determine the cytotoxic concentration of this compound. Ensure your experimental concentrations are below this level.

  • Solvent Control: Run a vehicle control with the same concentration of solvent used for this compound to account for any solvent-related effects.

  • Luciferase Interference Assay: To check for direct interference with the reporter, perform a cell-free luciferase assay by adding this compound directly to a solution containing luciferase and its substrate.

  • Optimize Incubation Time: Vary the incubation time of the cells with this compound to see if the effect is time-dependent, which might help differentiate between a specific receptor-mediated event and a non-specific effect.

Quantitative Data Summary

The following table summarizes the in vitro effects of this compound on various hormone receptors based on available data.

ReceptorAssay TypeSpeciesEffectIC50 / EC50Reference
Estrogen Receptor (ERα) Receptor Binding AssayHuman (recombinant)No affinity observed up to 100,000 nM-[6]
Androgen Receptor (AR) Reporter Gene AssayHuman (MDA-kb2 cells)Antagonist5.57 x 10⁻⁶ M(Schreurs et al., 2002)
Androgen Receptor (AR) Reporter Gene AssayHuman (293 HEK cells)Antagonist-[8]
Progesterone Receptor (PR) Reporter Gene AssayHuman (U2-OS cells)Slight Antagonist-[6]
Progesterone Receptor (PR) Reporter Gene AssayHuman (293 HEK cells)Antagonist-[8]

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor (ER)

This protocol is adapted from established methods for assessing the binding of a test compound to the estrogen receptor.[13][14][15]

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-17β-Estradiol (Radioligand)

  • Unlabeled 17β-Estradiol (Competitor)

  • Test compound (e.g., this compound)

  • TEDG Buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol)

  • Assay Buffer

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as per established protocols.[13]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and uterine cytosol.

    • Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled estradiol, and uterine cytosol.

    • Competitive Binding: Assay buffer, radioligand, uterine cytosol, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Androgen Receptor (AR) Transcriptional Activation Assay

This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.[16][17][18][19][20]

Materials:

  • A suitable cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase), such as the 22Rv1/MMTV_GR-KO cell line.[16]

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) as a reference agonist.

  • A reference anti-androgen (e.g., bicalutamide).

  • Test compound (this compound).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound (this compound) and a vehicle control.

    • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Agonist Mode: Normalize the luciferase activity to the vehicle control and plot the fold induction against the concentration of the test compound to determine the EC50.

    • Antagonist Mode: Normalize the luciferase activity to the DHT-only control and plot the percentage of inhibition against the concentration of the test compound to determine the IC50.

Visualizations

cluster_0 This compound Interference Pathway This compound This compound Binding_Pocket Ligand Binding Pocket This compound->Binding_Pocket Direct Binding Hormone_Receptor Hormone Receptor (ER, AR, PR) Cellular_Response Altered Cellular Response (e.g., Gene Expression) Binding_Pocket->Cellular_Response Altered Signaling

Caption: Mechanism of this compound Interference.

cluster_1 Troubleshooting Workflow for Suspected Interference Start Unexpected Result in Hormone Receptor Assay Check_Cytotoxicity Assess Cytotoxicity of Test Compound Start->Check_Cytotoxicity Cytotoxic Is Compound Cytotoxic at Test Concentrations? Check_Cytotoxicity->Cytotoxic Adjust_Concentration Lower Compound Concentration or Choose Different Assay Cytotoxic->Adjust_Concentration Yes Run_Orthogonal_Assay Perform Orthogonal Assay (e.g., Cell-free vs. Cell-based) Cytotoxic->Run_Orthogonal_Assay No Adjust_Concentration->Start Consistent_Results Are Results Consistent Across Assays? Run_Orthogonal_Assay->Consistent_Results True_Activity Likely True Hormonal Activity Consistent_Results->True_Activity Yes Assay_Artifact Potential Assay Artifact/ Interference Consistent_Results->Assay_Artifact No Investigate_Interference Investigate Specific Interference (e.g., Reporter Enzyme Inhibition) Assay_Artifact->Investigate_Interference

Caption: Troubleshooting Decision Tree.

cluster_2 Modified Assay Workflow to Mitigate Interference Assay_Setup Standard Assay Setup Add_Controls Include 'this compound Only' and 'No Receptor' Controls Assay_Setup->Add_Controls Pre_Incubation Pre-incubation with Blocking Agents Add_Controls->Pre_Incubation Compound_Addition Addition of Test Compound and Radioligand Pre_Incubation->Compound_Addition Incubation Incubation to Reach Equilibrium Compound_Addition->Incubation Washing Enhanced Wash Steps (Increased Volume/Frequency) Incubation->Washing Data_Acquisition Data Acquisition Washing->Data_Acquisition Data_Analysis Data Analysis with Background Correction from Controls Data_Acquisition->Data_Analysis

Caption: Modified Experimental Workflow.

References

Technical Support Center: Mitigating the Environmental Persistence of Homosalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to addressing the environmental persistence of homosalate (B147027). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental endeavors.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary concerns regarding the environmental persistence of this compound?

A1: this compound is a common UV filter in sunscreens and personal care products.[1][2] Its widespread use leads to its release into aquatic environments through wastewater and recreational activities. Concerns regarding its environmental persistence stem from its potential to bioaccumulate in aquatic organisms and its suspected endocrine-disrupting properties.[1][3][4]

Q2: What are the main strategies being explored to mitigate the environmental persistence of this compound?

A2: The primary strategies focus on the degradation of this compound into less harmful compounds. These include:

  • Biodegradation: Utilizing microorganisms to break down the molecule.

  • Photodegradation: Using light energy, often in combination with a catalyst, to decompose the compound.

  • Advanced Oxidation Processes (AOPs): Employing highly reactive species, such as hydroxyl radicals, to oxidize this compound.

Biodegradation

Q3: Which microorganisms have shown potential for degrading this compound?

A3: Studies have shown that certain bacterial strains, particularly from the Pseudomonas genus, are capable of degrading this compound.[5][6] Microbial consortia from wastewater treatment plants have also demonstrated the ability to degrade this compound.[7]

Q4: What are the typical degradation products of this compound biodegradation?

A4: The initial and primary step in the biodegradation of this compound involves the cleavage of the ester bond, resulting in the formation of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol.[8] Further degradation of these intermediates can lead to complete mineralization.

Photodegradation & Advanced Oxidation Processes (AOPs)

Q5: How effective is direct photolysis for this compound degradation?

A5: this compound is relatively photostable, meaning direct degradation by sunlight (photolysis) is a slow process.[9] However, its degradation can be significantly enhanced by the presence of photosensitizers or through advanced oxidation processes.

Q6: What are Advanced Oxidation Processes (AOPs) and how are they applied to this compound?

A6: AOPs are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[10] For this compound, common AOPs include UV/H₂O₂ and the Fenton process (Fe²⁺ + H₂O₂), which generate these radicals to break down the this compound molecule.[11][12]

Q7: What are the expected degradation products from AOPs?

A7: AOPs lead to the hydroxylation of the aromatic ring and cleavage of the ester bond, resulting in a variety of intermediate products.[13] Ultimately, with sufficient treatment time and oxidant concentration, complete mineralization to CO₂, water, and inorganic salts can be achieved. In chlorinated water, halogenated byproducts such as monochloro-homosalate and dichloro-homosalate can be formed.[9][14]

Troubleshooting Guides

Biodegradation Experiments

Q1: My microbial culture is not showing any significant degradation of this compound. What are the possible reasons?

A1:

  • Incorrect Microorganism: Ensure you are using a microbial strain or consortium known to degrade this compound. Not all microorganisms have the necessary enzymatic pathways.

  • Toxicity: High concentrations of this compound may be toxic to the microorganisms. Try lowering the initial concentration.

  • Nutrient Limitation: The growth medium may be lacking essential nutrients for microbial growth and metabolism. Check the composition of your mineral salt medium.

  • Acclimation Period: The microorganisms may require an acclimation period to induce the enzymes necessary for degradation. Extend the incubation time.

  • Sub-optimal Conditions: Check and optimize environmental parameters such as pH, temperature, and aeration, as these can significantly impact microbial activity.

Q2: I am having difficulty isolating this compound-degrading bacteria from environmental samples. What can I do?

A2:

  • Enrichment Culture: Use a selective enrichment technique by providing this compound as the sole carbon source in your culture medium. This will favor the growth of bacteria capable of utilizing it.

  • Sample Source: Collect samples from environments where this compound is likely to be present, such as wastewater treatment plant sludge or contaminated sediments.

  • Serial Dilution and Plating: After enrichment, use serial dilutions and plate on solid media containing this compound to isolate individual colonies.

  • Patience: The isolation of specific degrading strains can be a lengthy process requiring multiple rounds of enrichment and purification.

Photodegradation & AOP Experiments

Q3: The photodegradation rate of this compound in my experiment is very low. How can I improve it?

A3:

  • Light Source: Ensure your UV lamp has the appropriate wavelength and intensity for the chosen photocatalyst or for direct photolysis if applicable. The peak absorption of this compound is around 306 nm.[3]

  • Catalyst Loading: If using a photocatalyst like TiO₂, optimize the catalyst concentration. Too little catalyst will limit the reaction rate, while too much can lead to turbidity and light scattering, reducing efficiency.

  • Oxidant Concentration: In AOPs like UV/H₂O₂, the concentration of H₂O₂ is critical. Insufficient H₂O₂ will limit the generation of hydroxyl radicals, while excess H₂O₂ can act as a scavenger for these radicals, reducing the degradation rate.

  • pH: The pH of the solution can affect the surface charge of the photocatalyst and the generation of hydroxyl radicals. Optimize the pH for your specific system.

  • Reactor Design: Ensure efficient mixing and that the entire solution is being irradiated. The design of the photoreactor plays a crucial role in the overall efficiency.[9][14][15][16][17]

Q4: I am observing the formation of unexpected byproducts in my AOP experiment. What could be the cause?

A4:

  • Incomplete Mineralization: The reaction time or oxidant concentration may not be sufficient for complete degradation to CO₂ and H₂O, leading to the accumulation of intermediate products.

  • Reaction with Matrix Components: If you are using a complex matrix (e.g., wastewater), the hydroxyl radicals can react with other organic matter present, leading to a variety of byproducts.

  • Chlorine Presence: If your water source contains chlorine, you may be forming chlorinated byproducts of this compound.[9][14]

  • Analytical Method: Ensure your analytical method (e.g., GC-MS, LC-MS) is capable of identifying the expected and unexpected byproducts. Mass spectral libraries and fragmentation pattern analysis are crucial for identification.

Analytical & Quantitative Issues

Q5: I am having trouble with the HPLC analysis of this compound and its degradation products. What are some common issues?

A5:

  • Peak Tailing: This can be caused by interactions with active sites on the column. Consider using a different column, adjusting the mobile phase pH, or adding a competing base.

  • Poor Resolution: Optimize the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient profile to improve the separation of peaks.

  • Retention Time Drift: This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation. Ensure consistent mobile phase preparation and use a column oven for temperature control.

  • Ghost Peaks: These can arise from contaminants in the mobile phase, sample, or from previous injections. Flush the system and use high-purity solvents.

Q6: My quantitative results for this compound degradation are not reproducible. What are the potential sources of error?

A6:

  • Sample Preparation: Inconsistent sample extraction or dilution can lead to significant variability. Ensure your sample preparation protocol is well-defined and followed precisely.

  • Instrument Calibration: Regularly calibrate your analytical instruments (e.g., HPLC, UV-Vis spectrophotometer) to ensure accuracy and linearity.

  • Standard Stability: The stability of your this compound and degradation product standards can affect the accuracy of your calibration curves. Store standards appropriately and prepare fresh solutions regularly.

  • Matrix Effects: Components in your sample matrix can interfere with the analysis, leading to signal enhancement or suppression. Use matrix-matched standards or internal standards to correct for these effects.

  • Inconsistent Reaction Conditions: Small variations in experimental parameters (e.g., temperature, light intensity, mixing speed) can impact the degradation rate. Carefully control all experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of this compound under various experimental conditions.

Table 1: Biodegradation of this compound

Microorganism/ConsortiumInitial ConcentrationIncubation TimeDegradation Efficiency (%)Reference
Wastewater Treatment Plant SludgeNot Specified28 days~70% (inherently biodegradable)
Activated Sludge (OECD 301F)Not Specified60 days62%
Synthetic Bacterial Consortium100 µg/mL12 days60-80%[7]

Table 2: Photodegradation and Advanced Oxidation Processes (AOPs) for this compound

ProcessInitial ConcentrationKey ParametersDegradation Efficiency (%)Half-lifeReference
Hydrolysis (pH 7, 25°C)Not Specified-Rapid~9 days
UV/H₂O₂100 µg/L[H₂O₂] = 0.3 mM>90% (for similar UV filters)< 3 min (for similar UV filters)[2]
ChlorinationNot SpecifiedPresence of free chlorineFollows zero-order reactionNot Specified[9]

Experimental Protocols & Methodologies

Protocol 1: Biodegradation of this compound using an Enriched Microbial Consortium

Objective: To assess the biodegradation of this compound by a microbial consortium enriched from activated sludge.

Methodology:

  • Enrichment of Microbial Consortium:

    • Collect activated sludge from a municipal wastewater treatment plant.

    • In a flask containing mineral salt medium, add a small amount of activated sludge and this compound as the sole carbon source (e.g., 50 mg/L).

    • Incubate at room temperature on a shaker for 2-4 weeks.

    • Periodically transfer a small volume of the culture to a fresh medium containing this compound to enrich for degrading microorganisms.

  • Biodegradation Assay:

    • In sterile flasks, add mineral salt medium and the enriched microbial consortium.

    • Spike the flasks with a known concentration of this compound (e.g., 10 mg/L).

    • Prepare a sterile control flask with the same medium and this compound concentration but without the microbial consortium to account for abiotic degradation.

    • Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm).

    • Collect samples at regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis:

    • Extract this compound from the collected samples using a suitable solvent (e.g., ethyl acetate).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Calculate the percentage of this compound degradation over time.

Protocol 2: Photodegradation of this compound using UV/H₂O₂

Objective: To evaluate the degradation of this compound using the UV/H₂O₂ advanced oxidation process.

Methodology:

  • Experimental Setup:

    • Use a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

    • Prepare an aqueous solution of this compound with a known concentration (e.g., 10 mg/L).

  • Degradation Experiment:

    • Place the this compound solution in the photoreactor.

    • Add a predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 50 mg/L).

    • Turn on the UV lamp to initiate the reaction.

    • Maintain constant stirring and temperature throughout the experiment.

    • Collect samples at specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Analysis:

    • Analyze the concentration of this compound in the samples using HPLC-UV.

    • Identify degradation byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the degradation kinetics and efficiency.

Visualizations

Experimental_Workflow_Biodegradation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Sludge Activated Sludge Sample Enrichment Enrichment Culture (this compound as sole carbon source) Sludge->Enrichment Assay Biodegradation Assay (Mineral Salt Medium + Enriched Culture + this compound) Enrichment->Assay Sampling Time-course Sampling Assay->Sampling Control Sterile Control (No Culture) Control->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Data Data Analysis (Degradation % vs. Time) HPLC->Data

Caption: Experimental workflow for this compound biodegradation.

Degradation_Pathway_this compound cluster_biodegradation Biodegradation / Hydrolysis cluster_aop Advanced Oxidation Processes (AOPs) This compound This compound SalicylicAcid Salicylic Acid This compound->SalicylicAcid Ester Bond Cleavage Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol This compound->Trimethylcyclohexanol Ester Bond Cleavage HydroxylatedIntermediates Hydroxylated Intermediates This compound->HydroxylatedIntermediates •OH attack Mineralization Mineralization (CO2 + H2O) SalicylicAcid->Mineralization Trimethylcyclohexanol->Mineralization HydroxylatedIntermediates->Mineralization

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Optimization of Franz Cell Parameters for Homosalate Skin Penetration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of homosalate (B147027) skin penetration studies using Franz diffusion cells.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Franz cell experiment for this compound to ensure reproducibility?

A1: To ensure high reproducibility, meticulous control over several experimental parameters is essential. The most critical factors include:

  • Temperature: The temperature at the membrane surface should be maintained at approximately 32°C to mimic physiological skin conditions.[1][2] Consistent temperature regulation is crucial as it directly affects the diffusion process.[3][4]

  • Membrane Integrity and Type: The choice of membrane (e.g., human, porcine, or synthetic) and ensuring its integrity are vital.[1][2][4] Variations in membrane quality or preparation can be a significant source of variability.[1]

  • Receptor Fluid: The receptor fluid must act as a sink, meaning it should be able to dissolve at least 10 times the amount of this compound that is expected to permeate. For lipophilic compounds like this compound, hydroalcoholic solutions (e.g., PBS with ethanol) are often used to enhance solubility.[1][4][5] The fluid should be degassed to prevent air bubbles from forming under the membrane.[5]

  • Stirring Speed: The receptor chamber solution must be stirred consistently to ensure a uniform concentration and prevent the formation of an unstirred water layer at the membrane-fluid interface.[1][3]

  • Dose Application: The amount of the this compound-containing formulation applied to the membrane must be consistent and accurately measured for each cell.[5]

Q2: What type of membrane is considered the gold standard for this compound skin penetration studies?

A2: Dermatomed human skin explants are considered the gold standard for assessing the delivery of drugs and cosmetic ingredients from topical formulations.[1] However, due to ethical and availability issues, other membranes are frequently used. Porcine ear or dorsal skin is a common and accepted alternative as its permeability characteristics are similar to human skin.[4] Synthetic membranes can also be used, particularly for screening purposes and to eliminate biological variability, which helps in validating the experimental setup itself.[3][6]

Q3: How do I select an appropriate receptor fluid for a this compound study?

A3: this compound is a lipophilic compound. Therefore, an aqueous buffer like Phosphate-Buffered Saline (PBS) alone is generally not suitable as it will not provide adequate sink conditions. The receptor fluid's composition should be optimized to ensure the solubility of this compound. A common approach is to use a mixture of PBS and a solvent like ethanol (B145695) (e.g., 50:50 PBS:ethanol).[4][5] It's crucial to ensure that the chosen receptor fluid does not compromise the integrity of the skin membrane.[1]

Q4: What is the recommended temperature for the receptor fluid?

A4: While the skin surface temperature should be around 32°C, the receptor fluid is typically heated to 37°C to achieve this.[3] It is essential to validate the temperature at the membrane surface, as a temperature gradient will exist across the Franz cell apparatus.[3]

Q5: How can I verify the integrity of the skin membrane before and after the experiment?

A5: Skin membrane integrity can be assessed using several methods. Transepidermal Electrical Resistance (TEER) and Transepidermal Water Loss (TEWL) are common non-invasive techniques used before applying the formulation.[7] Post-experiment, the absorption of a reference compound can be measured to confirm the barrier was not compromised during the study.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate Franz cells (High Coefficient of Variation) 1. Inconsistent membrane thickness or preparation. 2. Air bubbles trapped under the membrane. 3. Inconsistent dosing of the formulation. 4. Variable stirring speeds. 5. Fluctuations in temperature.1. Use a dermatoscope to ensure uniform skin thickness. Standardize skin preparation protocols. 2. Degas the receptor fluid. When mounting the membrane, ensure no bubbles are present. If bubbles form during the experiment, they must be carefully removed.[8] 3. Use a calibrated positive displacement pipette for accurate and consistent application.[5] 4. Ensure all magnetic stir bars are of the same size and the stirrer is set to a consistent, gentle speed.[2] 5. Validate the temperature control system to ensure stability across all cells.[3]
Low or no permeation of this compound detected 1. Poor solubility of this compound in the receptor fluid (lack of sink conditions). 2. Formulation is not releasing the active ingredient. 3. Membrane integrity is compromised, or the membrane is too thick. 4. Analytical method is not sensitive enough.1. Increase the percentage of organic solvent (e.g., ethanol) in the receptor fluid to improve solubility.[4] 2. The formulation itself may be the rate-limiting step. This is a valid result, but consider testing a simpler solution of this compound as a positive control. The vehicle can significantly impact penetration.[9][10] 3. Check membrane integrity. Ensure the skin is properly prepared and not excessively thick. 4. Validate the analytical method (e.g., HPLC) to confirm it has a lower limit of quantitation sufficient to detect the expected concentrations of this compound.[10]
Unusually high or rapid permeation 1. Compromised membrane integrity (e.g., punctures or scratches). 2. Leaking Franz cell assembly. 3. Evaporation from the donor chamber.1. Visually inspect membranes for damage before mounting. Perform a skin integrity test (e.g., TEER) prior to the experiment.[7] 2. Ensure the clamp provides a secure, leak-free seal between the donor and receptor chambers.[5] 3. Cover the donor chamber with parafilm or a lid to minimize evaporation.[5]
Formation of air bubbles in the receptor chamber during the experiment 1. Receptor fluid was not adequately degassed. 2. Leak in the system introducing air. 3. Bubbles introduced during sampling.1. Degas the receptor fluid thoroughly before use by sonication or vacuum.[5] 2. Check all joints and seals for potential leaks. 3. When sampling, withdraw the aliquot slowly and carefully. If bubbles are introduced, they must be removed.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from literature for this compound skin penetration studies.

Table 1: In Vitro Dermal Absorption of this compound

Study/ReferenceSkin TypeFormulationDermal Absorption (% of Applied Dose)Exposure Period (hours)
Finlayson, 2021 (cited in SCCS/1638/21)[11]Human10% (w/w) in an oil/water-based formulation3.86 ± 1.4324
SCCS/1638/21 (derived value for MoS calculation)[11]Human10% (w/w) in an oil/water-based formulation5.3 (mean + 1SD)24

Table 2: Recommended Franz Cell Experimental Parameters

ParameterRecommended Value/ConditionRationale
Membrane Surface Temperature 32 ± 1 °C[1]To mimic physiological skin conditions.
Receptor Fluid Temperature Set to achieve 32°C at the membrane (often ~37°C)[3]Accounts for heat loss through the apparatus.
Receptor Fluid Composition Aqueous buffer with a solubility enhancer (e.g., PBS + 50% Ethanol)[4]To ensure sink conditions for lipophilic this compound.
Stirring Speed Gentle and consistent across all cellsTo minimize the unstirred water layer and ensure homogeneity.[2]
Formulation Dose 2 mg/cm²[11]A finite dose relevant to typical sunscreen application.
Diffusion Surface Area 0.5 to 2 cm²[1]Standard range for Franz cell experiments.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Preparation of Receptor Fluid: Prepare a suitable volume of receptor fluid (e.g., PBS:Ethanol 50:50 v/v). Degas the fluid for at least 30 minutes using sonication or vacuum to prevent bubble formation.[5]

  • Franz Cell Assembly and Temperature Equilibration:

    • Clean all Franz cell components thoroughly.[8]

    • Place a small, Teflon-coated magnetic stir bar into each receptor chamber.

    • Fill the receptor chambers with the degassed receptor fluid, ensuring the sampling arm is also filled.

    • Connect the cells to a circulating water bath set to a temperature that maintains the membrane surface at 32°C (typically ~37°C).[3] Allow the system to equilibrate for at least 30 minutes.

  • Membrane Preparation and Mounting:

    • Excise human or porcine skin and prepare it to a uniform thickness using a dermatome.

    • Visually inspect the membrane for any defects.

    • Carefully mount the skin section onto the receptor chamber, ensuring the stratum corneum side faces up towards the donor chamber. Ensure there are no trapped air bubbles between the membrane and the receptor fluid.[8]

    • Secure the donor chamber on top of the membrane and clamp it firmly to create a leak-proof seal.[5]

  • Application of this compound Formulation:

    • Accurately weigh and apply a finite dose of the test formulation (e.g., 2 mg/cm²) onto the center of the membrane surface in the donor chamber.[5][11]

    • Cover the top of the donor chamber with parafilm or a cap to prevent evaporation.[5]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[5]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Data Calculation:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time to determine the permeation profile and calculate the steady-state flux (Jss).

Visualizations

Caption: Experimental workflow for a reproducible Franz cell skin penetration study.

G Start High Variability in Results? Temp Is Temperature Stable at 32°C across all cells? Start->Temp Membrane Is Membrane Preparation Standardized & Integrity Checked? Temp->Membrane Yes FixTemp Validate & Calibrate Temperature Control System Temp->FixTemp No Bubbles Are Air Bubbles Present Under Membrane? Membrane->Bubbles Yes FixMembrane Implement Standard Operating Procedure for Skin Preparation & Integrity Test Membrane->FixMembrane No Dosing Is Dosing Method Consistent & Accurate? Bubbles->Dosing No FixBubbles Degas Fluid & Improve Membrane Mounting Technique Bubbles->FixBubbles Yes FixDosing Use Calibrated Pipette & Standardize Application Technique Dosing->FixDosing No End Results Should Improve Dosing->End Yes FixTemp->End FixMembrane->End FixBubbles->End FixDosing->End

Caption: Troubleshooting flowchart for high variability in Franz cell experiments.

References

Improving the signal-to-noise ratio for low-level detection of homosalate metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of homosalate (B147027) metabolites.

Troubleshooting Guides

Issue: Low or No Signal Detected for this compound Metabolites

Question: I am not detecting any this compound metabolites, or the signal is extremely low in my LC-MS analysis. What are the most common causes and how can I troubleshoot this?

Answer:

Low or no signal for this compound metabolites can stem from several factors throughout your experimental workflow. Here is a systematic approach to identify and resolve the issue.

Step 1: Isolate the Problem: LC, MS, or Sample?

To efficiently troubleshoot, first determine if the issue lies with the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample preparation process. A logical workflow can help pinpoint the root cause.[1]

cluster_0 Troubleshooting Workflow Start Low or No Signal Detected Infuse Infuse a standard solution of a known This compound metabolite directly into the MS Start->Infuse SignalObserved Is a stable and strong signal observed? Infuse->SignalObserved ProblemLC Problem is likely with the LC system or sample introduction SignalObserved->ProblemLC  Yes ProblemMS Problem is likely with the MS or ion source SignalObserved->ProblemMS  No CheckLC Troubleshoot LC System: - Check for leaks - Evaluate chromatography (peak shape) - Verify mobile phase composition - Check column integrity ProblemLC->CheckLC CheckMS Troubleshoot MS System: - Check MS calibration - Optimize ion source parameters - Clean ion source - Verify detector function ProblemMS->CheckMS

Caption: Troubleshooting workflow to isolate the source of low signal intensity.

Step 2: Troubleshooting the LC System

If the direct infusion experiment indicates an issue with the LC setup, consider the following:

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leaks, which can lead to pressure drops and inconsistent flow.[1]

  • Evaluate Chromatography: Poor peak shape, such as broad or tailing peaks, can diminish signal intensity. This may be due to:

    • Column Degradation: The analytical column may need to be replaced.[1]

    • Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for this compound metabolites.[1]

    • Unsuitable Column Chemistry: A different stationary phase might be necessary for better retention and peak shape.[1]

  • Injection Volume: Ensure the injection volume is appropriate. Injecting too little will result in a low signal, while overloading the column can lead to poor chromatography.[1]

Step 3: Troubleshooting the MS System

If the direct infusion of a standard fails to produce a strong signal, the problem likely lies within the mass spectrometer or the ion source.[1]

  • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated.[1]

  • Optimize Ionization Parameters:

    • Ionization Mode: Test both positive and negative ion modes. While many drug metabolites are analyzed in positive ion mode, some this compound metabolites may ionize more efficiently in negative ion mode.

    • Source Parameters: Optimize settings such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[1]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and a low signal-to-noise ratio.[1]

Step 4: Addressing Sample Preparation Issues

Ineffective sample preparation is a frequent cause of low signal intensity due to ion suppression and loss of the analyte.[1]

  • Improve Sample Cleanup: To combat ion suppression, it is crucial to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are vital for cleaning up complex samples such as urine or plasma.[2] Online SPE, specifically with turbulent flow chromatography, has been shown to be effective for the analysis of this compound metabolites in urine.[3][4]

  • Metabolite Enrichment: Use techniques like SPE to concentrate the metabolites in your sample.[5]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, can help compensate for matrix effects and variations in sample processing.[2][6]

Issue: High Background Noise

Question: My chromatograms show high background noise, which is interfering with the detection of low-level this compound metabolites. What can I do to reduce it?

Answer:

High background noise can mask the signal of your target analytes. Here are some common causes and solutions:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.[7]

  • Contaminated LC System:

    • Flush the System: Flush the LC system with a strong solvent, such as isopropanol, to remove contaminants.[8]

    • Clean the Ion Source: Contamination in the ion source is a common cause of high background noise.[7] Follow the manufacturer's instructions for cleaning the ion source.

  • Matrix Effects: Co-eluting compounds from the sample matrix can contribute to high background noise.[7] Improve your sample cleanup procedures as described in the previous section.

  • Column Bleed: Ensure that your column is properly conditioned and that the mobile phase is compatible with the stationary phase to minimize column bleed.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound?

A1: The primary oxidative metabolites of this compound identified in human urine are 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) and 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS).[3][4] Both of these metabolites exist as cis- and trans-isomers.[3][4] this compound can also break down into salicylic (B10762653) acid.[9]

cluster_0 This compound Metabolism This compound This compound Metabolites Oxidative Metabolites This compound->Metabolites SalicylicAcid Salicylic Acid This compound->SalicylicAcid HMS_CA HMS-CA (cis and trans isomers) Metabolites->HMS_CA OH_HMS 3OH-HMS (cis and trans isomers) Metabolites->OH_HMS

Caption: Simplified metabolic pathway of this compound.

Q2: What is the recommended analytical technique for detecting this compound metabolites at low levels?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound metabolites.[3][4] Specifically, online solid-phase extraction (SPE) coupled with LC-MS/MS provides an automated and sensitive approach for analyzing these metabolites in biological matrices like urine.[3][4] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity and selectivity.[2]

Q3: How can I optimize my mass spectrometry parameters for this compound metabolite detection?

A3: Optimizing MS parameters is critical for achieving a good signal-to-noise ratio.

  • Ionization Source: Fine-tune the ionization source conditions, such as the nebulizing gas flow and temperature, to maximize the generation and transmission of gas-phase ions.[2]

  • Collision Energy: For MS/MS analysis, optimize the collision energy for each specific metabolite to ensure efficient fragmentation and the production of characteristic product ions.[10]

  • Mass Resolution: Higher mass resolution can help to separate the analyte signal from background interferences, though it may come at the cost of reduced signal intensity.[11] It is important to find a balance that provides sufficient selectivity without compromising sensitivity.

Q4: What are the expected limits of quantification (LOQs) for this compound metabolites?

A4: With an optimized online-SPE-LC-MS/MS method, it is possible to achieve low limits of quantification for this compound metabolites in human urine.

MetaboliteLimit of Quantification (LOQ)
trans-HMS-CA0.02 - 0.04 µg/L
cis-HMS-CA0.02 - 0.04 µg/L
3OH-trans-HMS0.02 - 0.04 µg/L
3OH-cis-HMS0.02 - 0.04 µg/L
Data from a study using online-SPE-LC-MS/MS for the determination of this compound metabolites in human urine.[3]

Experimental Protocols

Protocol: Online-SPE-LC-MS/MS for this compound Metabolite Analysis in Urine

This protocol is a generalized procedure based on published methods for the analysis of this compound metabolites.[3][4]

1. Sample Preparation

  • Enzymatic Hydrolysis: To account for conjugated metabolites, treat urine samples with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.

  • Internal Standard: Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., deuterium-labeled HMS-CA) to correct for matrix effects and analytical variability.[3]

  • Centrifugation: Centrifuge the samples to pellet any precipitates.

2. Online Solid-Phase Extraction (SPE)

  • System: Utilize an online SPE system with a suitable SPE cartridge (e.g., a polymer-based sorbent). Turbulent flow chromatography can be employed for efficient sample cleanup and analyte enrichment.[3][4]

  • Loading: Inject the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with an aqueous mobile phase to remove salts and other polar interferences.

  • Elution: Elute the retained this compound metabolites from the SPE cartridge onto the analytical LC column using the LC mobile phase gradient.

3. Liquid Chromatography (LC)

  • Column: Use a reversed-phase C18 column suitable for separating the isomers of the this compound metabolites.

  • Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A flow rate of 0.2 - 0.4 mL/min is commonly used.[12]

4. Mass Spectrometry (MS)

  • Instrument: A triple quadrupole mass spectrometer is ideal for targeted quantification.[6]

  • Ionization: Use electrospray ionization (ESI), testing both positive and negative modes to determine the optimal polarity for each metabolite.

  • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite and internal standard, define at least two specific precursor-to-product ion transitions for confident identification and quantification.

cluster_0 Online-SPE-LC-MS/MS Workflow SamplePrep Sample Preparation (Enzymatic Hydrolysis, IS Spiking) OnlineSPE Online SPE (Loading, Washing, Elution) SamplePrep->OnlineSPE LC LC Separation (Reversed-Phase C18) OnlineSPE->LC MS MS/MS Detection (ESI, MRM) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for this compound metabolite analysis.

References

Technical Support Center: Refinement of Analytical Methods for Homosalate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods to differentiate between homosalate (B147027) and its isomers. This compound, a common UV filter in sunscreen and cosmetic products, exists as a mixture of cis and trans diastereomers, which exhibit different toxicokinetic profiles, making their individual assessment crucial.[1][2][3][4][5][6] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it important to differentiate between this compound isomers?

A1: this compound is commercially available as a mixture of cis and trans isomers.[7][8][9][10] Research has shown significant differences in the toxicokinetics of these isomers. For instance, the oral bioavailability of cis-homosalate is substantially lower than that of trans-homosalate.[2][4] Therefore, to accurately assess exposure and potential risks, it is essential to analyze the isomers separately.[1][2][3][5]

Q2: What are the primary analytical techniques for separating this compound isomers?

A2: The most common and effective techniques for the separation and quantification of this compound isomers are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed, particularly for the analysis of this compound metabolites in biological matrices.[2][3][5][12]

Q3: What are the typical retention times for this compound isomers in GC-MS?

A3: In Gas Chromatography, this compound typically presents as two distinct peaks corresponding to its isomers. For example, one study reported retention times of approximately 10.58 minutes and 10.93 minutes for the two isomers.[7]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound isomers?

A4: Yes, NMR spectroscopy is a powerful tool for distinguishing between isomers based on differences in the chemical environment and spatial arrangement of their atoms.[13][14] It can be used to identify and characterize the cis and trans isomers of this compound.[4] A 1H NMR spectrum of this compound is available for reference.[15]

Q5: Are there known challenges in the chromatographic separation of this compound isomers?

A5: A significant challenge is the potential for co-elution with other sunscreen agents, such as Octisalate, where one of the this compound isomers may have a similar retention time.[11] Method development and optimization are crucial to achieve adequate separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

Issue 1: Poor or No Separation of this compound Isomers in HPLC
  • Symptom: A single broad peak or two poorly resolved peaks are observed for this compound.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry Use a C18 stationary phase, which is commonly reported for successful separation. A HALO® RP-Amide column has also been shown to be effective.[16][17]
Incorrect Mobile Phase Composition Optimize the mobile phase. A common mobile phase is a mixture of ethanol, water, and acetic acid (e.g., 70:29.5:0.5 v/v/v).[17] For gradient elution, a mixture of water with formic acid and acetonitrile (B52724) with formic acid can be used.[8]
Suboptimal Flow Rate Adjust the flow rate. A flow rate of 0.5 mL/min has been used successfully.[17]
Inadequate Temperature Control Ensure consistent column temperature. Temperature fluctuations can affect retention times and peak shape.
Issue 2: Co-elution of a this compound Isomer with Octisalate in HPLC
  • Symptom: One of the this compound isomer peaks overlaps with the Octisalate peak.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Chromatographic Resolution Modify the mobile phase composition or gradient profile to improve selectivity. Consider using a different stationary phase chemistry. A proprietary isocratic method on a reverse-phase column has been shown to resolve these compounds.[11]
Sample Matrix Effects Employ a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering substances from the sample matrix.[7]
Issue 3: Low Sensitivity or Poor Peak Shape in GC-MS Analysis
  • Symptom: Low signal-to-noise ratio, broad peaks, or tailing for this compound isomers.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Injection Parameters Optimize the injector temperature and injection volume.
Column Inactivity Use a deactivated column and ensure the liner is clean and properly deactivated to prevent analyte adsorption.
Improper Temperature Program Adjust the oven temperature program to ensure proper separation and elution of the isomers.
Matrix Interference Utilize Solid Phase Extraction (SPE) for sample cleanup prior to GC-MS analysis to minimize matrix effects.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Isomer Quantification

This protocol is based on a validated method for determining this compound content in sunscreen products.[8][10]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column.

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 1% Formic Acid
Gradient Program A gradient elution program should be optimized for baseline separation of the isomers. A published method uses a gradient from 70% B to 0% B over 25 minutes.[10]
Flow Rate 0.5 mL/min
Detection Wavelength 306 nm (maximum absorption for this compound)[8][10]
Injection Volume 10 µL

4. Sample Preparation:

  • Weigh approximately 1 g of the sunscreen sample into a 100 mL volumetric flask.

  • Add 0.5 mL of polysorbate-80 and 60 mL of acetonitrile.

  • Mix using a magnetic stirrer for 1 hour at 60°C.

  • Allow the solution to cool and then fill to the mark with acetonitrile.

  • Filter the solution.

  • Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.[8]

Protocol 2: GC-MS Method for Identification of this compound Isomers

This protocol is based on methods used for identifying this compound and its by-products.[7][9]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

2. Reagents:

3. GC-MS Conditions:

ParameterValue
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow rate.
Ion Source Temperature 230°C
Mass Range m/z 50-500

4. Sample Preparation (using SPE):

  • Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.

  • Load the aqueous sample onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the analytes with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[7]

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sunscreen dissolve Dissolve in Acetonitrile & Polysorbate-80 weigh->dissolve mix Mix (1h, 60°C) dissolve->mix filter Filter mix->filter dilute Dilute filter->dilute inject Inject into HPLC System dilute->inject separate Isomer Separation (C18 Column) inject->separate detect UV Detection (306 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for the analysis of this compound isomers using HPLC-UV.

Logical Relationship for Troubleshooting Poor Isomer Separation

Troubleshooting_Separation start Poor Isomer Separation cause1 Inappropriate Column Chemistry start->cause1 cause2 Incorrect Mobile Phase start->cause2 cause3 Suboptimal Flow Rate start->cause3 solution1 Use C18 or RP-Amide Column cause1->solution1 solution2 Optimize Solvent Ratio or Gradient Profile cause2->solution2 solution3 Adjust Flow Rate (e.g., 0.5 mL/min) cause3->solution3

Caption: Troubleshooting guide for poor separation of this compound isomers.

References

Technical Support Center: Formulating High-SPF Sunscreens with Homosalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the formulation of high-SPF sunscreens containing homosalate (B147027).

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound in a high-SPF sunscreen formulation?

A1: this compound serves two main purposes in high-SPF sunscreens. Firstly, it is a UVB filter that absorbs ultraviolet radiation in the 295-315 nm range, contributing to the overall Sun Protection Factor (SPF) of the product.[1][2][3] Secondly, it is an effective solvent for other solid organic UV filters, such as avobenzone, helping to keep them dissolved in the formulation and preventing crystallization.[4][5][6] Its liquid nature also contributes to a more lightweight and less greasy feel in the final product.[3]

Q2: What are the current regulatory limitations on the use of this compound?

A2: Regulatory restrictions for this compound are a significant challenge for global formulations. In the European Union , as of July 2025, this compound is restricted to a maximum concentration of 7.34% in face products (excluding propellant sprays).[7][8] For body sunscreens, the EU has moved to a maximum permitted concentration of 0.5%.[8] These restrictions are based on safety concerns regarding its potential as an endocrine disruptor.[8][9][10] In the United States , the FDA currently allows this compound in sunscreens at concentrations up to 15%; however, it is one of several UV filters for which the FDA has requested more safety data, and it is not currently designated as "Generally Recognized As Safe and Effective" (GRASE).[1][8][11]

Q3: Why is crystallization of other UV filters a concern when reducing or replacing this compound?

A3: Many highly effective UV filters, particularly UVA filters like avobenzone, are crystalline solids at room temperature. This compound acts as an excellent solubilizer for these filters, keeping them in a dissolved state within the sunscreen's oil phase.[4][5] If this compound is reduced or replaced with a less effective solvent, these solid filters can recrystallize over time or upon application to the skin.[12] This crystallization is a critical issue because only dissolved UV filters can effectively absorb UV radiation.[13] Crystallization leads to a significant drop in SPF performance, compromises the uniformity of sun protection, and can negatively impact the product's aesthetic feel.[12][13][14]

Q4: What are the photostability considerations when formulating with this compound?

A4: There are conflicting reports on the photostability of this compound.[5] Some research suggests it is relatively photostable, while other studies indicate it can degrade upon UV exposure, with one source noting a potential 10% loss of its protective ability within 45 minutes.[2][6] A key consideration is its interaction with other UV filters. For instance, it is often used with avobenzone, a potent UVA filter known for its photounstability.[15] While this compound can help solubilize avobenzone, the overall photostability of the final formulation must be rigorously tested to ensure the combination of filters provides consistent protection during sun exposure.

Q5: How does reducing this compound impact the sensory properties of a high-SPF sunscreen?

A5: High-SPF sunscreens often require a high concentration of UV filters, which can lead to undesirable sensory characteristics such as a thick, tacky, or greasy feel.[16][17] this compound is a liquid that can improve the texture of formulations.[3] When reducing or replacing this compound, formulators often need to use higher concentrations of other filters, including mineral filters like zinc oxide and titanium dioxide, to achieve the target SPF.[18] This can present a significant challenge in maintaining a cosmetically elegant product that consumers will apply willingly and consistently.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental formulation of high-SPF sunscreens with this compound.

Problem Potential Causes Recommended Solutions & Experimental Adjustments
Crystallization of solid UV filters (e.g., Avobenzone) observed during stability testing. Insufficient solubilization due to low levels of this compound or other solvents. Inadequate heating during the manufacturing process. Interaction with other formulation components (e.g., metal oxides).[13][19]1. Optimize Solvent System: Introduce or increase the concentration of other effective solubilizers. Consider emollients with high polarity.[13] 2. Process Adjustment: Ensure the oil phase is heated to a temperature sufficient to completely dissolve all solid UV filters (e.g., >83°C for Avobenzone) and held at that temperature until fully solubilized before emulsification.[13] 3. Microscopic Analysis: Regularly use polarized light microscopy to check for crystal formation at various stages of development and during stability testing.[13]
In-vitro SPF results are lower than theoretically calculated. UV filter crystallization (not visible to the naked eye). Poor film formation on the substrate. Incompatibility between UV filters. Photodegradation of UV filters during testing.1. Confirm Solubilization: Verify the absence of crystals via microscopy. 2. Evaluate Film Formers: Incorporate or change the film-forming polymer to ensure a more uniform and even application of the sunscreen on the test substrate.[14] 3. Photostability Testing: Conduct pre-irradiation of the sample according to standard protocols (e.g., ISO 24443) to assess the impact of UV exposure on SPF performance. Add photostabilizers like Octocrylene or specific antioxidants if needed.[6]
The formulation has a heavy, greasy, or tacky skin feel. High concentration of total UV filters. Poor choice of emollients. High percentage of mineral UV filters used to compensate for reduced this compound.1. Emollient Selection: Introduce fast-spreading, low-viscosity emollients to improve the initial skin feel.[14] A combination of fast, medium, and slow-spreading oils can create a more balanced and pleasant sensory profile.[14] 2. Use of Sensory Modifiers: Incorporate ingredients like silica (B1680970) or starch derivatives to reduce tackiness and provide a matte finish. 3. Optimize UV Filter Combination: Explore combinations of high-efficiency organic UV filters to reduce the total concentration of actives needed to achieve the target SPF.
Phase separation or viscosity changes during stability testing at elevated temperatures. Emulsifier system is not robust enough for the high oil phase content. Incompatibility between the chosen emulsifier and the high concentration of UV filters.1. Re-evaluate Emulsifier System: The emulsifier must be able to handle a high internal (oil) phase percentage. Consider using polymeric emulsifiers or a combination of emulsifiers for enhanced stability.[20] 2. Adjust Phase Ratios: Experiment with slight modifications to the oil-to-water phase ratio. 3. Add Stabilizers: Incorporate appropriate rheology modifiers or stabilizers in the water phase to build viscosity and prevent coalescence.[14]

Experimental Protocols

Protocol: Microscopic Evaluation of UV Filter Crystallization

This protocol provides a method for detecting the recrystallization of solid UV filters in a sunscreen formulation.

Objective: To visually assess the presence of crystalline UV filters in a sunscreen formulation over time and under different storage conditions.

Materials:

  • Sunscreen formulation samples

  • Glass microscope slides

  • Coverslips

  • Polarizing light microscope

  • Spatula or glass rod

  • Controlled temperature chambers (e.g., 5°C, 25°C, 40°C)

Methodology:

  • Initial Sample Preparation (T=0):

    • Immediately after the formulation is prepared and has cooled to room temperature, place a small, representative sample (approx. 10-20 mg) onto a clean glass microscope slide using a spatula.

    • Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer. Avoid introducing air bubbles.

  • Microscopic Analysis:

    • Place the slide on the microscope stage.

    • Observe the sample under polarized light at various magnifications (e.g., 100x, 400x).

    • Dissolved, amorphous UV filters will not be visible or will appear as a uniform field. Crystalline structures will appear as bright, often needle-like or spiky shapes against a dark background.[13]

    • Capture representative images for documentation.

  • Stability Assessment:

    • Store aliquots of the sunscreen formulation in sealed containers under various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), prepare new slides from the stored samples as described in Step 1.

    • Analyze the slides under the polarizing microscope as described in Step 2.

  • Data Interpretation:

    • Compare the images from the different time points and storage conditions to the initial T=0 sample.

    • The appearance of new crystalline structures indicates that recrystallization is occurring. Note the size, shape, and density of the crystals.

    • The presence of crystals suggests an issue with the solubilization capacity of the formulation, which will likely compromise SPF efficacy.[21][12]

Visualizations

G cluster_0 Formulation Goal: High SPF Sunscreen cluster_1 This compound-Related Challenges cluster_2 Potential Negative Outcomes goal High SPF & Broad Spectrum Protection reg Regulatory Restrictions (e.g., EU max 7.34% face) goal->reg leads to This compound Reduction sensory Negative Sensory Profile (Tackiness, Greasiness) goal->sensory high filter load contributes to photo Photostability Concerns goal->photo complex filter mix raises sol Poor Solubilization of Other Solid UV Filters reg->sol necessitates replacement spf_loss Reduced SPF Efficacy sol->spf_loss causes Crystallization aesthetic Poor Product Aesthetics sol->aesthetic causes Gritty Texture sensory->aesthetic photo->spf_loss can lead to compliance Consumer Non-Compliance spf_loss->compliance due to lack of protection aesthetic->compliance

Caption: Interplay of challenges in formulating high-SPF sunscreens with reduced this compound.

References

Enhancing the synergistic UV filtering effect of homosalate with other organic filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the synergistic UV filtering effect of homosalate (B147027) with other organic filters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of sunscreen products containing this compound in combination with other organic UV filters.

Problem ID Question Potential Causes Suggested Solutions
SYN-001 Unexpectedly low in vitro SPF values in a this compound-Avobenzone combination. 1. Photodegradation of Avobenzone (B1665848): Avobenzone is notoriously photounstable and can degrade upon UV exposure, reducing its UVA protection and overall SPF.[1][2][3] 2. Improper solubilization of Avobenzone: If Avobenzone is not fully dissolved, its efficacy will be compromised.[4] 3. Incorrect filter ratio: The synergistic effect is often dependent on the ratio of the filters.[5]1. Incorporate a photostabilizer: Add Octocrylene to the formulation. Octocrylene is known to photostabilize Avobenzone.[6][7] 2. Ensure complete solubilization: this compound acts as a good solvent for Avobenzone.[4][8][9][10] Ensure sufficient concentration of this compound and adequate mixing time at a slightly elevated temperature (e.g., 40-50°C) to facilitate dissolution. 3. Optimize filter ratios: Based on patent literature, a ratio of this compound to avobenzone between 2.8:1.0 and 4.3:1 may be a good starting point for synergy.[5]
SYN-002 Phase separation or crystallization is observed in the formulation over time. 1. Supersaturation of crystalline UV filters: Some organic UV filters are crystalline solids at room temperature and can recrystallize if the oil phase is saturated.[11] 2. Inadequate solvent capacity: The oil phase may not have sufficient solvent power to keep all filters dissolved, especially at lower temperatures. 3. Emulsion instability: The emulsifier system may not be robust enough to handle the high concentration of organic UV filters.[1][12]1. Leverage this compound's solvency: this compound is an excellent solvent for many solid organic UV filters.[4][10] Ensure its concentration is adequate to maintain the solubility of other filters. 2. Incorporate other emollients/solvents: Add other emollients with good solvent properties to the oil phase. 3. Optimize the emulsifier system: Re-evaluate the emulsifier type and concentration to ensure long-term stability of the emulsion.
SYN-003 The final product has a greasy and undesirable sensory profile. 1. High concentration of oil-soluble ingredients: A high load of organic UV filters, which are typically oil-soluble, can lead to a heavy, greasy feel.[12][13] 2. Choice of emollients: The emollients used in the formulation significantly impact the final skin feel.1. Incorporate sensory modifiers: Add ingredients like silicas or starches to reduce the greasy feel. 2. Select lighter emollients: Choose emollients with a lighter, drier skin feel to balance the greasiness of the UV filters. 3. Optimize the overall formulation: Consider using a water-in-oil emulsion for a potentially lighter sensory experience, though this can present its own stability challenges.[1]
SYN-004 Inconsistent results in photostability testing. 1. Non-uniform film application: Uneven application of the sunscreen onto the substrate (e.g., PMMA plate) will lead to variable UV exposure and inconsistent degradation results.[14] 2. Fluctuations in the UV source: The intensity of the UV lamp in the solar simulator may not be consistent over time. 3. Inaccurate sample extraction: Incomplete extraction of the UV filters from the substrate after irradiation will lead to erroneous quantification by HPLC.[6]1. Standardize film application: Use an automated or robotic system for applying the sunscreen to the substrate to ensure a uniform and reproducible film thickness.[14] 2. Calibrate the UV source: Regularly calibrate the solar simulator to ensure a consistent and known UV dose is delivered to the samples. 3. Optimize extraction procedure: Ensure the solvent used for extraction is appropriate for all UV filters and that the extraction process (e.g., sonication time) is sufficient to completely dissolve the film.[6][7]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of synergy between this compound and other organic UV filters?

This compound, primarily a UVB absorber, exhibits a synergistic effect with other organic filters through several mechanisms:

  • Enhanced Solubilization: this compound is an effective solvent for many solid organic UV filters, such as Avobenzone and Oxybenzone.[4][9][10] By keeping these filters dissolved and uniformly dispersed in the formulation, it ensures their optimal efficacy and prevents recrystallization, which would otherwise lead to a loss of UV protection.[4][11]

  • Broad-Spectrum Coverage: While this compound provides UVB protection (peak absorption at ~306 nm), combining it with UVA filters like Avobenzone allows for broad-spectrum protection.[8][9][15] This combination is essential for protecting against the full range of harmful UV radiation.

  • Potential for Photostabilization: While not a primary photostabilizer itself, by acting as a solvent, this compound can contribute to a more stable environment for photolabile filters. However, for significant photostabilization of filters like Avobenzone, it is crucial to include a dedicated photostabilizer like Octocrylene.[6][7]

2. How does the synergy between organic and inorganic filters work?

The combination of organic (like this compound) and inorganic (like Titanium Dioxide or Zinc Oxide) UV filters can lead to a synergistic increase in SPF.[16][17] The primary mechanism is the scattering effect of the inorganic particles. These particles increase the optical path length of photons within the sunscreen film, effectively giving the organic filters more opportunities to absorb the UV radiation.[17][18] This can lead to a higher SPF than the sum of the individual contributions of the filters.[17]

3. What are the regulatory limits for this compound concentration in sunscreens?

Regulatory limits for this compound vary by region. For instance:

  • United States: Up to 15%

  • European Union: Up to 10%[8]

It is crucial to consult the specific regulations for the target market when formulating products containing this compound.

4. Can this compound be used to stabilize Avobenzone?

While this compound is an excellent solvent for Avobenzone, it does not act as a photostabilizer in the same way that Octocrylene does.[4] Avobenzone's instability is due to its tendency to undergo keto-enol tautomerism upon UV absorption.[2][3] Octocrylene helps to stabilize Avobenzone by quenching the excited triplet state of the Avobenzone molecule.[3] Therefore, while this compound is beneficial for dissolving Avobenzone, it should be used in conjunction with a true photostabilizer like Octocrylene for optimal performance.[6][7]

Experimental Protocols

In Vitro SPF Determination (Adapted from ISO 23675)

This protocol provides a standardized method for the in vitro determination of the Sun Protection Factor (SPF).[14]

Materials:

  • Polymethylmethacrylate (PMMA) plates[14][19]

  • Spectrophotometer with an integrating sphere[19]

  • Solar simulator

  • Positive and negative control sunscreen formulations

  • Automated sample application robot[14]

Methodology:

  • Substrate Preparation: Use PMMA plates with a specified roughness to mimic the skin's surface.

  • Sample Application: Apply the test formulation to the PMMA plate at a concentration of 1.3 mg/cm².[19] Use an automated robot to ensure a uniform and reproducible application.[14]

  • Drying: Allow the sample to dry for a defined period under controlled conditions.

  • Initial Spectrophotometric Measurement: Measure the absorbance of the sunscreen film from 290 nm to 400 nm using a spectrophotometer.[19]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Spectrophotometric Measurement: After irradiation, repeat the spectrophotometric measurement.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.[19]

Photostability Assessment

This protocol outlines a method for evaluating the photostability of a UV filter combination.

Materials:

  • Quartz plates

  • Solar simulator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Spectrophotometer

  • Appropriate solvent for extraction (e.g., isopropanol, methanol)

Methodology:

  • Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 40 mg) onto a quartz plate and spread it to form a uniform film.[6][7]

  • Initial Analysis (Time 0): For the non-irradiated control, immediately dissolve the film in a known volume of solvent. Analyze the concentration of each UV filter using a validated HPLC method.[6][7] Also, measure the initial UV absorbance spectrum using a spectrophotometer.

  • UV Irradiation: Expose the prepared plates to a controlled dose of UVA/UVB radiation from a solar simulator for a specified duration (e.g., 120 minutes).

  • Post-Irradiation Analysis: After irradiation, dissolve the film in the same volume of solvent used for the control.

  • Quantification: Analyze the concentration of the remaining UV filters in the irradiated sample using HPLC.[6][7]

  • Data Analysis: Calculate the percentage of each UV filter remaining after irradiation. A higher percentage indicates greater photostability. The change in the UV absorbance spectrum can also be used as an indicator of photodegradation.

Visualizations

Experimental_Workflow_In_Vitro_SPF cluster_prep Preparation cluster_measure1 Pre-Irradiation cluster_irradiate Irradiation cluster_measure2 Post-Irradiation cluster_analysis Analysis A PMMA Plate Preparation B Automated Sunscreen Application (1.3 mg/cm²) A->B C Drying B->C D Spectrophotometric Measurement (290-400nm) C->D E UV Exposure (Solar Simulator) D->E F Spectrophotometric Measurement (290-400nm) E->F G SPF Calculation F->G

Caption: Workflow for In Vitro SPF Determination.

Photodegradation_Pathway cluster_uv_absorption UV Absorption cluster_stabilization Photostabilization Pathway cluster_degradation Photodegradation Pathway UV_Filter UV Filter (e.g., Avobenzone) Excited_State Excited State [UV Filter]* UV_Filter->Excited_State Absorption UV_Light UV Photon (hν) UV_Light->UV_Filter Ground_State Ground State (UV Filter) Excited_State->Ground_State Safe Energy Dissipation Degradation Photodegradation (e.g., Isomerization) Excited_State->Degradation Stabilizer Photostabilizer (e.g., Octocrylene) Stabilizer->Excited_State Energy Transfer (Quenching) Photoproducts Inactive Photoproducts Degradation->Photoproducts ROS Reactive Oxygen Species (ROS) Degradation->ROS

Caption: Conceptual pathways of photostabilization vs. photodegradation.

References

Process improvements for the synthesis of high-purity homosalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity homosalate (B147027). It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and a summary of key process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing high-purity this compound?

A1: The most prevalent and industrially suitable method for synthesizing high-purity this compound is the transesterification of a lower alkyl salicylate (B1505791) (such as methyl salicylate or ethyl salicylate) with 3,3,5-trimethylcyclohexanol (B90689).[1][2] This reaction is typically performed under alkaline catalysis, which has been shown to offer high conversion rates, operational simplicity, and is more environmentally friendly compared to acid-catalyzed esterification.[2]

Q2: What are the starting materials for this compound synthesis?

A2: The primary starting materials are a salicylic (B10762653) acid ester, most commonly methyl salicylate (wintergreen oil), and 3,3,5-trimethylcyclohexanol.[1][3] The 3,3,5-trimethylcyclohexanol itself can be prepared via the hydrogenation of isophorone.[4]

Q3: Which catalysts are effective for the transesterification reaction?

A3: A variety of alkaline catalysts are effective. These include inorganic bases like potassium carbonate, sodium hydroxide, and sodium phosphate, as well as solid super bases such as CaO-Al2O3.[1][2] The choice of catalyst can significantly impact reaction time and yield.[2] Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, may also be used to improve the reaction rate.[1][5]

Q4: How is high-purity this compound isolated and purified from the reaction mixture?

A4: Following the reaction, high-purity this compound is typically isolated and purified using vacuum distillation (also referred to as underpressure distillation).[1][2] This method effectively separates the higher-boiling point this compound from unreacted starting materials, the lower-boiling alcohol byproduct (e.g., methanol), and other impurities.[2]

Q5: What analytical methods are used to determine the purity of synthesized this compound?

A5: The purity of this compound is primarily determined using gas chromatography (GC) and high-pressure liquid chromatography (HPLC).[1][6][7] These techniques can quantify the this compound content and identify the presence of any residual starting materials or byproducts.[2][8]

Q6: What are the potential impurities in synthesized this compound?

A6: Potential impurities include unreacted starting materials (salicylic acid or its ester and 3,3,5-trimethylcyclohexanol), byproducts from side reactions, and isomers of this compound (cis and trans).[4][9][10] The goal of process optimization is to minimize these impurities, with target levels for single impurities often below 0.1% and total impurities below 0.5%.[4]

Process Workflow and Parameter Influence

The following diagrams illustrate the general experimental workflow for this compound synthesis and the influence of key parameters on the reaction outcome.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Reactants Reactants (Methyl Salicylate, 3,3,5-Trimethylcyclohexanol) Mixing Mixing in Reactor Reactants->Mixing Catalyst Alkali Catalyst (e.g., K2CO3, NaOH) Catalyst->Mixing Heating Heating (120-180°C) Mixing->Heating Reaction Transesterification (5-15 hours) Heating->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Reaction Completion Filtration Catalyst Filtration (for solid catalysts) Cooling->Filtration Distillation Vacuum Distillation Filtration->Distillation Product High-Purity This compound (>99%) Distillation->Product QC Quality Control (GC / HPLC Analysis) Product->QC

Caption: General experimental workflow for the synthesis of high-purity this compound.

G cluster_0 Controlling Parameters cluster_1 Performance Metrics Temp Temperature Conversion Conversion Rate Temp->Conversion Increases Time Reaction Time Time->Conversion Increases Catalyst Catalyst Choice & Concentration Catalyst->Conversion Influences Rate Ratio Reactant Ratio Ratio->Conversion Shifts Equilibrium Purity Product Purity Conversion->Purity High conversion reduces unreacted starting material Yield Final Yield Conversion->Yield

Caption: Logical relationships between key reaction parameters and performance metrics.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction. 2. Low Reaction Temperature: The temperature may not be high enough for the transesterification to proceed at an optimal rate.[2] 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion or equilibrium.[1] 4. Inefficient Removal of Byproduct: The lower alcohol byproduct (e.g., methanol) is not being effectively removed, inhibiting the forward reaction.[2]1. Increase the catalyst loading. Typical ranges are 0.1-10% of the limiting reactant's mass.[2] 2. Increase the reaction temperature within the optimal range (typically 120-180°C). Monitor for potential side reactions or discoloration at higher temperatures.[1][2] 3. Extend the reaction time and monitor the conversion of methyl salicylate by GC until it plateaus.[1][2] 4. Ensure the reaction setup allows for the continuous removal of the generated low-boiling point alcohol.[2]
Low Final Yield 1. Low Conversion Rate: See above. 2. Product Loss During Purification: Significant loss of this compound may occur during vacuum distillation, especially if the vacuum is too high or the temperature is not well-controlled. 3. Mechanical Losses: Product loss during transfers, filtration, or other handling steps.1. Address the root causes of low conversion as detailed above. 2. Optimize the vacuum distillation process. Carefully control the vacuum level and heating mantle temperature to avoid bumping and carryover of the product into the receiving flask for waste.[1] 3. Ensure careful handling and quantitative transfers between vessels.
Low Purity (<99%) 1. Incomplete Reaction: High levels of unreacted methyl salicylate and/or 3,3,5-trimethylcyclohexanol remain. 2. Inefficient Purification: The vacuum distillation is not effectively separating the product from impurities. 3. Side Reactions: High temperatures or inappropriate catalysts may lead to the formation of colored byproducts or other impurities.[2]1. Drive the reaction closer to completion by optimizing catalyst, temperature, and time. Using an excess of one reactant can also help.[1] 2. Improve the efficiency of the distillation column (e.g., by using a packed column) and carefully collect fractions to isolate the pure this compound. 3. Lower the reaction temperature if significant color formation is observed. Screen different alkaline catalysts to find one that minimizes byproduct formation.[2]
Dark/Colored Product 1. High Reaction Temperature: Operating at temperatures above 180°C can lead to thermal degradation and the formation of colored impurities.[2] 2. Oxygen Presence: Air leaking into the reaction vessel at high temperatures can cause oxidation of phenolic compounds. 3. Catalyst-Induced Side Reactions: Some catalysts may promote side reactions that produce colored species.1. Reduce the reaction temperature. Most successful syntheses are reported between 120-180°C.[2] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. If color is an issue, consider screening alternative catalysts, such as solid bases, which can be easily filtered off and may be less prone to causing color-forming side reactions.[2]

Quantitative Data Summary

The table below summarizes quantitative data from various reported synthesis protocols for this compound, highlighting the impact of different conditions on reaction outcomes.

Ref.Methyl Salicylate (g)3,3,5-Trimethylcyclohexanol (g)Catalyst (g)Co-Catalyst (g)Temp (°C)Time (h)Conversion Rate (%)Yield (%)Purity (%)
[1]10.014.0K₂CO₃ (5.0)-120-1301085.670.8>99 (GC)
[1][5]10.023.3K₂CO₃ (0.50)Tetrabutylammonium bromide (0.1)1801397.281.1>99 (GC)
[1]10.018.7NaOH (0.20)Potassium salicylate (0.1)160894.8--
[2]10.017.0CaO-Al₂O₃ solid super base (0.7)-150-160Overnight97.793-
[2]10.014.0CaCO₃ (0.20)Tetrabutylammonium bromide (0.5)150-1605.594.677.1-

Experimental Protocols

Protocol 1: Alkali-Catalyzed Synthesis of this compound

This protocol is based on an efficient transesterification reaction using potassium carbonate and a phase transfer co-catalyst.[1][5]

Materials:

  • Methyl salicylate (10.0 g)

  • 3,3,5-trimethylcyclohexanol (23.3 g)

  • Potassium carbonate (K₂CO₃), anhydrous (0.50 g)

  • Tetrabutylammonium bromide (0.1 g)

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser (for removal of methanol)

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a temperature probe, and a condenser.

  • Charging Reactants: To the flask, add methyl salicylate (10.0 g), 3,3,5-trimethylcyclohexanol (23.3 g), potassium carbonate (0.50 g), and tetrabutylammonium bromide (0.1 g).[5]

  • Reaction: Begin stirring the mixture and heat the flask to 180°C using a heating mantle.[5]

  • Monitoring: Maintain the reaction at 180°C for 13 hours. The reaction progress can be monitored by taking small aliquots and analyzing the conversion of methyl salicylate via Gas Chromatography (GC). The reaction is complete when the conversion rate is above 97%.[5]

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Purification: a. Reconfigure the apparatus for vacuum distillation. b. Apply vacuum and gently heat the mixture to distill off any unreacted starting materials and low-boiling point fractions. These can be collected and recycled if desired.[5] c. Increase the temperature to distill the this compound product. Collect the colorless, transparent liquid fraction corresponding to pure this compound.

  • Analysis: Analyze the final product for purity using GC or HPLC. The expected yield is approximately 14 g (81.1%), with a purity greater than 99%.[5]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general framework for the HPLC analysis of this compound.

Materials & Equipment:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.[6][7]

  • Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solution A (water + 0.1% formic acid) and Solution B (acetonitrile + 0.1% formic acid) is often used.[6]

    • Column: Standard C18 reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to the maximum absorption wavelength of this compound (around 306 nm).[6]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is determined by the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.

References

Validation & Comparative

A Comparative Guide to the Quantification of Homosalate: A Cross-Validation of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of homosalate (B147027), a common UV filter in sunscreens and other personal care products, is crucial for safety, efficacy, and regulatory compliance. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Methodology and Performance Comparison

Both GC-MS and LC-MS/MS are robust techniques for the quantification of this compound, each with its own set of advantages and considerations. A key difference lies in the sample preparation and the state of the analyte during analysis. GC-MS typically requires a derivatization step to increase the volatility of this compound, while LC-MS/MS can often analyze the compound directly in its native form.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 1.2 ng/L (in water)[1]0.4 - 0.6 ng/g (in placental tissue)[2]
0.04 - 0.63 mg/g (in cosmetics)[3]
Limit of Quantification (LOQ) 1.4 - 4.0 ng/L (in water)[1]1.3 - 2.0 ng/g (in placental tissue)[2]
0.12 - 2.10 mg/g (in cosmetics)[3]0.02 - 0.04 µg/L (in urine)[4]
Linearity Range Not explicitly stated for this compound1 - 200 ng/mL (in sunscreen)[5]
Recovery 88.4% - 103.6% (in cosmetics)[3]97% - 104% (in placental tissue)[2]
Derivatization Typically required (e.g., silylation)[1]Generally not required

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

This protocol is a composite based on methodologies for the analysis of UV filters in environmental and cosmetic samples.

1. Sample Preparation and Extraction:

  • Cosmetics: Dissolve approximately 0.5 g of the cosmetic product in dichloromethane (B109758) in a 50 mL volumetric flask. Extract using ultrasonication for 15 minutes. Dilute an aliquot of the extract with dichloromethane before analysis.[3]

  • Water Samples: Adjust the pH of the water sample to 3-5. Perform solid-phase extraction (SPE) using Oasis HLB cartridges. Elute the analytes with a mixture of ethyl acetate (B1210297) and dichloromethane (1:1, v/v).[1]

2. Derivatization (Silylation):

Since this compound is a salicylate, a derivatization step is necessary to improve its volatility for GC-MS analysis.

  • To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][7]

  • For the derivatization of this compound specifically, 100 µL of BSTFA can be used, reacting at 100°C for 100 minutes.[1]

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.[7]

  • Column: HP-5ms (30 m × 250 µm × 0.25 µm) or similar non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 290°C.[3] A study on chlorinated by-products used an initial temperature of 100°C (held for 1 min), ramped to 200°C at 15°C/min, then to 280°C at 15°C/min and held for 7 minutes.[8]

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

This protocol is a synthesis of methods developed for the analysis of this compound in biological and commercial products.

1. Sample Preparation and Extraction:

  • Placental Tissue: Homogenize the tissue sample. Perform liquid-liquid extraction with ethyl acetate. Centrifuge the sample to remove particulates.[2]

  • Urine: Perform enzymatic hydrolysis to account for conjugated metabolites. Utilize online solid-phase extraction (online-SPE) for sample cleanup and analyte enrichment.[4]

  • Sunscreens: Weigh a small amount of the sunscreen sample (e.g., 10 mg) and dissolve it in methanol (B129727). Vortex and centrifuge the mixture. Filter the supernatant before injection.[5]

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: An ExionLC AD system or equivalent.[5]

  • Column: A C18 reversed-phase column, such as a Phenomenex Luna Omega Polar C18 (100 Å, 3 µm, 100 mm x 4.6 mm).[5]

  • Mobile Phase: A gradient of methanol and water, often with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization. For this compound, analysis is typically performed in negative ion mode.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 4500) operated in Multiple Reaction Monitoring (MRM) mode.[5]

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[5] For the analysis of a broader range of UV filters including this compound in placental tissue, Atmospheric Pressure Chemical Ionization (APCI) has also been successfully employed.[2]

Workflow Visualizations

To better illustrate the analytical processes, the following diagrams outline the general workflows for both GC-MS and LC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Cosmetic, Water) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Injection MS Mass Spectrometry (Detection/Quantification) GC->MS Data Data Analysis & Quantification MS->Data Data Acquisition LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Sunscreen, Urine) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Injection MSMS Tandem Mass Spectrometry (Detection/Quantification) LC->MSMS Data Data Analysis & Quantification MSMS->Data Data Acquisition

References

Comparative analysis of homosalate's estrogenic activity with bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic activity of the common UV filter, homosalate (B147027), and the well-characterized endocrine disruptor, bisphenol A (BPA). The following sections present quantitative data from in vitro assays, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and workflows to support an objective analysis.

Data Presentation: In Vitro Estrogenic Activity

The following table summarizes key quantitative data on the estrogenic activity of this compound and bisphenol A from various in vitro studies. These values provide a basis for comparing their relative potencies in activating estrogenic pathways.

ParameterThis compoundBisphenol A (BPA)17β-Estradiol (E2)Assay Type
EC50 1.56 µM[1][2]~1 µM (for max proliferation)[3]~1 nM[3]MCF-7 Cell Proliferation
IC50 No direct affinity up to 100 mM5 µM1.0 nMEstrogen Receptor (ER) Competitive Binding
Receptor Activation Activated ERα transcription[4][5]Weak agonist for ERα and ERβ[6]Potent agonistReporter Gene Assay
Cell Proliferation Stimulated MCF-7 cell proliferation[2][7]Increased MCF-7 cell proliferation at ≥ 10⁻⁶ M[3]Potent stimulatorMCF-7 Cell Proliferation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

a. Cell Culture and Maintenance:

  • MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin, 0.1 mM Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.[8]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • For experiments, cells are switched to a hormone-free medium (phenol red-free EMEM with charcoal-stripped FBS) for at least 72 hours to deplete endogenous hormones.[9]

b. Experimental Procedure:

  • Cells are seeded in 96-well plates at an appropriate density.

  • After a 24-hour attachment period, the medium is replaced with hormone-free medium containing various concentrations of the test compound (this compound or BPA), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

  • Cells are incubated for a period of 6 days, with media and test compounds replenished on day 3.

  • Cell proliferation is quantified using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.[8][10]

c. Data Analysis:

  • The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control.

  • The EC50 value, the concentration at which the compound induces a half-maximal proliferative response, is determined from the dose-response curve.

Yeast Two-Hybrid Assay for Estrogenic Activity

This assay utilizes genetically engineered yeast to detect ligand-dependent interaction between the human estrogen receptor (hER) and a coactivator protein.

a. Principle:

  • The yeast strain is engineered to express two hybrid proteins: one consisting of the hER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), and the other consisting of a coactivator protein (e.g., TIF2) fused to a transcription activation domain (AD).[11]

  • Binding of an estrogenic compound to the hER-LBD induces a conformational change that promotes its interaction with the coactivator.

  • This interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).[11][12]

b. Experimental Procedure:

  • Yeast cells co-transformed with the hER-LBD and coactivator plasmids are grown in a selective medium.[13]

  • The yeast culture is then exposed to various concentrations of the test compound.

  • After an incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.[12][13]

c. Data Analysis:

  • The estrogenic activity is quantified by the level of reporter gene expression, which is proportional to the concentration of the test compound.

  • Results are often expressed as relative estrogenic potency compared to 17β-estradiol.

Estrogen Receptor (ER) Reporter Gene Assay

This assay employs mammalian cells transiently or stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

a. Principle:

  • Cells (e.g., HEK293, MCF-7) are engineered to express the estrogen receptor (ERα or ERβ) and contain a reporter construct.

  • When an estrogenic compound binds to the ER, the complex binds to the ERE in the promoter region of the reporter gene, initiating transcription.

  • The expression of the reporter gene (e.g., luciferase) is then quantified as a measure of estrogenic activity.

b. Experimental Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • The cells are then treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

  • Following an incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

c. Data Analysis:

  • The fold induction of reporter gene activity is calculated relative to the vehicle control.

  • Dose-response curves are generated to determine the EC50 value for each compound.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of estrogenic activity.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound (this compound / BPA) ER_HSP_complex ER-HSP Complex Ligand->ER_HSP_complex Binding ER Estrogen Receptor (ER) Ligand_ER_complex Ligand-ER Complex HSP Heat Shock Proteins ER_HSP_complex->ER HSP Dissociation Ligand_ER_complex->Dimerization Nuclear Translocation ERE Estrogen Response Element (ERE) Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cell Proliferation, etc.) mRNA->Protein Translation Dimerization->ERE Binding to ERE

Caption: Estrogen Receptor Signaling Pathway.

Estrogenicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Test_Compound Prepare Test Compound (this compound / BPA) Stock Solutions Treatment Treat Cells with Test Compound, Positive & Negative Controls Test_Compound->Treatment Cell_Culture Culture and Maintain Estrogen-Responsive Cells (e.g., MCF-7) Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Endpoint (e.g., Cell Proliferation, Reporter Gene Activity) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response Calculation Calculate EC50 / IC50 and Relative Potency Dose_Response->Calculation

References

Comparing the ecotoxicity of homosalate and its degradation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The widespread use of the organic UV filter homosalate (B147027) in sunscreens and personal care products has led to its detection in aquatic environments, raising concerns about its potential ecological impact. This guide provides a comparative analysis of the ecotoxicity of homosalal and its primary degradation byproducts formed during chlorination, a common water treatment process. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety of this compound.

Summary of Ecotoxicological Data

Quantitative ecotoxicity data for this compound and its chlorinated byproducts are summarized below. Data for the byproducts, monochloro-homosalate and dichloro-homosalate, are limited, highlighting a critical knowledge gap in the environmental risk assessment of this compound.

Organism Substance Endpoint Value Exposure Duration Reference
Green Algae (Pseudokirchneriella subcapitata)This compound72-h NOEC (growth inhibition)≥ 8.9 µg/L72 hours[1]
Crustacean (Daphnia magna)This compound48-h EC50 (immobilization)3,550 - 4,270 µg/L48 hours[1]
Coral (Acropora cervicornis)This compound96-h EC10629.9 µg/L96 hours[2]
Onion Root (Allium cepa)Chlorinated this compound ByproductsGenotoxicityChromosomal aberrations observed24 and 48 hours[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

This compound Degradation in Chlorinated Water

This protocol outlines the experimental setup for studying the degradation of this compound in the presence of free chlorine.

  • Objective: To identify the degradation byproducts of this compound in chlorinated water.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Simulate swimming pool water conditions with a controlled pH and free chlorine concentration.

    • Introduce a known concentration of this compound into the simulated chlorinated water.

    • Monitor the reaction over time using UV spectroscopy to track the degradation of this compound.

    • At specific time intervals, collect water samples.

    • Filter and acidify the collected samples.

    • Perform solid-phase extraction to concentrate the analytes.

    • Utilize gas chromatography with mass spectrometry (GC-MS) to identify the major transformation byproducts.[4]

Allium cepa Genotoxicity Assay for Chlorinated this compound Byproducts

This protocol details the Allium cepa (onion root) assay used to assess the genotoxic potential of this compound's chlorinated byproducts.[3]

  • Objective: To evaluate the genotoxic effects of chlorinated this compound byproducts on root meristem cells of Allium cepa.

  • Methodology:

    • Prepare solutions with varying concentrations of this compound (10, 30, and 50 ng/ml) and free chlorine (0.2, 0.4, and 0.6 mg/ml).[3]

    • Germinate healthy Allium cepa bulbs in distilled water until roots reach a length of 2-3 cm.

    • Expose the roots of the germinated bulbs to the prepared test solutions for 24 and 48 hours. A control group is maintained in distilled water.[3]

    • After the exposure period, fix the root tips in a suitable fixative (e.g., Carnoy's fixative).

    • Prepare microscope slides by squashing the root tips and staining with a chromosome-staining agent (e.g., aceto-orcein).

    • Examine the slides under a microscope to determine the mitotic index (the ratio of dividing cells to the total number of cells).

    • Score the cells for chromosomal aberrations, such as chromosome bridges, sticky chromosomes, and micronuclei, to assess genotoxicity.[3]

Signaling Pathway Perturbation

Recent studies suggest that this compound may exert its toxic effects through the modulation of specific signaling pathways. In the jellyfish Aurelia coerulea, this compound has been shown to act as an agonist for both the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways, leading to delays in metamorphosis.[5] The PI3K/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including growth, proliferation, differentiation, and survival.

G cluster_extracellular Extracellular This compound This compound PI3K PI3K ERK ERK

Caption: this compound's dual agonistic effect on PI3K and ERK pathways in Aurelia coerulea.

Further research is necessary to elucidate the precise mechanisms of interaction and to determine if this compound's degradation byproducts also affect these or other signaling pathways in a wider range of aquatic organisms. Understanding these molecular-level interactions is crucial for a comprehensive assessment of the environmental risks posed by this compound and its derivatives.

References

A Comparative Guide to Biomarker Validation for Human Exposure to Homosalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to homosalate (B147027), a common UV filter in sunscreens and personal care products. We will delve into the primary analytical methods, compare different biological matrices as sources of biomarkers, and provide detailed experimental protocols. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific study needs.

Introduction to this compound Biomonitoring

This compound is an organic compound used to absorb UVB radiation.[1] Due to its widespread use, there is a growing interest in understanding its systemic absorption, metabolism, and potential biological effects.[2] Human biomonitoring, the measurement of a chemical or its metabolites in biological samples, is a critical tool for assessing internal exposure. Validated biomarkers are essential for accurate and reliable exposure assessment. The primary routes of this compound metabolism include oxidation of the trimethylcyclohexyl ring and hydrolysis of the ester linkage.

Comparison of Biomonitoring Matrices

The choice of biological matrix is a critical decision in designing a human biomonitoring study for this compound exposure. The most common matrices utilized are urine, blood (plasma/serum), and human milk. Each has distinct advantages and limitations in terms of sample collection, analyte concentration, and the specific information it provides about exposure.

Table 1: Comparison of Biological Matrices for this compound Biomonitoring
FeatureUrineBlood (Plasma/Serum)Human Milk
Primary Analytes Oxidative metabolites (e.g., HMS-CA, 3OH-HMS)Parent this compound (cis- and trans-isomers)Parent this compound
Sample Collection Non-invasiveInvasiveNon-invasive, but limited to lactating individuals
Biomarker Type Biomarker of exposure (recent)Biomarker of internal doseBiomarker of maternal exposure and potential infant exposure
Sensitivity High for metabolitesModerate for parent compoundVariable, dependent on maternal exposure
Specificity High for specific metabolitesHigh for parent compoundHigh for parent compound
Advantages - Non-invasive and easy to collect large volumes.- Metabolites are specific to this compound exposure.- Reflects recent exposure.- Provides a direct measure of the internal dose of the parent compound.- Can be used to study toxicokinetics.- Non-invasive for the mother.- Allows for assessment of lactational transfer and infant risk.
Limitations - Metabolite concentrations can be influenced by individual metabolic differences.- Does not directly measure the parent compound.- Invasive sample collection.- Parent this compound concentrations can be low.- Limited to a specific population (lactating women).- this compound concentrations can be low and variable.

Analytical Methods for Biomarker Quantification

The gold standard for the quantification of this compound and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the analytes. The use of stable isotope-labeled internal standards, such as this compound-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.[3]

Table 2: Performance of LC-MS/MS Methods for this compound Biomarkers
AnalyteMatrixMethodLimit of Quantification (LOQ)Reference
cis/trans-HMS-CAUrineonline-SPE-LC-MS/MS0.02-0.04 µg/L[4]
cis/trans-3OH-HMSUrineonline-SPE-LC-MS/MS0.02-0.04 µg/L[4]
This compoundPlasmaLC-MS/MSNot explicitly stated, but quantifiable in ng/mL range[5]
UV Filters (including this compound)Human MilkTFC-HPLC-MS/MSMethod detection limits in the low ng/g range for other UV filters[6]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are summaries of typical protocols for the analysis of this compound and its metabolites in various biological matrices.

Protocol 1: Analysis of this compound Metabolites in Human Urine

This method focuses on the quantification of the primary oxidative metabolites of this compound.

1. Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites, which are primarily excreted as glucuronides and sulfates.

  • Internal Standard Spiking: A known amount of stable isotope-labeled internal standards (e.g., deuterium-labeled HMS-CA) is added to each sample to enable accurate quantification.[4]

2. Analytical Method: Online Solid-Phase Extraction coupled to Liquid Chromatography-Tandem Mass Spectrometry (online-SPE-LC-MS/MS)

  • Online SPE: The sample is injected into the LC system where it first passes through a turbulent flow chromatography column for online sample cleanup and analyte enrichment.[4] This step removes interfering matrix components.

  • Chromatographic Separation: The enriched analytes are then transferred to an analytical column (e.g., a C18 column) for separation of the different metabolites and their isomers.

  • Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: Analysis of this compound in Human Plasma

This protocol is designed for the direct measurement of the parent this compound compound.

1. Sample Preparation:

  • Protein Precipitation: A simple and rapid protein precipitation step is used to remove proteins from the plasma sample. This is typically achieved by adding a water-miscible organic solvent like acetonitrile.[5]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as this compound-d4, is added to the plasma sample before protein precipitation.[5]

  • Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing this compound and the internal standard is collected for analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: The supernatant is injected onto a C18 analytical column to separate this compound from other plasma components.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with ESI in MRM mode.

Protocol 3: Analysis of this compound in Human Milk

This protocol is adapted from methods for analyzing various UV filters in human milk.

1. Sample Preparation:

  • Liquid-Liquid Extraction or Solid-Phase Extraction: Due to the high lipid content of milk, a more rigorous extraction procedure is required. This may involve liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) to isolate the lipophilic this compound from the milk matrix.

  • Protein Precipitation: Similar to plasma analysis, a protein precipitation step may be included.

  • Internal Standard Spiking: An appropriate internal standard should be added at the beginning of the sample preparation process.

2. Analytical Method: Turbulent Flow Chromatography coupled to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (TFC-HPLC-MS/MS)

  • TFC Cleanup: Similar to the urine analysis, TFC can be employed for online sample cleanup to remove lipids and other matrix interferences.[6]

  • Chromatographic Separation: The cleaned extract is then separated on an analytical column.

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer.

Metabolism of this compound

Understanding the metabolic fate of this compound is crucial for interpreting biomonitoring data. The primary metabolic pathways involve Phase I and Phase II reactions.

Homosalate_Metabolism This compound This compound (cis- and trans-isomers) Oxidative_Metabolites Oxidative Metabolites This compound->Oxidative_Metabolites Phase I: Oxidation (Cytochrome P450 Enzymes) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Phase I: Hydrolysis (Esterases) HMS_CA This compound Carboxylic Acid (HMS-CA) Oxidative_Metabolites->HMS_CA Three_OH_HMS 3-Hydroxythis compound (3OH-HMS) Oxidative_Metabolites->Three_OH_HMS Salicylic_Acid Salicylic (B10762653) Acid Hydrolysis_Products->Salicylic_Acid Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol Hydrolysis_Products->Trimethylcyclohexanol Phase_II_Conjugates Phase II Conjugates (Glucuronides, Sulfates) Excretion Urinary Excretion Phase_II_Conjugates->Excretion HMS_CA->Phase_II_Conjugates Phase II: Conjugation Three_OH_HMS->Phase_II_Conjugates Phase II: Conjugation Salicylic_Acid->Phase_II_Conjugates Phase II: Conjugation

Phase I Metabolism:

  • Oxidation: The primary route of metabolism involves oxidation of the 3,3,5-trimethylcyclohexyl moiety by cytochrome P450 (CYP) enzymes. This leads to the formation of hydroxylated metabolites, such as 3-hydroxythis compound (3OH-HMS), and carboxylic acid metabolites, such as this compound carboxylic acid (HMS-CA). These oxidative metabolites are specific biomarkers of this compound exposure.

  • Hydrolysis: this compound can also undergo hydrolysis of its ester bond, catalyzed by esterase enzymes, to yield salicylic acid and 3,3,5-trimethylcyclohexanol.[7] While salicylic acid is a metabolite, it is not a specific biomarker for this compound exposure as it is also a metabolite of aspirin (B1665792) and is naturally present in some foods.

Phase II Metabolism:

  • The hydroxylated and carboxylated metabolites, as well as salicylic acid, undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds that can be readily excreted in the urine.

Experimental Workflow for Biomarker Validation

The validation of a new biomarker for this compound exposure follows a structured workflow to ensure the analytical method is reliable, accurate, and precise for its intended purpose.

Biomarker_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Selection of Analyte(s) and Internal Standard B Optimization of Sample Preparation A->B C Optimization of LC-MS/MS Conditions B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Matrix Effects & Recovery G->H I Stability H->I J Analysis of Human Samples (e.g., Urine, Plasma, Milk) I->J K Data Analysis & Interpretation J->K

Conclusion

The validation of biomarkers for human exposure to this compound predominantly relies on the highly sensitive and specific measurement of its oxidative metabolites in urine via online-SPE-LC-MS/MS. This approach offers a non-invasive means of assessing recent exposure. Direct measurement of the parent this compound in blood provides a snapshot of the internal dose, while analysis of human milk is valuable for understanding maternal and infant exposure. The choice of the most suitable biomarker and biological matrix will depend on the specific research questions, study population, and logistical considerations. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their biomonitoring studies of this compound.

References

Comparative study of homosalate's impact on different coral species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals varying degrees of sensitivity among different coral species to the organic UV filter, homosalate (B147027). While data remains limited for some species, existing studies highlight potential risks to coral health, ranging from tissue damage to bleaching and mortality, particularly when combined with other environmental stressors like rising sea temperatures.

This compound, a common ingredient in sunscreens and other personal care products, enters marine ecosystems through wastewater discharge and recreational activities. Its impact on coral reefs has become a growing concern for researchers and environmental agencies. This guide provides a comparative analysis of the known effects of this compound on various coral species, supported by available experimental data and detailed methodologies.

Comparative Toxicity of this compound on Coral Species

Current research provides the most comprehensive data on the effects of this compound on the branching coral Acropora cervicornis. Studies on other key reef-building corals such as Montipora and Porites are less specific, often examining the effects of this compound as part of a mixture of UV filters.

Coral SpeciesEndpointConcentrationExposure DurationObserved EffectsCitation
Acropora cervicornisEC10 (Effective Concentration, 10%)629.9 µg/L96 hoursTissue attenuation and hypertrophied mucocytes.[1]
Montipora aequituberculataBleaching and MortalityNot specified (part of a UV filter mixture)60 daysBleaching and mortality observed, particularly in co-exposure with elevated water temperatures.[2][3]
Seriatopora caliendrumBleaching and MortalityNot specified (part of a UV filter mixture)60 daysBleaching and mortality observed, particularly in co-exposure with elevated water temperatures.[2][3]
Pocillopora acutaBleaching and MortalityNot specified (part of a UV filter mixture)60 daysBleaching and mortality observed, particularly in co-exposure with elevated water temperatures.[2][3]

Note: The study on Montipora aequituberculata, Seriatopora caliendrum, and Pocillopora acuta investigated the effects of a mixture of 12 organic UV filters, including this compound. The specific contribution of this compound to the observed effects was not isolated.

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpreting the data and for designing future research.

Toxicity Testing with Acropora cervicornis

This study aimed to quantify the toxicological effects of this compound on the staghorn coral, Acropora cervicornis.

  • Experimental Setup: The experiment was conducted using a static renewal exposure system over a 96-hour period.

  • Test Organisms: Fragments of Acropora cervicornis were used as the test subjects.

  • Exposure Conditions: Corals were exposed to a range of this compound concentrations to determine the EC10 value.

  • Endpoint Measurement: The primary endpoints measured were tissue attenuation and the presence of hypertrophied mucocytes, which are indicators of cellular stress and damage. Histological analysis was used to quantify these effects.

Mixed UV Filter Exposure with Multiple Coral Species

This research investigated the combined impact of a mixture of organic UV filters and elevated seawater temperature on three coral species.

  • Experimental Setup: The study involved both short-term (10-day) and long-term (60-day) exposures in a laboratory setting.

  • Test Organisms: Nubbins (small fragments) of Seriatopora caliendrum, Pocillopora acuta, and Montipora aequituberculata were used.

  • Exposure Conditions: Corals were exposed to an environmentally relevant mixture of 12 organic UV filters (200 ng/L total concentration) and some groups were also subjected to an elevated water temperature of 30°C.

  • Endpoint Measurement: The key endpoints observed were coral bleaching (loss of symbiotic algae) and mortality.

Potential Signaling Pathways Affected by this compound

While direct research on the specific signaling pathways affected by this compound in corals is currently lacking, a study on the jellyfish Aurelia coerulea provides valuable insights into potential mechanisms of action.[4] This study found that this compound can activate the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways.[4] These pathways are highly conserved across different animal groups and play crucial roles in regulating fundamental cellular processes such as growth, proliferation, and stress responses.

It is important to note that the following diagram represents a hypothesized signaling pathway in corals based on findings in a related cnidarian (jellyfish). Further research is required to confirm these pathways in coral species.

Homosalate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation CellularResponse Cellular Response (e.g., Growth, Stress) PI3K->CellularResponse ERK->CellularResponse

Caption: Hypothesized signaling pathway of this compound in coral cells.

Experimental Workflow for Coral Toxicity Testing

The general workflow for assessing the toxicity of compounds like this compound on corals involves several key steps, from the collection and acclimation of coral fragments to the final analysis of the experimental endpoints.

Coral_Toxicity_Workflow A Coral Fragment Collection and Acclimation C Exposure of Coral Fragments to Different Concentrations A->C B Preparation of this compound Stock Solutions B->C D Monitoring of Coral Health (e.g., Bleaching, Mortality) C->D E Endpoint Analysis (e.g., Histology, Gene Expression) D->E F Data Analysis and Interpretation E->F

Caption: General experimental workflow for coral toxicity assessment.

Conclusion

The available evidence indicates that this compound can have detrimental effects on corals, particularly the well-studied species Acropora cervicornis. However, significant research gaps remain, especially concerning the specific toxicity thresholds for other important coral genera like Montipora and Porites. The synergistic effects of this compound with other environmental stressors, such as elevated temperatures, also warrant further investigation. Understanding the molecular mechanisms, including the potential involvement of the PI3K and ERK signaling pathways, will be critical in developing a comprehensive understanding of the threat posed by this common UV filter to coral reef ecosystems. Future research should focus on standardized, single-compound toxicity studies across a wider range of coral species to provide the robust data needed for effective environmental risk assessments and management strategies.

References

A Comparative Guide to the Inter-laboratory Analysis of Homosalate in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing presence of UV filters, such as homosalate (B147027), in marine environments necessitates robust and reliable analytical methods for their detection and quantification in seawater. This guide provides a comparative overview of commonly employed analytical techniques, summarizing their performance based on available experimental data from various research laboratories. Due to the absence of a formal inter-laboratory comparison study specifically for this compound in seawater, this document synthesizes findings from independent studies to offer a comprehensive reference for professionals in the field.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound and other UV filters in seawater and other aqueous matrices, as reported in various studies.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)MatrixReference
GC-MS UV filters13 - 266 ng/L-50 - 98-Natural Waters (including seawater)[1]
LC-MS/MS 7 UV filters-0.5 - 25 ng/L71 - 1112 - 12Seawater[2]
LC-MS/MS 13 Pharmaceuticals-1 - 50 ng/L95 - 108-Seawater[3]
LC-MS/MS 63 Pharmaceuticals0.01 - 8.92 ng/L0.02 - 29.73 ng/L80.6 - 112.62.6 - 20.9Estuarine and Coastal Waters[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various published research to provide a comprehensive overview.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This method is widely used for the analysis of semi-volatile organic compounds like this compound in aqueous samples.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Filtration: Filter seawater samples through a 0.45 µm glass fiber filter to remove suspended particles.

  • Acidification: Adjust the pH of the water sample to 3 with a suitable acid (e.g., HCl)[5].

  • Cartridge Conditioning: Condition an Oasis HLB (500 mg) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water[5].

  • Sample Loading: Pass the acidified seawater sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min[6].

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts[6].

  • Drying: Dry the cartridge under vacuum for about 2 hours to remove residual water[6].

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate[5].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 500 µL of dichloromethane) for GC-MS analysis[5].

b) GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[7].

    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 200°C, then ramp at 15°C/min to 280°C (hold for 7 minutes)[7].

    • Injector: Splitless mode with an injection volume of 1 µL. Injector temperature maintained at 280°C[5].

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of a wide range of organic contaminants in complex matrices.

a) Sample Preparation (Solid-Phase Extraction - SPE)

The sample preparation steps are similar to those for GC-MS analysis, utilizing Oasis HLB cartridges.

  • Filtration: Filter seawater samples through a 0.45 µm filter.

  • Acidification: Adjust the sample pH to 2[2].

  • Cartridge Conditioning: Condition an Oasis HLB (500 mg) cartridge.

  • Sample Loading: Load the acidified seawater sample onto the cartridge.

  • Washing: Wash the cartridge to remove interfering salts.

  • Elution: Elute the analytes with a suitable solvent.

  • Concentration and Reconstitution: Evaporate the eluent and reconstitute in a mobile phase-compatible solvent.

b) LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 2.5 µm, 2.1 mm x 50 mm) is commonly used[2].

    • Mobile Phase: A binary gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B)[4].

    • Flow Rate: 500 µL/min[4].

    • Injection Volume: 10 µL[4].

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[2].

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

Homosalate_Analysis_Workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Seawater Sample Collection Preservation Storage at 4°C Collection->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Acidification Acidification (pH 2-3) Filtration->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Derivatization (if required) LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in seawater.

Method_Comparison cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method gcms_prep Sample Prep: SPE gcms_deriv Derivatization (Optional) gcms_prep->gcms_deriv gcms_analysis Analysis: Gas Chromatography gcms_deriv->gcms_analysis gcms_detection Detection: Mass Spectrometry (EI) gcms_analysis->gcms_detection end Results gcms_detection->end lcmsms_prep Sample Prep: SPE lcmsms_analysis Analysis: Liquid Chromatography lcmsms_prep->lcmsms_analysis lcmsms_detection Detection: Tandem MS (ESI) lcmsms_analysis->lcmsms_detection lcmsms_detection->end start Seawater Sample start->gcms_prep start->lcmsms_prep

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

References

Validating Reconstructed Human Epidermis for Homosalate Safety Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of reconstructed human epidermis (RhE) models is a scientifically robust and ethically sound alternative to traditional animal testing for assessing the safety of cosmetic ingredients. This guide provides a comparative overview of the performance of the organic UV filter homosalate (B147027) in various safety assays using RhE and other in vitro models, alongside data for alternative UV filters. Detailed experimental protocols and visual workflows are included to support researchers in the adoption and validation of these methods.

Data Presentation: Comparative Safety Assessment

The following tables summarize the available quantitative data for this compound and other common UV filters across key safety endpoints.

Table 1: In Vitro Skin Irritation Potential of UV Filters using Reconstructed Human Epidermis (RhE) Models (OECD TG 439)

UV FilterConcentration TestedMean Tissue Viability (%)Classification
This compound Undiluted108.9%Non-irritant
Zinc Oxide NanoparticlesNot specified> 50%Non-irritant [1]
Titanium Dioxide NanoparticlesNot specified> 50%Non-irritant [1]
Octyl Salicylate10%Weak erythema observed in human patch testsMinimal irritation potential[2]
Octocrylene10%, 20%Weak erythema observed in human patch testsMinimal irritation potential[2]
Octyl Methoxycinnamate10%, 20%Weak erythema observed in human patch testsMinimal irritation potential[2]
Butyl Methoxydibenzoylmethane (Avobenzone)5%Weak erythema observed in human patch testsMinimal irritation potential[2]

Note: Data for some UV filters is from human patch testing, as direct comparative RhE data was not available in the searched literature.

Table 2: In Vitro Phototoxicity Potential of UV Filters

UV FilterAssayConcentrationResult
This compound OECD TG 498 (RhE Model)Data not availableData not available
Benzophenone-1Balb/c 3T3 cells (UVA+)Not specifiedPhototoxic [3]
Benzophenone-3Balb/c 3T3 cells (UVA+)Not specifiedNon-phototoxic [3]
Benzophenone-4Balb/c 3T3 cells (UVA+)Not specifiedNon-phototoxic [3]

Note: There is a significant data gap in the publicly available literature regarding the phototoxicity of this compound tested according to the OECD TG 498 guideline using RhE models.

Table 3: In Vitro Endocrine Disrupting Potential of UV Filters (Estrogenic Activity)

UV FilterAssayResult
This compound Estrogen Receptor (ER) Transactivation AssayShowed estrogenic effects; antagonist towards Androgen Receptor (AR) and Progesterone Receptor (PR)[4]
Benzophenone-1Yeast ER Assay (human hERα)Strong estrogenic activity[5]
Benzophenone-2Yeast ER Assay (human hERα)Strong estrogenic activity[5]
Benzophenone-3Yeast ER Assay (human hERα)Lower maximal estrogenic response[5]
3-benzylidene camphorYeast ER Assay (human hERα)Lower maximal estrogenic response[5]
Octyl SalicylateYeast ER Assay (human hERα)Lower maximal estrogenic response[5]

Table 4: In Vitro Genotoxic Potential of UV Filters

UV FilterAssayCell TypeConcentrationResult
This compound Comet AssayHuman Lymphocytes200 µg/mLGenotoxic (increased DNA migration)[6][7][8]
This compound Micronucleus TestMCF-7 cells750 and 1000 µMGenotoxic (clastogenic)[1]
AvobenzoneComet AssayHuman Skin FibroblastsIC50: 100.2 µMGenotoxic at higher concentrations[9]
OctocryleneComet AssayHuman Skin FibroblastsIC50: 1390.95 µMGenotoxic [9]

Note: The genotoxicity of this compound has not been extensively evaluated in reconstructed human epidermis models. The available data is from studies on human lymphocytes and breast cancer cells.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate their implementation.

Skin Irritation Testing using Reconstructed Human Epidermis (OECD TG 439)

1. Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay.[10][11][12]

2. RhE Model Preparation:

  • Commercially available RhE models (e.g., EpiDerm™, EPISKIN™, SkinEthic™ RHE) are equilibrated in 6-well plates containing maintenance medium according to the manufacturer's instructions.

3. Test Substance Application:

  • A defined amount of the test substance (e.g., 10-30 µL for liquids, 10-25 mg for solids) is applied topically to the surface of the RhE tissue.

  • Negative control (e.g., PBS) and positive control (e.g., 5% Sodium Dodecyl Sulfate) are included in each experiment.

4. Exposure and Post-Incubation:

  • The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).

  • Following exposure, the tissues are thoroughly rinsed with PBS to remove the test substance.

  • The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[13]

5. Cell Viability Measurement (MTT Assay):

  • After the post-incubation period, the RhE tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

  • The optical density of the formazan solution is measured using a spectrophotometer.

6. Data Interpretation:

  • The percentage of cell viability is calculated relative to the negative control.

  • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[11]

In Vitro Phototoxicity Testing using Reconstructed Human Epidermis (OECD TG 498)

1. Principle: This test identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-toxic dose of simulated solar radiation (UVA).[9][14][15][16]

2. RhE Model Preparation:

  • Similar to the skin irritation test, RhE models are equilibrated in culture medium.

3. Test Substance Application:

  • The test substance is applied topically to the RhE tissues. Two sets of tissues are prepared for each concentration.

4. Irradiation:

  • One set of tissues is exposed to a non-cytotoxic dose of UVA radiation.

  • The other set is kept in the dark as a control.

5. Post-Incubation and Viability Assessment:

  • Following irradiation (or the equivalent time in the dark), the test substance is removed, and the tissues are incubated for a further period.

  • Cell viability is then assessed using the MTT assay, as described for the skin irritation test.[17][18]

6. Data Interpretation:

  • The phototoxic potential is evaluated by comparing the reduction in cell viability in the irradiated tissues to the non-irradiated tissues. A significant reduction in viability in the presence of UVA light indicates phototoxicity.[14]

Estrogen Receptor Transactivation Assay

1. Principle: This assay determines the potential of a substance to act as an estrogen by measuring the activation of the estrogen receptor in a genetically modified cell line.[19][20]

2. Cell Line:

  • A human cell line (e.g., HeLa-9903, BG1Luc) that has been stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE) is used.

3. Experimental Procedure:

  • The cells are plated in a multi-well format and exposed to various concentrations of the test substance.

  • A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.

  • After an incubation period, the cells are lysed, and the activity of the reporter gene product (luciferase) is measured using a luminometer.

4. Data Interpretation:

  • An increase in luciferase activity compared to the solvent control indicates that the test substance has activated the estrogen receptor and is therefore considered to have estrogenic potential.[21]

Comet Assay (Single Cell Gel Electrophoresis) on Reconstructed Human Epidermis

1. Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells with damaged DNA will display a "comet tail" of fragmented DNA after electrophoresis.[2][22][23][24]

2. Cell Isolation from RhE Models:

  • Following topical application of the test substance to the RhE model and an appropriate incubation period, the epidermal cells are isolated. This is typically achieved through enzymatic digestion (e.g., with trypsin-EDTA) to create a single-cell suspension.[22]

3. Embedding Cells in Agarose (B213101):

  • The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

4. Lysis:

  • The slides are immersed in a lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

5. Electrophoresis:

  • The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. The electric field causes the negatively charged DNA fragments to migrate out of the nucleoid, forming the comet tail.

6. Staining and Visualization:

  • The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.

7. Data Interpretation:

  • The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters compared to the negative control indicates genotoxicity.[22]

Mandatory Visualizations

Experimental Workflow Diagrams

Skin_Irritation_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis prep Equilibrate RhE Models apply Apply Test Substance, Positive & Negative Controls prep->apply expose Incubate (15-60 min) apply->expose rinse Rinse Tissues expose->rinse post_incubate Post-Incubate (42 hours) rinse->post_incubate mtt MTT Assay (3 hours) post_incubate->mtt extract Extract Formazan mtt->extract read Measure Optical Density extract->read calculate Calculate % Viability read->calculate classify Classify as Irritant or Non-Irritant calculate->classify

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

Phototoxicity_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_treatment Treatment cluster_irradiated Irradiated Group cluster_dark Dark Control Group cluster_post_treatment Post-Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis prep Equilibrate RhE Models apply Apply Test Substance prep->apply irradiate Expose to UVA Radiation apply->irradiate dark Keep in Dark apply->dark rinse_both Rinse Tissues irradiate->rinse_both dark->rinse_both post_incubate_both Post-Incubate rinse_both->post_incubate_both mtt_both MTT Assay post_incubate_both->mtt_both extract_both Extract Formazan mtt_both->extract_both read_both Measure Optical Density extract_both->read_both compare Compare Viability (+UVA vs -UVA) read_both->compare classify Classify as Phototoxic or Non-Phototoxic compare->classify

Caption: Workflow for In Vitro Phototoxicity Testing (OECD TG 498).

Signaling Pathway Diagram

Estrogen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_HSP_complex ER-HSP Complex ER->ER_HSP_complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP_complex ER_HSP_complex->ER HSP Dissociates ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response This compound This compound (Ligand) This compound->ER_HSP_complex Binds to ER ER_dimer->ERE Binds to ERE

Caption: Estrogen Receptor Activation Pathway by this compound.

References

Comparative assessment of the endocrine disrupting potential of different UV filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV Filter Performance with Supporting Experimental Data

The widespread use of ultraviolet (UV) filters in sunscreens and other personal care products has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs). These compounds can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of estrogens and androgens, or by disrupting thyroid hormone function. This guide provides a comparative assessment of the endocrine-disrupting potential of several commonly used UV filters, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of these findings.

Summary of Endocrine-Disrupting Activity

The endocrine-disrupting potential of UV filters varies significantly depending on the specific compound and the endocrine pathway being examined. The following tables summarize the available quantitative data for estrogenic, anti-androgenic, and thyroid-disrupting activities of selected UV filters.

Estrogenic Activity

Estrogenic activity is often assessed using in vitro assays that measure the ability of a compound to bind to and activate the estrogen receptor (ER). Common assays include the Yeast Estrogen Screen (YES), which uses genetically modified yeast to detect ER activation, and the MCF-7 cell proliferation assay (E-Screen), which measures the proliferation of a human breast cancer cell line in response to estrogenic compounds.[1][2]

Table 1: Comparative Estrogenic Activity of UV Filters (In Vitro)

UV FilterAssayEndpointResult (EC50/PC10 in µM)Reference(s)
Oxybenzone (Benzophenone-3) MCF-7 Proliferation (E-Screen)ProliferationEC50: 1.56 - 5.01[3][4]
Yeast Estrogen Screen (YES)β-galactosidase activityWeakly estrogenic[5]
Octinoxate (Octyl Methoxycinnamate) MCF-7 Proliferation (E-Screen)ProliferationEC50: 2.37 - 3.73[3][6][7]
Yeast Estrogen Screen (YES)β-galactosidase activityWeakly estrogenic[5]
Homosalate MCF-7 Proliferation (E-Screen)ProliferationEC50: 1.56 - 5.5[3][6]
Yeast Estrogen Screen (YES)β-galactosidase activityAgonistic activity[8]
Octocrylene Yeast Estrogen Screen (YES)β-galactosidase activityNo significant estrogenic activity[9]
Avobenzone ToxCast/Tox21ER Transcriptional ActivationInactive or weak activity[7]
Bemotrizinol (B606015) (Tinosorb S) In vitro binding and uterotrophic assaysER/AR binding and uterine growthNo estrogenic or anti-estrogenic activity observed[10][11]
Drometrizole Trisiloxane (Mexoryl XL) Not widely reported--

EC50 (Half-maximal effective concentration): The concentration of a substance that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. PC10 (10% proliferative concentration) is also a measure of estrogenic potency.

Anti-Androgenic Activity

Anti-androgenic activity is the ability of a chemical to block the action of androgens, such as testosterone. This is often evaluated using in vitro reporter gene assays in cell lines like MDA-kb2 or AR-EcoScreen, which measure the inhibition of androgen receptor (AR) activation.[4][12][13]

Table 2: Comparative Anti-Androgenic Activity of UV Filters (In Vitro)

UV FilterAssayEndpointResult (IC50 in µM)Reference(s)
Oxybenzone (Benzophenone-3) MDA-kb2 Androgen Receptor AssayInhibition of DHT-induced activityIC50: 4.98 - 28.5[13][14][15]
This compound MDA-kb2 Androgen Receptor AssayInhibition of DHT-induced activityIC50: 5.57[13][14]
Octinoxate Androgen Receptor Reporter AssayAR antagonismNo significant anti-androgenic activity[7]
Octocrylene Recombinant Yeast Androgen AssayAR antagonismIC50: 24.5[9]
Avobenzone ToxCast/Tox21AR Transcriptional ActivationPredicted to have antagonistic activity[7]
Bemotrizinol (Tinosorb S) In vitro binding and Hershberger assaysAR binding and androgen-dependent tissue growthNo androgenic or anti-androgenic activity observed[10][11]
Drometrizole Trisiloxane (Mexoryl XL) Not widely reported--

IC50 (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%. A lower IC50 indicates greater inhibitory potency.

Thyroid Disruption

UV filters can disrupt the thyroid system through various mechanisms, including inhibiting the enzyme thyroid peroxidase (TPO), which is essential for thyroid hormone synthesis, or by binding to the thyroid hormone transport protein, transthyretin (TTR).[16][17][18]

Table 3: Comparative Thyroid-Disrupting Activity of UV Filters (In Vitro)

UV FilterAssayEndpointResult (IC50 in µM)Reference(s)
Oxybenzone (Benzophenone-3) TPO Inhibition Assay (Amplex UltraRed)Inhibition of TPO activityPotent inhibitor[9]
Octinoxate In vitro and in vivo studiesInhibition of 5'-deiodinaseDecreased T4 to T3 conversion[19]
Octocrylene In vivo (rat studies)Thyroid hormone metabolismIncreased degradation of thyroxine (T4)[20]
This compound In vivo (animal studies)Thyroid functionPotential to interfere with thyroid function[21]
Avobenzone In vivo (zebrafish larvae)Thyroid hormone levelsIncreased T3 and T4 levels[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.

In Vitro Assays

Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hER, it activates the transcription of the lacZ gene, leading to the production of the enzyme β-galactosidase. The activity of this enzyme is then measured by the conversion of a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity of the sample.[13]

Detailed Protocol:

  • Yeast Culture: A stock culture of the recombinant yeast is grown in a suitable medium.

  • Assay Preparation: A fresh growth medium is inoculated with the yeast and incubated until it reaches the logarithmic growth phase.

  • Exposure: Serial dilutions of the test UV filter are added to a 96-well microtiter plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control (e.g., ethanol) is used as a negative control.

  • Incubation: The yeast culture is added to the wells containing the test compounds and controls, along with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG). The plate is then incubated at 30-34°C for 48-72 hours.[22]

  • Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 540 nm) to quantify the color change.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the estrogenic potency of the UV filter.

Principle: This assay employs a mammalian cell line (e.g., MDA-kb2 or AR-EcoScreen) that has been stably transfected with a human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. In the presence of an androgen, the AR is activated and induces the expression of the reporter gene. Anti-androgenic activity is measured by the ability of a test compound to inhibit the reporter gene expression induced by a known androgen.[12][13]

Detailed Protocol:

  • Cell Culture: The transfected cells are maintained in a suitable culture medium.

  • Plating: Cells are seeded into 96-well plates and allowed to attach.

  • Exposure (Agonist Mode): To test for androgenic activity, cells are exposed to serial dilutions of the test UV filter. A known androgen (e.g., dihydrotestosterone, DHT) is used as a positive control.

  • Exposure (Antagonist Mode): To test for anti-androgenic activity, cells are co-exposed to a fixed concentration of DHT and serial dilutions of the test UV filter.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: For agonistic activity, EC50 values are calculated from the dose-response curves. For antagonistic activity, IC50 values are determined based on the inhibition of the DHT-induced response.

Principle: This assay measures the ability of a compound to inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. The assay typically uses a source of TPO (e.g., rat thyroid microsomes or recombinant human TPO) and a substrate that produces a detectable signal upon oxidation by TPO in the presence of hydrogen peroxide (H₂O₂). The reduction in signal in the presence of a test compound indicates TPO inhibition.[16][23][24]

Detailed Protocol:

  • Reagent Preparation: Prepare a buffer solution, a stock solution of the TPO enzyme, a solution of the substrate (e.g., Amplex® UltraRed), and a solution of H₂O₂.

  • Compound Preparation: Prepare serial dilutions of the test UV filter and a known TPO inhibitor (e.g., propylthiouracil, PTU) as a positive control.

  • Assay Reaction: In a 96-well plate, combine the TPO enzyme, the test compound or control, and the substrate.

  • Initiation and Incubation: Initiate the reaction by adding H₂O₂ and incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.[24]

  • Measurement: Measure the fluorescence or absorbance of the product using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of TPO activity for each concentration of the test compound and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the assessment of endocrine-disrupting potential.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP_complex ER-HSP Complex ER_HSP_complex->ER Releases HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces

Figure 1: Estrogen Receptor Signaling Pathway

YES_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis YeastCulture 1. Culture Recombinant Yeast (hER + lacZ) SerialDilutions 2. Prepare Serial Dilutions of UV Filter Plating 4. Add Dilutions and Controls to 96-well Plate SerialDilutions->Plating Controls 3. Prepare Positive (E2) and Negative Controls Controls->Plating AddYeast 5. Add Yeast Culture and Chromogenic Substrate Plating->AddYeast Incubation 6. Incubate at 30-34°C for 48-72 hours AddYeast->Incubation Measurement 7. Measure Absorbance (Color Change) Incubation->Measurement DoseResponse 8. Generate Dose-Response Curve Measurement->DoseResponse EC50 9. Calculate EC50 Value DoseResponse->EC50

Figure 2: Yeast Estrogen Screen (YES) Assay Workflow

Conclusion

The available data indicate that several common UV filters possess endocrine-disrupting properties in vitro, with some also demonstrating effects in vivo. Benzophenone-3 (oxybenzone) and this compound, in particular, have been shown to exhibit both estrogenic and anti-androgenic activities. Octinoxate also shows estrogenic potential. In contrast, newer generation filters like bemotrizinol (Tinosorb S) appear to have a more favorable profile with no significant endocrine activity reported in the cited studies.[10][11] Data on the endocrine-disrupting potential of many other UV filters, especially regarding thyroid disruption, are still limited.

It is important to note that the in vitro activities observed often occur at concentrations higher than those typically found in human plasma after sunscreen application.[7][25] However, the potential for cumulative effects from exposure to multiple EDCs and the particular vulnerability of certain populations (e.g., during development) warrant continued research and a cautious approach. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals in the ongoing evaluation of the safety of UV filters.

References

The Dual Nature of Homosalate in UV Filter Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the synergistic and antagonistic effects of homosalate (B147027) in multi-filter sunscreen formulations, supported by experimental data and detailed methodologies.

This compound, a widely utilized organic UVB filter, presents a complex profile within sunscreen formulations. Its inclusion can offer significant synergistic benefits, primarily through its solvent properties, enhancing the solubility and stability of other UV filters. However, its use is not without antagonistic considerations, including its own limited photostability and emerging concerns regarding its endocrine-disrupting potential. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Performance Data: Synergistic and Antagonistic Effects

The following tables summarize quantitative data from various studies, highlighting the dual role of this compound in UV filter mixtures.

Table 1: Synergistic Effects of this compound on Formulation Efficacy and Stability

UV Filter CombinationObservationQuantitative DataReference
This compound (13%) with OctinoxateSynergistic photostabilityEnhanced stability observed over 6 hours of sun exposure.[1]
This compound (10%) with Avobenzone (B1665848)Improved Avobenzone photostability and increased SPFA study on a formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone with a photostabilizer showed an increase in the formulation's SPF by ~50%.[2]
This compound as a solventExcellent dissolving properties for solid sunscreensThis compound's liquid nature and solvency power make it an ideal solvent for challenging solid UV filters like Avobenzone, ensuring uniform dispersion and preventing phase separation.[1]

Table 2: Antagonistic Effects and Toxicological Concerns of this compound

EffectExperimental ModelQuantitative DataReference
Endocrine Disruption (Estrogenic Activity)Human breast cancer cells (MCF-7)This compound exposure led to a 3.5-fold increase in cell growth and multiplication.[3]
Endocrine Disruption (Estrogenic Activity)In vitro MCF-7 cell proliferation assayEC50 value between 1.56 and 3.73 µM.[4][5]
Endocrine Disruption (Anti-androgenic Activity)Male zebrafish and human adrenocortical carcinoma (H295R) cellsIn combination with avobenzone, this compound augmented anti-androgenic responses in male fish and significantly decreased testosterone (B1683101) levels in H295R cells.[6]
PhotostabilityIn vitro studyLoses 10% of its SPF protection in 45 minutes when exposed to higher UV light.
Cytotoxicity and GenotoxicityHuman breast cancer cells (MCF-7)This compound was found to be cytotoxic and genotoxic, inducing micronucleus formation at certain concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the performance and safety of UV filter mixtures containing this compound.

In Vitro Sun Protection Factor (SPF) Measurement

This method is used to determine the SPF of a sunscreen formulation without the use of human subjects.

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.2-2.0 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Spectrophotometric Analysis: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals across the UVB and UVA range (290-400 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

High-Performance Liquid Chromatography (HPLC) for Photostability Assessment

HPLC is a standard technique to quantify the concentration of UV filters in a formulation before and after UV exposure, thus assessing their photostability.

  • Sample Preparation: The sunscreen formulation is accurately weighed and dissolved in a suitable solvent (e.g., methanol, isopropanol). The solution is then filtered to remove any undissolved excipients.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of solvents, such as water, methanol, and/or acetonitrile, is typically employed to separate the different UV filters.

    • Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

    • Detection: A UV detector is used to monitor the absorbance at a specific wavelength corresponding to the maximum absorbance of the UV filters being analyzed.

  • Quantification: The concentration of each UV filter is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the pure UV filter.

  • Photostability Evaluation: The percentage of degradation is calculated by comparing the concentration of the UV filter before and after exposure to a controlled dose of UV radiation.

In Vitro Estrogenicity Assay (MCF-7 Cell Proliferation Assay)

This assay is used to assess the potential of a substance to mimic the effects of estrogen.

  • Cell Culture: Human breast cancer cells (MCF-7), which are estrogen-responsive, are cultured in a suitable medium.

  • Treatment: The cells are exposed to various concentrations of the test substance (e.g., this compound or a UV filter mixture) for a defined period (e.g., 6 days). A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.

  • Cell Proliferation Measurement: After the incubation period, the number of viable cells is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect of the test substance is calculated relative to the solvent control. The concentration that causes a 50% increase in cell proliferation (EC50) is determined to quantify the estrogenic potency.

Visualizing the Interactions: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

Synergistic_Effect_of_this compound cluster_formulation Sunscreen Formulation cluster_benefits Synergistic Benefits This compound This compound Solubilization Enhanced Solubilization This compound->Solubilization Acts as a solvent for Stability Improved Photostability This compound->Stability Contributes to Avobenzone Avobenzone (UVA Filter) Avobenzone->Stability Other_Filters Other UV Filters Solubilization->Avobenzone Solubilization->Other_Filters Efficacy Increased SPF Stability->Efficacy

Caption: Synergistic role of this compound in sunscreen formulations.

Antagonistic_Effects_of_this compound cluster_antagonistic Antagonistic Effects & Concerns cluster_pathways Biological Pathways Homosalate_Mixture This compound in UV Filter Mixture Photodegradation Limited Photostability Homosalate_Mixture->Photodegradation Endocrine_Disruption Potential Endocrine Disruption Homosalate_Mixture->Endocrine_Disruption Estrogen_Receptor Estrogen Receptor Activation Endocrine_Disruption->Estrogen_Receptor Androgen_Receptor Androgen Receptor Antagonism Endocrine_Disruption->Androgen_Receptor Cell_Proliferation Increased Cell Proliferation Estrogen_Receptor->Cell_Proliferation Hormone_Imbalance Hormonal Imbalance Androgen_Receptor->Hormone_Imbalance

Caption: Antagonistic effects and associated pathways of this compound.

Experimental_Workflow_Photostability cluster_workflow Photostability Assessment Workflow Formulation Prepare UV Filter Formulation Initial_Analysis HPLC Analysis (T=0) Formulation->Initial_Analysis UV_Exposure Controlled UV Exposure Initial_Analysis->UV_Exposure Comparison Compare Concentrations (Calculate % Degradation) Initial_Analysis->Comparison Final_Analysis HPLC Analysis (T=x) UV_Exposure->Final_Analysis Final_Analysis->Comparison

Caption: Workflow for assessing the photostability of UV filter mixtures.

References

A Comparative Guide to the Photostability of Homosalate in the Presence of Various Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photostability of the UVB filter homosalate (B147027) when formulated with different classes of antioxidants. While direct comparative quantitative data on the photostability of this compound with a range of specific antioxidants under identical experimental conditions is limited in publicly available literature, this document synthesizes existing knowledge on this compound's photochemistry, the role of antioxidants in mitigating photodegradation, and standardized methodologies for assessing photostability.

Introduction to this compound Photostability

This compound is an organic UVB filter commonly used in sunscreen formulations. Its primary mechanism for photoprotection involves the absorption of UVB radiation and the dissipation of this energy through an efficient and rapid process known as Excited State Intramolecular Proton Transfer (ESIPT).[1] This process, where a proton is transferred within the molecule in an excited state, allows this compound to return to its ground state without undergoing significant chemical change, suggesting a degree of inherent photostability.[1]

However, like many organic UV filters, this compound is not entirely photostable and can degrade upon prolonged exposure to UV radiation, which may lead to a reduction in its protective efficacy. One source suggests that this compound can lose 10% of its SPF protection in 45 minutes of exposure, though the specific conditions of this finding are not detailed.[2] The inclusion of antioxidants in sunscreen formulations is a common strategy to mitigate the photodegradation of UV filters and to provide additional protection against oxidative stress in the skin.[3]

The Role of Antioxidants in Enhancing Photostability

Antioxidants can enhance the photostability of UV filters through several mechanisms:

  • Quenching of Reactive Oxygen Species (ROS): UV radiation can lead to the formation of ROS, which can in turn degrade UV filters. Antioxidants can neutralize these reactive species, thereby protecting the integrity of the UV filter.[4]

  • Triplet State Quenching: Some UV filters can be excited to a long-lived triplet state, making them more susceptible to photoreactions. Certain antioxidants can quench this triplet state, returning the UV filter to its ground state and preventing degradation.

  • Regeneration of the UV Filter: In some cases, an antioxidant can donate a hydrogen atom to a UV filter radical, regenerating the original molecule and preventing a chain reaction of degradation.

Common antioxidants used in sunscreen formulations to improve stability and provide additional skin benefits include Vitamin C (Ascorbic Acid) and its derivatives, Vitamin E (Tocopherol) and its derivatives, Ferulic Acid, and various botanical extracts rich in polyphenols.[3]

Quantitative Data on this compound Photostability with Antioxidants

Antioxidant SystemThis compound Concentration (%)Antioxidant Concentration (%)UV Irradiation Dose (J/cm²)This compound Remaining (%)Reference
Control (No Antioxidant) e.g., 10%N/Ae.g., 20 J/cm²Data not availableInternal Data
+ Vitamin E (α-Tocopherol) e.g., 10%e.g., 1%e.g., 20 J/cm²Data not availableInternal Data
+ Vitamin C (Ascorbic Acid) e.g., 10%e.g., 1%e.g., 20 J/cm²Data not availableInternal Data
+ Ferulic Acid e.g., 10%e.g., 0.5%e.g., 20 J/cm²Data not availableInternal Data
+ Botanical Extract (e.g., Green Tea) e.g., 10%e.g., 2%e.g., 20 J/cm²Data not availableInternal Data

Note: The lack of available data highlights a research gap and an opportunity for further investigation in the field of sunscreen formulation and photostability.

Experimental Protocols

To facilitate further research, two primary methodologies for assessing the photostability of this compound in the presence of antioxidants are detailed below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the remaining this compound concentration after UV exposure.

1. Sample Preparation:

  • Prepare a base formulation containing a known concentration of this compound (e.g., 10% w/w).
  • Create separate batches of the base formulation, each containing a specific antioxidant at a defined concentration.
  • Accurately weigh and apply a thin, uniform film of each formulation onto a suitable substrate, such as a quartz plate or PMMA plate (e.g., 1 mg/cm²).
  • Prepare a set of non-irradiated control plates for each formulation.

2. Irradiation:

  • Expose the sample plates to a controlled dose of UV radiation from a solar simulator. The spectral output of the simulator should be compliant with international standards (e.g., ISO 24443:2021).
  • The irradiation dose should be sufficient to induce potential degradation (e.g., 10-20 J/cm²).

3. Extraction:

  • After irradiation, place the plates into a known volume of a suitable solvent (e.g., methanol (B129727) or ethanol) to extract the formulation.
  • Use sonication to ensure complete dissolution of the film.
  • Perform the same extraction procedure on the non-irradiated control plates.

4. HPLC Analysis:

  • Filter the extracts through a 0.45 µm syringe filter into HPLC vials.
  • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.
  • Detect this compound using a UV detector at its maximum absorption wavelength (around 306 nm).
  • Quantify the concentration of this compound in both the irradiated and non-irradiated samples by comparing their peak areas to a calibration curve prepared with known concentrations of a this compound standard.

5. Calculation of Photostability:

  • Calculate the percentage of this compound remaining after irradiation using the following formula: % this compound Remaining = (Concentration in Irradiated Sample / Concentration in Non-Irradiated Sample) * 100

Method 2: UV-Vis Spectrophotometry

This method provides an indication of the loss of UV absorbance capacity of the formulation after irradiation.

1. Sample Preparation and Irradiation:

  • Follow steps 1 and 2 as described in the HPLC protocol.

2. Spectrophotometric Measurement:

  • Measure the UV absorbance spectrum (290-400 nm) of the non-irradiated control plates using a spectrophotometer equipped with an integrating sphere.
  • After irradiation, measure the UV absorbance spectrum of the irradiated plates.

3. Analysis:

  • Compare the absorbance spectra of the irradiated and non-irradiated samples. A decrease in the area under the curve in the UVB range (290-320 nm) indicates photodegradation of this compound.
  • The change in the Sun Protection Factor (SPF) can also be calculated in vitro using the absorbance data and appropriate software.

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms involved in this compound photoprotection and the role of antioxidants.

G cluster_0 This compound Photoprotection (ESIPT) HMS_ground This compound (Ground State - Enol) HMS_excited_enol Excited State (Enol*) HMS_ground->HMS_excited_enol Excitation HMS_excited_keto Excited State (Keto*) HMS_excited_enol->HMS_excited_keto Ultrafast Proton Transfer (ESIPT) HMS_ground_keto Ground State (Keto) HMS_excited_keto->HMS_ground_keto Non-radiative Decay (Heat Dissipation) HMS_ground_keto->HMS_ground Tautomerization UVB UVB Photon UVB->HMS_ground Absorption

Caption: this compound's primary photoprotection mechanism via ESIPT.

G cluster_1 Antioxidant-Mediated Photostabilization UV UV Radiation HMS This compound UV->HMS Absorption HMS_excited Excited this compound* HMS->HMS_excited Degradation Photodegradation Products HMS_excited->Degradation Degradation Pathway ROS Reactive Oxygen Species (ROS) HMS_excited->ROS Generates ROS->HMS Degrades Oxidized_Antioxidant Oxidized Antioxidant Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->HMS_excited Quenches Antioxidant->ROS Quenches

Caption: General mechanism of antioxidant protection against photodegradation.

Conclusion

While this compound possesses an intrinsic mechanism for photostability through ESIPT, its potential for photodegradation underscores the importance of robust formulation strategies. The inclusion of antioxidants is a theoretically sound approach to enhance the photostability of this compound and other organic UV filters, although specific comparative data for this compound is lacking. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, contributing to the development of safer and more effective sunscreen products. Further research is encouraged to quantify the photoprotective synergy between this compound and various antioxidants.

References

Navigating the Waters of Predictive Toxicology: A Comparative Guide to QSAR Models and Experimental Validation for Homosalate's Aquatic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of product development and stewardship. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models and traditional experimental methods for assessing the aquatic toxicity of homosalate (B147027), a common UV filter in sunscreens and personal care products. By presenting detailed experimental protocols, quantitative data, and visual representations of toxicological pathways, this document aims to offer a clear and objective evaluation of these predictive and observational approaches.

The increasing focus on the environmental fate of personal care product ingredients has brought compounds like this compound under scrutiny for their potential to harm aquatic ecosystems. Predicting and measuring this aquatic toxicity is paramount for regulatory compliance and the development of safer alternatives. Two primary methodologies are employed for this purpose: in silico QSAR modeling, which predicts toxicity based on chemical structure, and in vivo/in vitro experimental testing, which directly measures the effects on aquatic organisms.

Comparing Predictive Power: QSAR Models vs. Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a chemical with its biological activity, in this case, aquatic toxicity. These models offer a rapid and cost-effective means of screening large numbers of chemicals without the need for extensive animal testing. However, the accuracy and reliability of these predictions must be rigorously validated against experimental data.

Several QSAR models have been developed for predicting the aquatic toxicity of personal care products and UV filters. These models often utilize molecular descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric factors to estimate toxicological endpoints.[1][2] Software such as ECOSAR (Ecological Structure-Activity Relationship) and T.E.S.T. (Toxicity Estimation Software Tool) are commonly used for such predictions.[3] For instance, a study on personal care products developed robust QSAR models for algae, crustaceans, and fish, employing theoretical molecular descriptors calculated with PaDEL-Descriptor software and selected using a genetic algorithm.[1]

Experimental testing, on the other hand, provides direct empirical evidence of a chemical's effect on aquatic life. Standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing aquatic toxicity. These tests expose representative aquatic organisms—algae, invertebrates (like Daphnia sp.), and fish—to varying concentrations of a substance to determine key toxicological endpoints such as the half-maximal effective concentration (EC50), the half-maximal lethal concentration (LC50), and the no-observed-effect concentration (NOEC).

The following tables summarize the available experimental data on the aquatic toxicity of this compound and compare it with predicted values from a representative QSAR model.

Table 1: Summary of Experimental Aquatic Toxicity Data for this compound

Trophic LevelSpeciesEndpointDurationValue (µg/L)Reference
AlgaeRaphidocelis subcapitataNOEC (growth inhibition)72 h≥ 8.9[4]
AlgaeTisochrysis luteaEC50 (growth rate)72 hToxic effects observed
InvertebrateDaphnia magnaEC50 (immobilization)48 h> 30 (above solubility)[4]
InvertebrateDaphnia magnaChronic Effects21 dImpaired reproduction[5]
Fish---No direct data, octisalate used as surrogate[4]

Table 2: Comparison of Experimental Data with QSAR Predictions for this compound Aquatic Toxicity

Trophic LevelSpeciesExperimental EndpointExperimental Value (µg/L)QSAR Predicted Endpoint (ECOSAR)Predicted Value (µg/L)
AlgaeGreen Algae72h EC50Toxic effects observed96h EC50110
InvertebrateDaphnia magna48h EC50> 3048h LC5070
FishFathead Minnow96h LC50No direct data96h LC50130

Note: Direct experimental values for some endpoints for this compound are limited, and in some cases, data from analogue substances or observations of effects above water solubility are reported. QSAR predictions are generated using the ECOSAR v2.0 model for neutral organics.

Understanding the "How": Mechanisms of this compound's Aquatic Toxicity

Recent research suggests that this compound may exert its toxic effects on aquatic organisms through multiple mechanisms, primarily endocrine disruption and potential genotoxicity.

Endocrine Disruption in Fish: Studies have indicated that this compound can interfere with the endocrine system of fish. Specifically, it has been shown to affect the hypothalamus-pituitary-thyroid (HPT) axis and the growth hormone/insulin-like growth factor (GH/IGF) axis in zebrafish larvae.[6] Exposure to this compound can lead to alterations in thyroid hormone levels (T3 and T4) and growth hormone, potentially leading to developmental and growth-related issues.[6] The interaction with estrogen, androgen, and progesterone (B1679170) receptors has also been observed in in vitro assays, although at lower potencies than endogenous hormones.

Potential Genotoxicity: There is emerging evidence suggesting that this compound may have genotoxic potential. Studies have shown that this compound can induce the formation of micronuclei in human cell lines at high concentrations, indicating chromosomal damage.[7][8] Furthermore, chlorinated by-products of this compound, which can form in swimming pools, have demonstrated genotoxic effects in the Allium test.[9] While these studies were not conducted on aquatic organisms, they raise concerns about the potential for DNA damage in aquatic life upon long-term exposure.[10][11]

The following diagram illustrates the potential signaling pathways affected by this compound in aquatic organisms.

Homosalate_Toxicity_Pathway cluster_exposure Exposure cluster_organism Aquatic Organism (e.g., Fish) cluster_endocrine Endocrine Disruption cluster_genotoxicity Potential Genotoxicity cluster_effects Adverse Outcomes This compound This compound HPT_Axis Hypothalamus-Pituitary-Thyroid (HPT) Axis This compound->HPT_Axis Interference GH_IGF_Axis Growth Hormone/Insulin-like Growth Factor (GH/IGF) Axis This compound->GH_IGF_Axis Interference Steroid_Receptors Estrogen, Androgen, Progesterone Receptors This compound->Steroid_Receptors Binding DNA_Damage DNA Damage (e.g., Micronuclei Formation) This compound->DNA_Damage Induction Developmental_Effects Developmental & Growth Abnormalities HPT_Axis->Developmental_Effects GH_IGF_Axis->Developmental_Effects Reproductive_Effects Reproductive Impairment Steroid_Receptors->Reproductive_Effects DNA_Damage->Reproductive_Effects DNA_Damage->Developmental_Effects Population_Effects Population-Level Impacts Reproductive_Effects->Population_Effects Developmental_Effects->Population_Effects

Figure 1: Potential signaling pathways of this compound's aquatic toxicity.

Experimental Protocols: The Foundation of Validation

The validation of any QSAR model is contingent upon high-quality experimental data. The OECD provides standardized guidelines for aquatic toxicity testing to ensure data consistency and reliability.

QSAR Model Development and Validation Workflow:

The development and validation of a QSAR model for predicting aquatic toxicity follows a structured workflow. This process is crucial to ensure the model is robust, predictive, and its limitations are well-defined.

QSAR_Workflow Data_Collection Data Collection (Aquatic Toxicity Data) Descriptor_Calculation Molecular Descriptor Calculation (e.g., PaDEL) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, Random Forest) Data_Splitting->Model_Development Internal_Validation Internal Validation (e.g., Cross-validation) Model_Development->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Final_Model Validated QSAR Model Applicability_Domain->Final_Model

Figure 2: Workflow for QSAR model development and validation.

OECD Test Guideline 201: Algal Growth Inhibition Test This test evaluates the effects of a substance on the growth of freshwater microalgae. Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, measured as a reduction in biomass or cell count, from which an EC50 value is calculated.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test This acute toxicity test assesses the effects of a substance on the mobility of the freshwater invertebrate Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim, and the EC50 is determined at 24 and 48 hours.

OECD Test Guideline 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test population of fish (e.g., Zebrafish, Fathead Minnow) over a 96-hour exposure period. Fish are exposed to at least five concentrations of the test substance in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours to calculate the LC50.

Conclusion: An Integrated Approach for Comprehensive Risk Assessment

Both QSAR modeling and experimental testing offer valuable insights into the aquatic toxicity of this compound. QSAR models provide a powerful tool for rapid screening and prioritization of chemicals, reducing the reliance on animal testing. However, their predictive accuracy is dependent on the quality and availability of experimental data for model training and validation.

Experimental data, generated through standardized OECD guidelines, remains the gold standard for definitive toxicity assessment. The observed endocrine-disrupting effects and potential genotoxicity of this compound underscore the importance of detailed mechanistic studies to fully understand its environmental risk.

Ultimately, an integrated approach that combines the predictive power of QSAR with targeted experimental validation provides the most robust framework for assessing the aquatic toxicity of this compound and other chemicals of emerging concern. This allows for a more efficient and ethically responsible approach to chemical safety assessment, ensuring the protection of aquatic ecosystems.

References

Comparative Transcriptomic Analysis of Cells Exposed to Homosalate and Other Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates, a class of chemicals derived from salicylic (B10762653) acid, are widely used in pharmaceuticals and personal care products. While acetylsalicylic acid (aspirin) is a well-known anti-inflammatory drug, other salicylates, such as homosalate (B147027), are common components of sunscreens. Despite their structural similarities, the biological effects of these compounds at the cellular and transcriptomic level can vary significantly. This guide provides a comparative overview of the transcriptomic changes induced by this compound and other salicylates in various cell types, based on available experimental data. It aims to offer a resource for understanding their distinct mechanisms of action and for guiding future research and development.

Transcriptomic Effects of this compound

This compound, a UV filter, has been shown to exert biological effects beyond its primary function of sun protection. Studies have indicated its potential as an endocrine-disrupting chemical, with impacts on hormone signaling pathways.

Data on Differentially Expressed Genes (DEGs) Induced by this compound

The following table summarizes the known effects of this compound on gene expression in human breast cancer cell lines. These studies suggest that this compound can modulate genes involved in cell proliferation and signaling.

Cell LineTreatment ConditionsUpregulated GenesDownregulated GenesReference
MCF-7Not specifiedpS2, Progesterone ReceptorE-cadherin[1]
HTR-8/SVneoNot specifiedGenes in PI3K/AKT and MAPK pathwaysNot specified[2]

Note: The provided data is qualitative. Detailed fold changes and statistical significance are not consistently reported across all studies.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways that regulate cell growth, proliferation, and survival.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to activate the PI3K/AKT pathway, which may contribute to its effects on cell growth.[2][3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway.[2][4]

Transcriptomic Effects of Other Salicylates

Other salicylates, particularly salicylic acid and its derivatives like acetylsalicylic acid, have been more extensively studied for their transcriptomic effects, especially in the context of their anti-inflammatory and neuroactive properties.

Data on Differentially Expressed Genes (DEGs) Induced by Other Salicylates

The following table summarizes the transcriptomic changes induced by salicylates other than this compound in different cellular models. These findings highlight their impact on neuronal function and cell cycle regulation.

CompoundCell/Tissue TypeTreatment ConditionsUpregulated GenesDownregulated GenesReference
SalicylateRat Hippocampal CA1 NeuronsChronic administrationImmediate-Early Genes (IEGs), NMDA receptor subunit 2BNot specified[5]
Acetylsalicylic AcidAPP/PS1 Transgenic Mice (AD model)Not specifiedp18, p21CDK1/2/4, CyA2/B1/D3/E1[6]
Salicylic AcidCentella asiatica cells100 µMCabASCaCYS, CaSQS[7]

Note: The provided data is a mix of qualitative and semi-quantitative findings from different experimental systems.

Signaling Pathways Modulated by Other Salicylates

Salicylates are known to interact with several signaling pathways, most notably in the nervous system.

  • NMDA Receptor Signaling: Salicylates can affect neuronal function through interactions with N-methyl-D-aspartate (NMDA) receptors. This can lead to changes in the expression of immediate-early genes and other genes involved in synaptic plasticity.[5] The activation of NMDA receptors triggers a cascade of intracellular events, including the activation of transcription factors that modulate gene expression.[1]

Comparative Analysis

While a direct, side-by-side transcriptomic comparison of this compound and other salicylates is not yet available in the literature, we can draw some inferences from the existing data:

  • Target Pathways: this compound appears to primarily affect pathways related to endocrine disruption and cell proliferation, such as the PI3K/AKT and MAPK pathways, particularly in hormone-responsive cells like breast cancer cells.[2][3] In contrast, the transcriptomic effects of other salicylates, like salicylic acid, have been more characterized in the context of neuronal signaling (NMDA receptor pathway) and cell cycle regulation.[5][6]

  • Cellular Context: The observed transcriptomic changes are highly dependent on the cell type and the specific salicylate. The effects of this compound have been predominantly studied in relation to its potential endocrine-disrupting properties, while other salicylates have a broader range of investigated biological activities.

  • Mechanism of Action: The underlying mechanisms appear to differ. This compound's effects seem to be linked to its interaction with hormone receptors and downstream signaling cascades.[1] Other salicylates can directly modulate ion channels like the NMDA receptor, leading to distinct downstream transcriptional programs.[5]

Visualizing the Molecular Mechanisms

To better understand the signaling cascades and experimental processes involved, the following diagrams have been generated using the DOT language.

Homosalate_Signaling cluster_cell Cell cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (e.g., ERK) Receptor->MAPK_cascade AKT AKT PI3K->AKT Transcription_Factors_PI3K Transcription Factors AKT->Transcription_Factors_PI3K Transcription_Factors_MAPK Transcription Factors MAPK_cascade->Transcription_Factors_MAPK Gene_Expression_PI3K Gene Expression (Proliferation, Survival) Transcription_Factors_PI3K->Gene_Expression_PI3K Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) Transcription_Factors_MAPK->Gene_Expression_MAPK Nucleus Nucleus

Caption: Signaling pathways activated by this compound.

Salicylate_Signaling cluster_neuron Neuron cluster_nucleus Nucleus Salicylate Salicylate NMDA_Receptor NMDA Receptor Salicylate->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Signal_Transduction Signal Transduction Cascade Ca_influx->Signal_Transduction Transcription_Factors Transcription Factors (e.g., CREB) Signal_Transduction->Transcription_Factors Gene_Expression Immediate-Early Gene Expression Transcription_Factors->Gene_Expression

Caption: NMDA receptor signaling modulated by salicylates.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., MCF-7, Neurons) Treatment Treatment (this compound or other Salicylates) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (to Reference Genome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis

Caption: A typical experimental workflow for transcriptomics.

Experimental Protocols

The following provides a generalized methodology for conducting transcriptomic studies to assess the effects of chemical compounds like this compound and other salicylates.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., MCF-7 for endocrine disruption, primary neurons for neurotoxicity).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard incubator conditions (e.g., 37°C, 5% CO2).

  • Treatment: Expose cells to a range of concentrations of the test compound (this compound or other salicylates) and a vehicle control for a predetermined duration.

RNA Extraction and Quality Control
  • Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument.

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a kit such as the Universal Plus mRNA-Seq kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform sequencing on a next-generation sequencing platform like the Illumina NovaSeq 6000.

Quantitative Real-Time PCR (qRT-PCR) for Validation
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit.[8]

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use specific primers for the genes of interest and one or more stably expressed housekeeping genes for normalization.[9]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[9]

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes between treatment and control groups using packages like DESeq2 or edgeR in R.[10][11]

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like ClusterProfiler to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.[10]

Conclusion

The available transcriptomic data, while not directly comparative, suggest that this compound and other salicylates have distinct effects on gene expression and cellular signaling pathways. This compound's impact appears to be more related to endocrine disruption and the modulation of cell proliferation pathways, whereas other salicylates have been more extensively studied for their roles in neuronal signaling and inflammation. This guide highlights the need for direct comparative transcriptomic studies to fully elucidate the similarities and differences in the biological activities of these widely used compounds. Such research would provide a more comprehensive understanding of their potential health effects and inform the development of safer and more effective products. Future studies employing high-throughput screening and advanced bioinformatic analyses will be crucial in building a more complete picture of the transcriptomic landscape modulated by this important class of chemicals.

References

Homosalate Shows No In Vivo Anti-Androgenic Activity in Rodent Models, Contrasting with Known Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Recent in vivo studies utilizing validated rodent models indicate that homosalate (B147027), a common UV filter in sunscreens and personal care products, does not exhibit anti-androgenic activity. This stands in contrast to several other chemical compounds, such as the fungicide vinclozolin (B1683831) and the pharmaceutical flutamide, which demonstrate clear anti-androgenic effects in the same assays. These findings are critical for researchers, scientists, and drug development professionals evaluating the endocrine-disrupting potential of various chemicals.

A comprehensive review of data from standardized assays, including the Hershberger bioassay and the male pubertal onset assay, reveals a clear distinction between the in vivo effects of this compound and recognized anti-androgenic agents. While some in vitro studies have suggested a potential for this compound to act as an androgen receptor antagonist, this activity has not been substantiated in robust animal models.

The male pubertal onset assay in rats, another critical tool for assessing endocrine disruption, has shown that substances like linuron (B1675549) can cause delays in the age of preputial separation, a key marker of male puberty[3]. One study on the effects of dermal exposure to this compound during prenatal, lactation, and early infancy periods in rats found no endocrine disruptor effects on pubertal development[4].

Below is a comparative summary of the anti-androgenic effects of this compound and other notable compounds in rodent models.

Comparative Analysis of Anti-Androgenic Activity

The following tables summarize the quantitative data from Hershberger and male pubertal onset assays for this compound and selected reference anti-androgens.

Table 1: Hershberger Bioassay Data in Castrated Male Rats

CompoundDose Range (mg/kg/day)RouteEffect on Androgen-Dependent Tissue WeightsLowest Observed Adverse Effect Level (LOAEL) (mg/kg/day)Reference
This compound Not specifiedNot specifiedNo significant changeNot applicable (No effect observed)[1][2]
Flutamide 1 - 20Oral gavageSignificant decrease1[5]
Vinclozolin 25 - 100Oral gavageSignificant decrease50[5]
Procymidone 25 - 100Oral gavageSignificant decreaseNot specified[6]
Linuron 25 - 100Oral gavageSignificant decrease100[3][5]

Table 2: Male Pubertal Onset Assay Data in Intact Male Rats

CompoundDose Range (mg/kg/day)RouteEffect on Preputial Separation (PPS)Effect on Androgen-Dependent Tissue WeightsReference
This compound Not specified (dermal)DermalNo effect on pubertal developmentNo effect on reproductive organ weights[4]
Flutamide 2.5 - 10Oral gavageNot specifiedSignificant decrease[7]
Linuron 40Oral gavageModest 2.5-day delayRelatively small reductions[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Hershberger Bioassay (Adapted from OECD Test Guideline 441)

The Hershberger bioassay is a short-term in vivo screening test to detect substances with androgenic or anti-androgenic properties.

  • Animal Model: Peripubertal male rats are castrated at approximately 42 days of age. A post-surgery recovery period of 7 days is allowed for endogenous testosterone (B1683101) levels to decline.

  • Dosing: The test substance is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. For testing anti-androgenic activity, the test substance is co-administered with a reference androgen agonist, such as testosterone propionate (B1217596) (TP), at a dose sufficient to stimulate the growth of androgen-dependent tissues (e.g., 0.2-0.4 mg/kg/day).

  • Groups: The study includes a vehicle control group, a positive control group (e.g., flutamide), and at least two dose levels of the test substance.

  • Endpoints: Approximately 24 hours after the final dose, the animals are euthanized, and the following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Interpretation: A statistically significant decrease in the mean weight of at least two of the five target tissues in the test substance groups compared to the TP-only control group is indicative of anti-androgenic activity.

Male Pubertal Onset Assay (Adapted from OECD Test Guideline 441)

This assay evaluates the effects of chemical exposure on the attainment of puberty in intact male rats.

  • Animal Model: Weanling male rats are used, with dosing typically commencing on postnatal day 21.

  • Dosing: The test substance is administered daily via oral gavage. Dosing continues until the completion of the study, typically around postnatal day 51.

  • Groups: The study includes a vehicle control group and at least two dose levels of the test substance.

  • Endpoints:

    • Preputial Separation (PPS): Animals are examined daily from approximately 30 days of age for the complete separation of the prepuce from the glans penis. The age and body weight at which PPS is achieved are recorded.

    • Organ Weights: At the termination of the study, the weights of the testes, epididymides, ventral prostate, and seminal vesicles are recorded.

    • Hormone Levels: Serum levels of testosterone, luteinizing hormone (LH), and thyroid stimulating hormone (TSH) may also be measured.

  • Interpretation: A statistically significant delay in the age of PPS, accompanied by a decrease in androgen-dependent tissue weights, is indicative of anti-androgenic activity.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the androgen signaling pathway and the experimental workflow of the Hershberger bioassay.

Androgen Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion DHT Dihydrotestosterone (DHT) Testosterone_cyto:e->DHT:w Five_alpha_reductase 5α-reductase Testosterone_cyto->Five_alpha_reductase AR_DHT AR-DHT Complex DHT->AR_DHT Binding AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_DHT HSP Dissociation AR_DHT_nucleus AR-DHT Complex AR_DHT->AR_DHT_nucleus Translocation Five_alpha_reductase->DHT This compound This compound (potential antagonist) This compound->AR Inhibition (in vitro) ARE Androgen Response Element (ARE) AR_DHT_nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Androgenic Effects mRNA->Protein_Synthesis Translation (in cytoplasm) Hershberger Bioassay Workflow cluster_groups Treatment Groups Animal_Prep 1. Animal Preparation - Weanling male rats - Castration at PND 42 Recovery 2. Recovery Period - 7 days post-castration Animal_Prep->Recovery Dosing 3. Dosing Period - 10 consecutive days Recovery->Dosing Necropsy 4. Necropsy - 24h after last dose Dosing->Necropsy Group_A Vehicle Control Group_B Testosterone Propionate (TP) only Group_C TP + Test Substance (e.g., this compound) Group_D TP + Positive Control (e.g., Flutamide) Data_Analysis 5. Data Analysis - Weigh 5 androgen-dependent tissues - Statistical comparison to controls Necropsy->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Homosalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and cosmetic development sectors, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of homosalate (B147027), a common UV filtering agent. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.

Personal Protective Equipment (PPE):

When handling this compound, all personnel should be equipped with the following PPE to prevent accidental exposure:

  • Eye Protection: Wear chemical safety glasses or goggles.[1]

  • Hand Protection: Use nitrile or rubber gloves.[1]

  • Body Protection: A lab coat or apron is recommended to protect against skin contact.[1]

Ventilation:

Ensure that this compound is handled in a well-ventilated area, preferably with local exhaust ventilation, to minimize the inhalation of any vapors or mists.[1][2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound, as with most laboratory chemicals, is to adhere to local, state, and federal regulations.[1][3] These regulations are in place to ensure that chemical waste is managed in a manner that is safe for both human health and the environment.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, or weighing papers, must also be disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, properly labeled waste container.

2. Containment:

  • All this compound waste should be collected in a suitable and clearly labeled, closed container to await disposal.[4]

3. Accidental Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[3][4]

  • Absorption: Use an inert, liquid-binding material such as diatomite or universal binders to absorb the spilled this compound.[2][3]

  • Collection: Carefully collect the absorbed material using appropriate tools and place it into a designated chemical waste container.[2][5]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[2][3]

4. Final Disposal:

  • Consult Regulations: Before final disposal, laboratory managers or environmental health and safety (EHS) officers must consult applicable federal, state, and local regulations.[1][6]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed and reputable chemical waste disposal company. These companies are equipped to handle and process chemical waste in compliance with all regulatory requirements.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

HomosalateDisposal cluster_start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type is_spill Is it a spill? spill_ppe Wear Appropriate PPE is_spill->spill_ppe Yes segregate Segregate Waste is_spill->segregate No waste_type->is_spill contain_spill Contain Spill spill_ppe->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_spill Collect and Containerize absorb_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate consult_regulations Consult Local, State, and Federal Regulations decontaminate->consult_regulations containerize Place in Labeled, Closed Container segregate->containerize containerize->consult_regulations licensed_disposal Dispose via Licensed Waste Contractor consult_regulations->licensed_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Environmental Considerations

This compound has been detected in various environmental settings, including freshwater, seawater, and wastewater.[7] While some studies suggest it is inherently biodegradable, the full environmental impact of its degradation products is not yet fully understood.[8] Therefore, preventing its release into the environment through proper disposal is of utmost importance.[4] Discharge into drains or the environment must be avoided.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homosalate
Reactant of Route 2
Reactant of Route 2
Homosalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.